molecular formula C16H11NO4 B10853212 Aristolactam A IIIa

Aristolactam A IIIa

Número de catálogo: B10853212
Peso molecular: 281.26 g/mol
Clave InChI: PFXGXKFPTAJYHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aristolactam AIIIa is a natural product found in Aristolochia triangularis, Aristolochia mollissima, and other organisms with data available.

Propiedades

IUPAC Name

4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-21-15-12(19)6-10-13-11(17-16(10)20)4-7-2-3-8(18)5-9(7)14(13)15/h2-6,18-19H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXGXKFPTAJYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C(C=C4C=CC(=CC4=C31)O)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Profile of Aristolactam A IIIa in Aristolochia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam A IIIa is a phenanthrene-type alkaloid belonging to the aristolactam class of compounds. These secondary metabolites are characteristic constituents of plants belonging to the Aristolochiaceae family, particularly the genus Aristolochia. The discovery of aristolactams is closely linked to the investigation of aristolochic acids, compounds known for their nephrotoxic and carcinogenic properties. This compound, like other aristolactams, is considered a biosynthetic derivative of aristolochic acids. This technical guide provides a comprehensive overview of the discovery, isolation, and biosynthetic context of this compound in Aristolochia species, tailored for researchers and professionals in drug development.

Data Presentation: Physicochemical and Spectroscopic Properties

PropertyDataReference
Molecular Formula C₁₇H₁₁NO₄[1]
Appearance Amorphous solid[2]
¹H-NMR (DMSO-d₆) δ (ppm) 7.62 (1H, s, H-2), 7.97 (1H, d, J=2.5 Hz, H-5), 7.10 (1H, dd, J=2.5, 8.5 Hz, H-7), 7.79 (1H, d, J=8.5 Hz, H-8), 7.05 (1H, s, H-9), 6.48 (2H, s, OCH₂O), 10.65 (1H, s, NH)[2]

Experimental Protocols

The isolation of this compound from Aristolochia species typically involves solvent extraction followed by chromatographic separation. Below are detailed methodologies compiled from cited literature.

Protocol 1: Isolation from Aristolochia gigantea[2]

1. Plant Material and Extraction:

  • Dried and ground rhizomes (433.6 g) and aerial stems (379.4 g) of Aristolochia gigantea are successively extracted at room temperature with hexane, followed by acetone, and then ethanol.

  • The residues from the initial extractions are then exhaustively extracted with ethanol using a Soxhlet apparatus.

  • The individual extracts are concentrated under reduced pressure.

2. Chromatographic Separation:

  • A portion of the crude ethanol extract from the rhizomes (e.g., 8.10 g) is washed with methanol.

  • The methanol-soluble fraction is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of hexane and methanol, starting from a high hexane concentration and gradually increasing the polarity with methanol.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the relevant fractions is achieved by High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Protocol 2: General Isolation of Aristolactams from Aristolochia Species[3]

1. Plant Material and Extraction:

  • Dried and powdered plant material (e.g., leaves and stems) is first defatted by extraction with petroleum ether in a Soxhlet apparatus.

  • The defatted material is then extracted with methanol.

2. Liquid-Liquid Partitioning:

  • The methanolic extract is diluted with a 3% sodium bicarbonate (NaHCO₃) solution, warmed, and then partitioned against chloroform.

  • The combined chloroform extracts are dried and concentrated.

3. Chromatographic Purification:

  • The concentrated chloroform extract is fractionated by column chromatography over silica gel, using a mobile phase of dichloromethane with an increasing gradient of methanol.

  • Fractions are monitored by TLC under UV light (364 nm).

  • Fractions exhibiting the characteristic fluorescence of aristolactams are combined and evaporated.

  • Final purification is achieved through preparative TLC (PTLC) on silica gel plates, using a dichloromethane:methanol solvent system. The bands corresponding to aristolactams are scraped and eluted to yield the pure compounds.

Mandatory Visualizations

Biosynthetic Pathway of Aristolactams

The biosynthesis of aristolactams is understood to originate from aporphine alkaloids, with aristolochic acids serving as key intermediates. The following diagram illustrates the proposed biosynthetic relationship.

Biosynthetic_Pathway cluster_0 Aporphine Alkaloid Precursor cluster_1 Intermediate Stages cluster_2 Final Products Aporphine Aporphine Alkaloid Dioxoaporphine 4,5-Dioxoaporphine Aporphine->Dioxoaporphine Oxidation Aristolochic_Acid Aristolochic Acid Dioxoaporphine->Aristolochic_Acid Oxidative Cleavage Aristolactam Aristolactam (e.g., this compound) Aristolochic_Acid->Aristolactam Reduction & Cyclization

Caption: Proposed biosynthetic pathway of aristolactams from aporphine precursors.

Experimental Workflow for this compound Isolation

The following diagram outlines the general experimental workflow for the isolation of this compound from Aristolochia plant material.

Experimental_Workflow Plant_Material Dried & Powdered Aristolochia sp. Material Extraction Solvent Extraction (e.g., Hexane, Acetone, Ethanol) Plant_Material->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection HPLC HPLC Purification Fraction_Collection->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This compound is a notable member of the aristolactam family of alkaloids found in Aristolochia species. While its quantitative presence in these plants remains to be fully elucidated, established protocols for its extraction and isolation provide a solid foundation for further research. The understanding of its biosynthetic relationship with aristolochic acids is crucial for contextualizing its pharmacological and toxicological profile. This guide provides essential technical information to aid researchers and drug development professionals in their investigation of this and related compounds.

References

Biosynthetic pathway of Aristolactam A IIIa

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthetic Pathway of Aristolactam A IIIa

Abstract

Aristolactams are a class of phenanthrene lactam alkaloids derived from plants in the Aristolochiaceae family. They are metabolic derivatives of aristolochic acids, compounds renowned for their potent nephrotoxicity and carcinogenicity, yet also investigated for other biological activities. This compound is a specific member of this family, formed via the reduction of its precursor, Aristolochic Acid IIIa. Understanding its biosynthesis is critical for drug development, safety assessment of herbal medicines, and potential biotechnological applications. This guide provides a detailed overview of the biosynthetic pathway, from the primary precursor L-tyrosine to the final aristolactam structure, integrating current knowledge from genomic, transcriptomic, and metabolomic studies. It includes key enzymatic steps, available quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Core Biosynthetic Pathway

The biosynthesis of this compound is an extension of the well-established Benzylisoquinoline Alkaloid (BIA) pathway. It begins with the aromatic amino acid L-tyrosine and proceeds through a multi-step enzymatic cascade involving condensation, methylation, intramolecular coupling, ring cleavage, and final reduction. The pathway can be segmented into four principal stages.

Stage 1: Formation of the Benzylisoquinoline Core

The pathway initiates with L-tyrosine, which serves as the precursor for both halves of the benzylisoquinoline scaffold. Tyrosine is converted into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then undergo a Pictet-Spengler condensation, catalyzed by Norcoclaurine Synthase (NCS) , to form the central BIA precursor, (S)-norcoclaurine. This stereoselective reaction is the committed step for the entire BIA superfamily.[1][2][3][4]

Stage 2: Modification and Conversion to the Aporphine Scaffold

Following the initial condensation, the (S)-norcoclaurine molecule undergoes a series of modifications, primarily O- and N-methylations, catalyzed by various O-methyltransferases (OMTs) and N-methyltransferases (NMTs) .[5][6] These modifications lead to intermediates like (S)-N-methylcoclaurine. Subsequently, a crucial intramolecular C-C phenol coupling reaction, catalyzed by a Cytochrome P450 enzyme (CYP80G2-like) , converts the benzylisoquinoline backbone into the tetracyclic aporphine scaffold, yielding intermediates such as prestephanine and stephanine.[7]

Stage 3: Oxidative Cleavage to form Aristolochic Acid IIIa

A key and unusual transformation in this pathway is the oxidative cleavage of the B-ring of the aporphine alkaloid intermediate (e.g., stephanine).[7] This reaction, likely catalyzed by a specific dioxygenase or P450 enzyme, results in the formation of the nitrophenanthrene carboxylic acid structure characteristic of aristolochic acids. The specific substitutions on the phenanthrene ring differentiate the various aristolochic acid analogues. For the formation of Aristolochic Acid IIIa, specific hydroxylation and methylation patterns must be established on the aporphine precursor prior to cleavage.[8][9][10]

Stage 4: Nitroreduction to this compound

The final step is the reduction of the nitro group of Aristolochic Acid IIIa to an amino group, which then cyclizes to form the characteristic lactam ring of this compound.[7][11][12] In mammalian systems, this conversion is carried out by nitroreductases such as NAD(P)H:quinone oxidoreductase (NQO1) and certain Cytochrome P450s under hypoxic conditions.[13][14] While the specific plant-based nitroreductase responsible for this transformation in Aristolochia has not yet been fully characterized, it is presumed to be an analogous enzymatic activity that completes the biosynthesis.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic route from L-Tyrosine to this compound.

Aristolactam_A_IIIa_Biosynthesis cluster_molecules Metabolites cluster_enzymes Enzyme Classes Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Norlaudanosoline (S)-Norlaudanosoline Dopamine->Norlaudanosoline N_Methylcoclaurine (S)-N-Methylcoclaurine (and isomers) Norlaudanosoline->N_Methylcoclaurine Stephanine Stephanine (Aporphine Intermediate) N_Methylcoclaurine->Stephanine AA_IIIa Aristolochic Acid IIIa Stephanine->AA_IIIa AL_IIIa This compound AA_IIIa->AL_IIIa NCS NCS NCS->Dopamine OMT_NMT OMTs / NMTs OMT_NMT->Norlaudanosoline CYP_Coupling CYP450 (e.g., CYP80G2) CYP_Coupling->N_Methylcoclaurine Oxidative_Cleavage Dioxygenase / CYP450 Oxidative_Cleavage->Stephanine Nitroreductase Nitroreductase Nitroreductase->AA_IIIa l1 Pictet-Spengler Condensation l1->Dopamine l2 Methylations l2->Norlaudanosoline l3 Intramolecular C-C Coupling l3->N_Methylcoclaurine l4 Oxidative Ring Cleavage l4->Stephanine l5 Nitroreduction & Lactamization l5->AA_IIIa

Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.

Quantitative Data on Biosynthetic Enzymes

Quantitative kinetic data for the specific enzymes from Aristolochia species are limited in the literature. The following table summarizes available data for key enzyme families in the BIA pathway, which serve as a proxy for understanding the catalytic efficiencies involved.

Enzyme ClassEnzyme ExampleSource OrganismSubstrate(s)K_m (µM)k_cat (s⁻¹)Reference
Norcoclaurine Synthase (NCS) TfNCSThalictrum flavumDopamine, 4-HPAAN/ALow efficiency reported[2]
O-Methyltransferase (OMT) NnOMT1Nelumbo nucifera(R,S)-Norcoclaurine20Not Reported[15]
O-Methyltransferase (OMT) NnOMT5Nelumbo nucifera(S)-N-Methylcoclaurine13Not Reported[15]
O-Methyltransferase (OMT) Ab6OMT1Aristolochia debilisNorlaudanosolineCharacterizedNot Quantified[5][6]
N-Methyltransferase (NMT) AbNMT1Aristolochia debilisNorlaudanosolineCharacterizedNot Quantified[5][6]
Cytochrome P450 (Detoxification) Human CYP1A2Homo sapiensAristolochic Acid I~2-5~4-10 (min⁻¹)[16]
Nitroreductase (Activation) Human NQO1Homo sapiensAristolochic Acid IEfficient reduction notedNot Quantified[13]

Note: Data for Human CYP1A2 and NQO1 relate to the metabolism (detoxification/activation) of aristolochic acid in mammals, not its biosynthesis in plants, but are included to provide context on enzymatic activity with these substrates.

Experimental Protocols

The elucidation of the this compound pathway relies on a combination of multi-omics approaches and classical biochemical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Identification of Candidate Biosynthetic Genes via Transcriptomics

This protocol outlines the workflow for identifying potential OMTs, NMTs, and CYPs from a target plant like Aristolochia contorta.

Experimental_Workflow_Gene_ID start 1. Tissue Collection (e.g., Roots, Stems, Leaves of Aristolochia sp.) rna_extraction 2. Total RNA Extraction & QC Analysis start->rna_extraction seq 3. Illumina RNA-Seq & Library Preparation rna_extraction->seq assembly 4. De Novo Transcriptome Assembly (e.g., Trinity) seq->assembly annotation 5. Functional Annotation (BLAST vs. NR, KEGG, GO) assembly->annotation de_analysis 6. Differential Expression Analysis (e.g., DESeq2) assembly->de_analysis candidates 7. Candidate Gene Selection (High expression in AA-rich tissue; Annotation as OMT, CYP, etc.) annotation->candidates de_analysis->candidates validation 8. qRT-PCR Validation of Candidate Expression candidates->validation

Caption: Workflow for identifying biosynthetic genes using RNA-Seq.

Methodology:

  • Tissue Collection: Harvest different tissues (roots, stems, leaves) from Aristolochia species known to produce this compound. Flash-freeze samples in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA using a plant-specific kit (e.g., RNeasy Plant Mini Kit, Qiagen). Assess RNA quality and quantity using a NanoDrop spectrophotometer and Agilent Bioanalyzer.

  • Library Construction and Sequencing: Prepare sequencing libraries from high-quality RNA (RIN > 7.0) using a TruSeq RNA Library Prep Kit (Illumina). Perform paired-end sequencing on an Illumina NovaSeq platform.

  • Transcriptome Assembly: After trimming adapters and low-quality reads, assemble the transcriptome de novo using software like Trinity if a reference genome is unavailable.

  • Functional Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases (NCBI Nr, Swiss-Prot, KEGG, GO) to assign putative functions.

  • Gene Expression Analysis: Align reads from each tissue back to the assembled transcriptome to quantify expression levels (e.g., as FPKM or TPM). Identify differentially expressed genes between high-AA and low-AA producing tissues.

  • Candidate Gene Selection: Filter for genes that are highly expressed in tissues with high aristolactam content and are annotated as relevant enzyme families (O-methyltransferases, N-methyltransferases, Cytochrome P450s, nitroreductases).[5][6]

  • Validation: Validate the expression patterns of top candidates using quantitative real-time PCR (qRT-PCR).

Protocol 2: Functional Characterization of a Candidate Enzyme

This protocol describes how to confirm the function of a candidate gene (e.g., a putative O-methyltransferase) identified in Protocol 1.

Methodology:

  • Gene Cloning: Amplify the full-length open reading frame (ORF) of the candidate gene from cDNA using sequence-specific primers. Clone the PCR product into an appropriate expression vector (e.g., pET-28a for E. coli or a pEAQ vector for transient plant expression).

  • Heterologous Expression:

    • In E. coli: Transform the expression vector into a suitable strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight.

    • In Nicotiana benthamiana (Transient): Introduce the vector into Agrobacterium tumefaciens. Infiltrate the Agrobacterium culture into the leaves of 4-6 week old N. benthamiana plants.[17]

  • Protein Purification (for E. coli): Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Confirm purity via SDS-PAGE.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing: buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified enzyme, the putative substrate (e.g., (S)-norlaudanosoline), and the co-factor (S-adenosyl-L-methionine for OMTs).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for 1-2 hours.

    • Stop the reaction by adding an organic solvent like ethyl acetate.

  • Product Identification via LC-MS/MS:

    • Extract the product from the reaction mixture.

    • Analyze the extract using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

    • Compare the retention time and mass spectrum (including fragmentation pattern) of the enzymatic product with that of an authentic chemical standard to confirm its identity.[12][18]

  • Kinetic Analysis (Optional): To determine K_m and k_cat, perform the enzyme assay with varying substrate concentrations and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation.[2]

Conclusion and Future Outlook

The biosynthetic pathway of this compound is a complex and fascinating example of plant secondary metabolism, branching from the central benzylisoquinoline alkaloid pathway. While the general sequence from L-tyrosine to the aristolochic acid core is well-postulated, significant knowledge gaps remain. The specific enzymes responsible for the critical oxidative ring cleavage of the aporphine intermediate and the final nitroreduction step in Aristolochia plants have yet to be definitively identified and characterized.

Future research should focus on:

  • Functional Genomics: Leveraging the growing genomic and transcriptomic resources for Aristolochia species to pinpoint and functionally validate the missing enzymes in the pathway.[4]

  • Enzyme Engineering: Once all enzymes are identified, engineering key enzymes like NCS or the OMTs could enable the synthesis of novel aristolactam analogues with potentially different biological activities.[19]

  • Synthetic Biology: Reconstituting the entire biosynthetic pathway in a heterologous host, such as Saccharomyces cerevisiae or E. coli, could provide a sustainable and controlled platform for producing specific aristolactams and their precursors, free from the toxic aristolochic acids found in the native plants.[20]

A complete elucidation of this pathway will not only deepen our fundamental understanding of plant biochemistry but also provide essential tools for the quality control of herbal medicines and the potential development of novel therapeutic agents.

References

Spectroscopic and Mechanistic Insights into Aristolactam A IIIa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aristolactam A IIIa, a naturally occurring alkaloid with significant biological activities. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data Interpretation

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. While a complete dataset is not uniformly available across all literature, this section compiles the reported data to provide a detailed spectroscopic profile of the molecule.

Table 1: Spectroscopic Data Summary for this compound
Spectroscopic TechniqueData
¹H NMR (DMSO-d₆)δ 7.62 (1H, s, H-2), 7.97 (1H, d, J=2.5 Hz, H-5), 7.10 (1H, dd, J=2.5, 8.5 Hz, H-7), 7.79 (1H, d, J=8.5 Hz, H-8), 7.05 (1H, s, H-9), 6.48 (2H, s, OCH₂O), 10.65 (1H, s, NH)[1]
¹³C NMR Data not explicitly available in the searched literature.
Mass Spectrometry Molecular Weight: 279 g/mol [2]
UV-Vis Spectroscopy Data not explicitly available in the searched literature.
Infrared (IR) Spectroscopy Data not explicitly available in the searched literature.

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic analysis of aristolactam compounds. These protocols can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of purified this compound is dissolved in a deuterated solvent, such as DMSO-d₆, and transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz).

  • Data Acquisition:

    • ¹H NMR: Standard acquisition parameters are used to obtain the proton spectrum.

    • ¹³C NMR: A proton-decoupled spectrum is acquired to determine the chemical shifts of all carbon atoms.

    • 2D NMR: Techniques such as COSY, HSQC, and HMBC are employed to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.[1][3]

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the purified compound (typically 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.[1]

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined with high accuracy to confirm the elemental composition.[2][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum.

  • Data Acquisition: The absorbance is measured over a wavelength range of 200-800 nm to identify the absorption maxima (λmax).[1]

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.

  • Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) to identify characteristic functional group vibrations.[1]

Biological Activity and Signaling Pathway

This compound has been shown to exhibit significant cytotoxic and genotoxic effects, primarily through the induction of apoptosis and cell cycle arrest.[5][6]

Apoptosis Induction Pathway

This compound is reported to induce apoptosis in cancer cells. A key event in this process is the cleavage of Poly(ADP-ribose) polymerase (PARP), a marker for caspase activation.[5] While the complete signaling cascade has not been fully elucidated for this compound, related aristolactams have been shown to influence the TGF-β/Smad signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis.

Below is a proposed signaling pathway for this compound-induced apoptosis, incorporating the known involvement of PARP cleavage and the potential role of the TGF-β/Smad pathway.

Aristolactam_A_IIIa_Apoptosis_Pathway Aristolactam This compound TGFB_Receptor TGF-β Receptor Aristolactam->TGFB_Receptor Cell_Membrane Smad_Complex Smad Complex (Phosphorylated) TGFB_Receptor->Smad_Complex Activates Nucleus Nucleus Smad_Complex->Nucleus Translocates to Gene_Expression Gene Expression (Pro-apoptotic) Smad_Complex->Gene_Expression Regulates Caspase_Activation Caspase Activation Gene_Expression->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a natural source.

Experimental_Workflow Start Plant Material (e.g., Aristolochia sp.) Extraction Extraction (e.g., Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Purification Purification (e.g., HPLC) Fractions->Purification Pure_Compound This compound Purification->Pure_Compound Spectroscopy Spectroscopic Analysis Pure_Compound->Spectroscopy Data_Analysis Data Analysis & Structure Elucidation Spectroscopy->Data_Analysis

Caption: General experimental workflow for the isolation and analysis of this compound.

References

The Occurrence and Isolation of Aristolactam A IIIa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aristolactam A IIIa, a phenanthrene-type alkaloid, has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various plant species. Furthermore, this document outlines the experimental protocols for its extraction and isolation and presents a summary of quantitative data reported in the literature. A proposed biosynthetic pathway for aristolactam alkaloids is also illustrated to provide a deeper understanding of its formation in nature. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Natural Sources of this compound

This compound has been identified in several plant families, most notably in the Aristolochiaceae, Annonaceae, and Piperaceae families. The primary genus containing this compound is Aristolochia, with several species confirmed as sources. Other genera, including Goniothalamus and Piper, have also been reported to produce this alkaloid.

Table 1: Plant Species Containing this compound
FamilyGenusSpeciesCommon Name(s)Reference(s)
AristolochiaceaeAristolochiaAristolochia contortaSlender Dutchman's Pipe[1]
AristolochiaceaeAristolochiaAristolochia giganteaGiant Pelican Flower, Brazilian Dutchman's Pipe[2]
AristolochiaceaeAristolochiaAristolochia moupinensisMoupin Dutchman's Pipe[3]
AristolochiaceaeAristolochiaAristolochia cathcartiiCathcart's Dutchman's Pipe[3]
AristolochiaceaeAristolochiaAristolochia maurorumMoor's Birthwort[4]
AnnonaceaeGoniothalamusGoniothalamus velutinus-[5]
PiperaceaePiperPiper wallichii-

Quantitative Analysis of this compound

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used for the quantitative determination of this compound.

Table 2: Quantitative Data for this compound in Natural Sources
Plant SpeciesPlant PartMethod of AnalysisConcentration (mg/g of dry weight)Reference(s)
Piper wallichiiWhole PlantHPLC0.047 - 0.059

Experimental Protocols for Isolation

The isolation of this compound from plant material typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methods reported for the isolation of aristolactams from Aristolochia and related species.

General Extraction and Isolation Workflow

A generalized workflow for the extraction and isolation of this compound.
Detailed Methodology

1. Plant Material Preparation:

  • The selected plant material (e.g., roots, stems) is thoroughly washed, shade-dried, and ground into a coarse powder.

2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol. This can be achieved through maceration at room temperature for several days or by using a Soxhlet apparatus for a more efficient extraction.[6]

3. Filtration and Concentration:

  • The resulting extract is filtered to remove solid plant debris.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Solvent Partitioning:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity. For the isolation of aristolactams, partitioning with chloroform is a common step to separate these less polar compounds from more polar constituents.[6]

5. Column Chromatography:

  • The chloroform fraction is subjected to column chromatography over silica gel.

  • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.[6]

6. Fraction Collection and Analysis:

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with the characteristic UV absorbance of aristolactams.

  • Fractions with similar TLC profiles are pooled together.

7. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • The pooled fractions containing the target compound are further purified using preparative HPLC on a C18 column.[7]

  • A suitable mobile phase, often a mixture of acetonitrile and water or methanol and water, is used for elution.

8. Structural Elucidation:

  • The purity and structure of the isolated this compound are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[7]

Biosynthesis of Aristolactam Alkaloids

Aristolactams are biosynthetically derived from aristolochic acids, which themselves are metabolites of aporphine alkaloids. The proposed biosynthetic pathway initiates from the amino acid L-tyrosine and proceeds through several key intermediates, including (S)-reticuline, to form the aporphine core. Subsequent oxidative cleavage and cyclization lead to the formation of aristolochic acids. Finally, reductive cyclization of the nitro group of aristolochic acids results in the formation of the corresponding aristolactams.

Proposed Biosynthetic Pathway

A proposed biosynthetic pathway leading to this compound.

Conclusion

This technical guide provides a foundational understanding of the natural sources, quantitative analysis, isolation procedures, and biosynthesis of this compound. The genus Aristolochia remains the most prominent source of this compound, although other plant families also contribute to its natural occurrence. While quantitative data is still limited for many species, standardized analytical methods like HPLC are crucial for accurate determination. The provided experimental protocol offers a general framework for the isolation of this compound, which can be adapted based on the specific plant matrix. The elucidated biosynthetic pathway highlights the metabolic relationship between aristolochic acids and aristolactams. This compilation of information aims to facilitate further research into the pharmacological properties and potential therapeutic applications of this compound.

References

Chemical structure and properties of Aristolactam A IIIa

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Aristolactam A IIIa: Chemical Structure, Properties, and Biological Activities

Introduction

This compound is a naturally occurring phenanthrene-type alkaloid belonging to the aristolactam class of compounds. These compounds are primarily found in plants of the Aristolochiaceae family, which have a long history of use in traditional medicine. In recent years, aristolactams, including this compound, have garnered significant interest from the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for the cited biological assays are also provided for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound possesses a tetracyclic core structure characteristic of the aristolactam family. Its systematic IUPAC name is 2,9-dihydroxy-1-methoxy-dibenzo[cd,f]indol-4(5H)-one.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 97399-91-2
Molecular Formula C₁₆H₁₁NO₄
Molecular Weight 281.26 g/mol
Synonyms Aristololactam A IIIa, Sch 546909

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point >300 °C[Generic supplier data]
Appearance Yellow powder/solid[Generic supplier data]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[Generic supplier data]
Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

1.1.1. ¹H-NMR Spectroscopy

The ¹H-NMR spectrum of this compound in DMSO-d₆ shows characteristic signals for the aromatic protons and the lactam NH proton.[1]

Table 3: ¹H-NMR Spectral Data of this compound (DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.65s-NH
7.97d2.5H-5
7.79d8.5H-8
7.62s-H-2
7.10dd2.5, 8.5H-7
7.05s-H-9
6.48s-OCH₂O (Incorrect assignment, should be OCH₃)

Note: The original source appears to have a typo in the assignment of 6.48 ppm. Based on the chemical structure, this region would more likely correspond to a methoxy group, not a methylenedioxy bridge.

1.1.2. ¹³C-NMR, IR, and Mass Spectrometry

While detailed tabulated data for ¹³C-NMR, IR, and mass spectrometry of this compound are not consistently reported in readily accessible literature, studies on aristolactams provide general characteristics.

  • ¹³C-NMR: The spectrum would be expected to show signals for the aromatic carbons, the lactam carbonyl carbon (around 160-170 ppm), and the methoxy carbon (around 55-60 ppm).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include those for the N-H stretching of the lactam (around 3200-3400 cm⁻¹), the C=O stretching of the lactam (around 1650-1680 cm⁻¹), and C=C stretching of the aromatic rings.[2]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to its molecular weight. Fragmentation patterns of aristolactams typically involve the loss of CO and other small neutral molecules.[3]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer and kinase inhibitory properties being the most prominent.

Kinase Inhibitory Activity

This compound has been identified as a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and Cyclin-dependent kinase 1 (CDK1)/Cyclin B.[3]

Table 4: Kinase Inhibitory Activity of this compound

Target KinaseIC₅₀ (µM)
DYRK1A0.08
CDK1/Cyclin B0.2

The inhibition of these kinases is a key aspect of its anticancer mechanism, leading to cell cycle arrest.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines, including drug-resistant strains.

Table 5: Cytotoxic Activity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µmol/L)
HeLaCervical Cancer7 - 30
A549Lung Cancer7 - 30
HGCGastric Cancer7 - 30
HCT-8/V (Navelbine-resistant)Colon Cancer3.55
Induction of G2/M Cell Cycle Arrest

A primary mechanism of the anticancer activity of this compound is the induction of cell cycle arrest at the G2/M phase. This is associated with the disruption of normal mitotic spindle formation. This effect is linked to its inhibition of key cell cycle regulators like CDK1/Cyclin B.

Anti-platelet Aggregation Activity

This compound has been reported to inhibit platelet aggregation induced by various agonists, although detailed quantitative data is limited in the available literature.

Signaling Pathways

The biological effects of this compound are mediated through its interaction with critical cellular signaling pathways, particularly those governing cell cycle progression.

G2_M_Arrest cluster_0 This compound Action cluster_1 Kinase Inhibition cluster_2 Cell Cycle Progression cluster_3 Cellular Outcome Aristolactam This compound DYRK1A DYRK1A Aristolactam->DYRK1A Inhibits CDK1_CyclinB CDK1/Cyclin B Aristolactam->CDK1_CyclinB Inhibits M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Promotes entry into G2_M_Arrest G2/M Arrest G2_Phase G2 Phase G2_Phase->M_Phase Apoptosis Apoptosis G2_M_Arrest->Apoptosis Can lead to

Caption: this compound-induced G2/M cell cycle arrest pathway.

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[2][3][4][5][6]

  • Cell Seeding: Seed cells in a 96-well microtiter plate at a suitable density and incubate under standard conditions.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 48 hours).

  • Cell Fixation: Discard the culture medium and fix the cells by adding 10% (w/v) cold trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510-540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ value.

Kinase Inhibition Assays

4.2.1. DYRK1A Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of inhibitors to the kinase.[7]

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Buffer A.

    • Prepare a solution of DYRK1A kinase and LanthaScreen™ Eu-anti-Tag Antibody in Kinase Buffer A.

    • Prepare a solution of the Kinase Tracer in Kinase Buffer A.

  • Assay Procedure (384-well plate):

    • Add 2 µL of the diluted this compound or control to the wells.

    • Add 4 µL of the kinase/antibody mixture.

    • Add 4 µL of the tracer solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

  • Data Analysis: Calculate the emission ratio and determine the IC₅₀ value from the dose-response curve.

DYRK1A_Assay cluster_0 Assay Components cluster_1 Binding & FRET cluster_2 Detection DYRK1A DYRK1A Kinase No_Inhibitor No Inhibitor DYRK1A->No_Inhibitor With_Inhibitor With Inhibitor DYRK1A->With_Inhibitor Antibody Eu-Antibody Antibody->No_Inhibitor Antibody->With_Inhibitor Tracer Alexa Fluor® 647 Tracer Tracer->No_Inhibitor Tracer->With_Inhibitor Inhibitor This compound (or Test Compound) Inhibitor->With_Inhibitor High_FRET High FRET Signal No_Inhibitor->High_FRET Tracer binds kinase Low_FRET Low FRET Signal With_Inhibitor->Low_FRET Inhibitor displaces tracer

Caption: Workflow for the LanthaScreen™ DYRK1A Kinase Binding Assay.

4.2.2. CDK1/Cyclin B Kinase Assay

This protocol describes a method to measure the activity of CDK1/Cyclin B using a recombinant protein substrate and western blotting for detection.[8][9][10][11]

  • Reagent Preparation:

    • Prepare 1X Kinase Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 mM DTT, pH 7.5).

    • Prepare a stock solution of ATP (e.g., 10 mM).

    • Prepare serial dilutions of this compound.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the Kinase Assay Buffer, a purified protein substrate for CDK1 (e.g., a fragment of a known substrate like Histone H1 or a recombinant protein), and the diluted this compound or control.

    • Add purified human CDK1/Cyclin B enzyme.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • SDS-PAGE and Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the extent of phosphorylation and calculate the inhibitory effect of this compound.

Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.[12][13][14]

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from a healthy volunteer into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

  • Aggregation Measurement:

    • Adjust the platelet count in the PRP if necessary.

    • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

    • Pre-warm the PRP sample to 37°C.

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a short period.

    • Add a platelet agonist (e.g., arachidonic acid, collagen, or PAF) to induce aggregation.

  • Data Recording and Analysis:

    • Record the change in light transmittance over time.

    • The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the inhibitor to that of the control.

Conclusion

This compound is a promising natural product with significant potential for further investigation in the context of cancer therapy and other diseases where DYRK1A and CDK1 are implicated. Its potent cytotoxic effects, even against drug-resistant cancer cells, and its ability to induce cell cycle arrest highlight its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the mechanisms of action and potential applications of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Aristolactam AIIIa: A Technical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam AIIIa, a naturally occurring phenanthrene lactam, has emerged as a compound of significant interest in oncology research. Its potent anti-proliferative and pro-apoptotic activities against a range of cancer cell lines, including those resistant to conventional chemotherapeutics, underscore its potential as a lead compound for novel anticancer drug development. This technical guide provides an in-depth overview of the core mechanism of action of Aristolactam AIIIa in cancer cells, focusing on its molecular targets, effects on cell cycle regulation, induction of apoptosis, and currently understood impact on key signaling pathways. The information presented herein is intended to support further research and development efforts in harnessing the therapeutic potential of this promising natural product.

Core Mechanism of Action: Inhibition of Polo-like Kinase 1

The primary mechanism through which Aristolactam AIIIa exerts its anticancer effects is the inhibition of Polo-like kinase 1 (Plk1)[1][2]. Plk1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is a common feature in many human cancers and is often associated with poor prognosis.

Aristolactam AIIIa acts as a dual inhibitor of Plk1, targeting both the N-terminal catalytic kinase domain and the C-terminal Polo-box domain (PBD)[1][2]. The PBD is crucial for Plk1's subcellular localization and substrate recognition. By binding to both domains, Aristolactam AIIIa not only directly inhibits the kinase activity of Plk1 but also disrupts its interaction with substrates, leading to a potent anti-mitotic effect[1][2].

Quantitative Data: Plk1 Inhibition
ParameterValue (µM)Assay System
IC50 (Plk1 catalytic activity) 47.5In vitro kinase assay
IC50 (PBD-dependent binding) 10Surface Plasmon Resonance (SPR) assay

Data sourced from Li et al., 2009.[2][3]

Effects on Cancer Cell Proliferation

Aristolactam AIIIa demonstrates significant anti-proliferative activity across various human cancer cell lines, including a multidrug-resistant line. This broad-spectrum efficacy highlights its potential for treating a range of malignancies.

Quantitative Data: Anti-proliferative Activity (IC50 Values)
Cell LineCancer TypeIC50 (µM)
HeLa Cervical Cancer~10
A549 Lung Adenocarcinoma~30
HGC Gastric Cancer~7
HCT-8/V Navelbine-resistant Colon Cancer3.55

Data sourced from Li et al., 2009.[2][4]

Induction of Cell Cycle Arrest and Mitotic Catastrophe

As a direct consequence of Plk1 inhibition, Aristolactam AIIIa induces a robust arrest of cancer cells in the G2/M phase of the cell cycle[1][2][4]. This arrest is characterized by the formation of abnormal mitotic spindles, leading to mitotic catastrophe and subsequent cell death[2][4].

dot

G2_M_Arrest Aristolactam_AIIIa Aristolactam AIIIa Plk1 Polo-like Kinase 1 (Plk1) Aristolactam_AIIIa->Plk1 Inhibits G2_M_Arrest G2/M Phase Arrest Aristolactam_AIIIa->G2_M_Arrest Spindle_Assembly Normal Spindle Assembly Plk1->Spindle_Assembly Promotes Mitotic_Progression Mitotic Progression Plk1->Mitotic_Progression Spindle_Assembly->Mitotic_Progression Spindle_Abnormalities Spindle Abnormalities G2_M_Arrest->Spindle_Abnormalities Apoptosis Apoptosis Spindle_Abnormalities->Apoptosis Apoptosis_Pathway Aristolactam_AIIIa Aristolactam AIIIa Cellular_Stress Cellular Stress (Mitotic Arrest) Aristolactam_AIIIa->Cellular_Stress Caspase_Activation Caspase Activation Cellular_Stress->Caspase_Activation PARP PARP (116 kDa) Caspase_Activation->PARP Cleaves Cleaved_PARP Cleaved PARP (89 kDa) PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Marker of Flow_Cytometry_Workflow Start Cancer Cell Culture Treatment Treat with Aristolactam AIIIa Start->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Result Cell Cycle Profile (G0/G1, S, G2/M percentages) Analysis->Result

References

In Vitro Biological Activities of Aristolactam AIIIa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aristolactam AIIIa is a member of the aristolactam class of alkaloids, which are phenanthrene-containing compounds found in various plant species, notably from the Aristolochiaceae family.[1][2] These natural products have garnered significant scientific interest due to their diverse and potent biological activities.[3][4] This document provides a comprehensive technical overview of the in vitro biological activities of Aristolactam AIIIa, focusing on its anticancer, anti-inflammatory, and neuroprotective potential. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key mechanisms.

Anticancer and Cytotoxic Activities

The most extensively studied in vitro activity of Aristolactam AIIIa is its potent effect against various cancer cell lines. Its mechanism of action primarily involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Aristolactam AIIIa has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeAssayIC50 ValueControlReference
A-549Lung CarcinomaCytotoxicity Assay2.40 x 10⁻⁵ M (24 µM)Camptothecin (1.35 x 10⁻⁶ M)[5][6]
HeLaCervical CancerProliferation AssayNot specifiedNot specified[7]
HGCGastric CancerProliferation AssayNot specifiedNot specified[7]
HCT-8/VColon CancerProliferation AssayNot specifiedNot specified[7]
Mechanisms of Anticancer Activity

1.2.1. Induction of Apoptosis

Aristolactam AIIIa is a known inducer of apoptosis in cancer cells.[7] A key biochemical hallmark of this process is the cleavage of Poly (ADP-ribose) polymerase-1 (PARP), a process mediated by activated caspases. Treatment of HeLa cells with Aristolactam AIIIa has been shown to induce the cleavage of PARP, confirming the activation of the apoptotic cascade.[7] This mechanism is a common target for anticancer therapies, as it leads to the systematic dismantling and elimination of cancer cells.

G AIIIa Aristolactam AIIIa Pathway Intrinsic/Extrinsic Apoptotic Pathway AIIIa->Pathway Caspases Caspase Activation Pathway->Caspases leads to PARP PARP Caspases->PARP cleaves Apoptosis Apoptosis Caspases->Apoptosis cPARP Cleaved PARP (p85) PARP->cPARP cPARP->Apoptosis is a marker of G cluster_cycle Start Cancer Cell Population Treatment Treatment with Aristolactam AIIIa Start->Treatment G1 G1 Phase S S Phase G2M G2/M Phase (Accumulation) Treatment->G2M Apoptosis Apoptosis or Mitotic Catastrophe G2M->Apoptosis G Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_Pathway NF-κB Pathway Activation Stimulus->NFkB_Pathway AIIIa Aristolactam AIIIa AIIIa->NFkB_Pathway Inhibits NFkB_Translocation NF-κB Nuclear Translocation NFkB_Pathway->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_Translocation->Gene_Expression

References

Preliminary Cytotoxicity Screening of Aristolactam A IIIa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Aristolactam A IIIa, a naturally occurring aristolactam derivative. The document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying molecular mechanisms and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, were determined using the Sulforhodamine B (SRB) assay. The results indicate that this compound exhibits a dose-dependent inhibitory effect on the proliferation of these cancer cells.[1] Notably, it also shows efficacy against a drug-resistant cancer cell line.

Cell LineCancer TypeIC50 (µmol/L)
HeLaCervical CancerRanging from 7 to 30
A549Lung CancerRanging from 7 to 30
HGCGastric CancerRanging from 7 to 30
HCT-8/VNavelbine-Resistant Colon Cancer3.55

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary cytotoxicity screening of this compound are provided below.

Sulforhodamine B (SRB) Assay for Cell Viability

The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: After the desired incubation period, gently remove the culture medium and add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values are determined by a sigmoidal fit of the dose-response curves.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in the provided binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are late apoptotic or necrotic.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • 70% Ethanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them at the desired time point.

  • Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing. The cells can be stored at -20°C.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash them with PBS.

  • Staining: Resuspend the cell pellet in the PI staining solution containing RNase A to degrade RNA.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Apoptosis Analysis cluster_2 Cell Cycle Analysis cluster_3 Data Analysis & Interpretation start Seed Cancer Cells (e.g., HeLa, A549, HGC) treat Treat with this compound (various concentrations) start->treat srb SRB Assay for Cell Viability treat->srb apoptosis Annexin V/PI Staining for Apoptosis treat->apoptosis cell_cycle Propidium Iodide Staining for Cell Cycle treat->cell_cycle ic50 Calculate IC50 Values srb->ic50 apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Analyze Cell Cycle Distribution cell_cycle->cell_cycle_analysis conclusion Conclusion: This compound inhibits proliferation, induces apoptosis and G2/M arrest ic50->conclusion apoptosis_analysis->conclusion cell_cycle_analysis->conclusion

Caption: Experimental workflow for the preliminary cytotoxicity screening of this compound.

Proposed Signaling Pathway for this compound-Induced G2/M Arrest

This compound has been identified as a novel inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[2] Plk1 plays a crucial role in the G2/M transition by phosphorylating and activating Cdc25C, which in turn dephosphorylates and activates the CDK1/Cyclin B1 complex. By inhibiting Plk1, this compound is proposed to disrupt this cascade, leading to the accumulation of cells in the G2/M phase of the cell cycle. While the direct involvement of the p53 pathway in this compound's action is not yet fully elucidated, it is a known mediator of G2 checkpoint control in response to cellular stress and DNA damage.

G AIIIa This compound Plk1 Plk1 AIIIa->Plk1 inhibition G2M_Arrest G2/M Arrest AIIIa->G2M_Arrest Cdc25C_inactive Cdc25C (inactive) P-Ser216 Plk1->Cdc25C_inactive phosphorylation (activation) Cdc25C_active Cdc25C (active) CDK1_inactive CDK1/Cyclin B1 (inactive) P-Tyr15 Cdc25C_active->CDK1_inactive dephosphorylation (activation) CDK1_active CDK1/Cyclin B1 (active) M_Phase M Phase (Mitosis) CDK1_active->M_Phase promotes G2_Phase G2 Phase Apoptosis Apoptosis G2M_Arrest->Apoptosis leads to

References

The Role of Aristolactam A IIIa in Traditional Medicine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolactam A IIIa, a phenanthrene lactam alkaloid found in various species of the Aristolochia genus, has emerged as a compound of significant interest due to its diverse pharmacological activities. Plants containing aristolactams have a long history of use in traditional medicine across various cultures for treating ailments such as inflammation, infections, and cancer.[1][2] This technical guide provides an in-depth analysis of the scientific evidence supporting the traditional uses of this compound, with a focus on its anticancer, anti-inflammatory, and antiplatelet properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and drug development efforts.

Traditional Medicine Context

Species of the Aristolochia genus, rich sources of this compound, have been integral to traditional medicine systems worldwide. In Chinese traditional medicine, for instance, various parts of Aristolochia plants have been used to treat conditions like coughs, asthma, epigastric pain, and snakebites.[3] Ethnomedicinal uses also include applications for festering wounds, tumors, and as an anti-inflammatory agent.[1][2] The therapeutic effects of these traditional remedies are now being scientifically investigated, with compounds like this compound being identified as key bioactive constituents.

Pharmacological Activities of this compound

Modern pharmacological studies have begun to elucidate the molecular basis for the traditional uses of plants containing this compound. The primary activities investigated are its anticancer, anti-inflammatory, and antiplatelet effects.

Anticancer Activity

This compound has demonstrated potent cytotoxic effects against various cancer cell lines. The primary mechanism of its anticancer action is the induction of apoptosis, or programmed cell death, and the induction of cell cycle arrest.

Cell LineIC50 (µM)AssayReference
A-549 (Human Lung Carcinoma)2.40 x 10⁻⁵ MNot SpecifiedBiological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021
HeLa (Human Cervical Cancer)10 (concentration for apoptosis induction)Western Blot, Flow CytometryThe natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation

This compound induces apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program. A key indicator of caspase activation is the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA repair.

Aristolactam_A_IIIa This compound Bcl2_family Bcl-2 Family Proteins (e.g., Bcl-2, Bax) Aristolactam_A_IIIa->Bcl2_family Modulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Regulates Permeability Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Figure 1. Proposed signaling pathway for this compound-induced apoptosis.
Anti-inflammatory Activity

The traditional use of Aristolochia species for inflammatory conditions is supported by modern research demonstrating the anti-inflammatory properties of aristolactams. While direct data for this compound is emerging, related compounds show potent inhibition of key inflammatory mediators. The mechanism is thought to involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

CompoundTargetIC50 (µM)Cell LineReference
Aristolactam IIL-652 ± 8THP-1Isolation, structural elucidation and anti-inflammatory activity of astragalin, (-)hinokinin, aristolactam I and aristolochic acids (I & II) from Aristolochia indica
Aristolactam ITNF-α116.8 ± 83.25THP-1Isolation, structural elucidation and anti-inflammatory activity of astragalin, (-)hinokinin, aristolactam I and aristolochic acids (I & II) from Aristolochia indica
Aristolactam FII3α-Hydroxysteroid dehydrogenase~4.6 µg/mLNot SpecifiedAristolactams, 1-(2-C-methyl-beta-D-ribofuranosyl)-uracil and other bioactive constituents of Toussaintia orientalis

The NF-κB pathway is a key target for anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α and IL-6. Aristolactams are believed to inhibit this pathway, thereby reducing the production of these inflammatory mediators.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Aristolactam_A_IIIa This compound Aristolactam_A_IIIa->IKK Inhibits IkB IκB Degradation IKK->IkB NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation

Figure 2. Proposed mechanism of anti-inflammatory action via NF-κB inhibition.
Antiplatelet Activity

Several aristolactam analogs have been shown to inhibit platelet aggregation, a key process in thrombosis.[4][5][6] This activity provides a rationale for the traditional use of Aristolochia preparations in circulatory disorders. The exact mechanism for this compound is not fully elucidated but may involve interference with signaling pathways that lead to platelet activation and aggregation.

CompoundInducer of AggregationIC50Platelet SourceReference
Piperolactam EArachidonic AcidNot specified, but showed complete inhibition at 100 µg/mLWashed rabbit plateletsA New Aristolactam Alkaloid and Anti-Platelet Aggregation Constituents from Piper taiwanense
Piperolactam ECollagenNot specified, but showed complete inhibition at 100 µg/mLWashed rabbit plateletsA New Aristolactam Alkaloid and Anti-Platelet Aggregation Constituents from Piper taiwanense

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this whitepaper.

Isolation and Purification of this compound

A general protocol for the isolation of aristolactams from plant material is as follows:

  • Extraction: Dried and powdered plant material (e.g., roots or stems of Aristolochia species) is subjected to solvent extraction, typically with methanol or ethanol, at room temperature for an extended period (e.g., 72 hours).

  • Partitioning: The crude extract is then partitioned between an aqueous phase and an organic solvent such as chloroform to separate compounds based on their polarity.

  • Chromatography: The organic phase, enriched with aristolactams, is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, for example, a chloroform-methanol mixture, to separate different fractions.

  • Purification: Fractions containing this compound are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

start Dried Plant Material extraction Solvent Extraction (Methanol/Ethanol) start->extraction partitioning Liquid-Liquid Partitioning (Water/Chloroform) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography purification Preparative TLC or HPLC column_chromatography->purification end Pure this compound purification->end

Figure 3. General workflow for the isolation of this compound.
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubated for 2-4 hours.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control.[7][8]

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Cells treated with this compound are harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., PARP, Caspase-3, Bcl-2).[9][10]

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.

Conclusion and Future Directions

This compound is a promising bioactive compound with a strong foundation in traditional medicine. Scientific evidence robustly supports its anticancer activity through the induction of apoptosis. Its anti-inflammatory and antiplatelet effects, while less directly studied for this specific analog, are strongly suggested by the activity of related aristolactams and provide a basis for further investigation.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound in anti-inflammatory and antiplatelet signaling pathways.

  • Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential and safety profile of this compound.

  • Standardizing the extraction and quantification of this compound in traditional herbal preparations to ensure consistent dosage and efficacy.

This technical guide provides a comprehensive overview for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.

Disclaimer: Aristolochia species can also contain aristolochic acids, which are known to be nephrotoxic and carcinogenic. Therefore, the use of crude Aristolochia extracts in traditional medicine carries significant health risks. Research on isolated compounds like this compound is crucial for developing safe and effective therapies.

References

The Genotoxic Profile of Aristolactam I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the genotoxicity of Aristolactam I (AL-I), a primary metabolic derivative of the potent human carcinogen, Aristolochic Acid I (AAI). While often considered a detoxified metabolite, compelling evidence indicates that AL-I retains significant genotoxic potential, capable of inducing DNA damage and contributing to the carcinogenic processes associated with AAI exposure. This document synthesizes key findings on the mechanisms of AL-I genotoxicity, presents quantitative data from pivotal studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Concepts in Aristolactam I Genotoxicity

Aristolochic acid, a component of certain herbal remedies, is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Its genotoxicity is primarily attributed to its metabolic activation, leading to the formation of DNA adducts. The metabolic reduction of the nitro group in AAI is a crucial step in its bioactivation, forming reactive intermediates that bind to DNA.[3]

While AL-I is a major metabolite of AAI, it is not entirely benign.[4] Although generally less potent than its precursor, AL-I can be further metabolized to reactive species that form DNA adducts, perpetuating the cycle of DNA damage.[5][6] The most prominent of these adducts is the 7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AAI), which is a persistent biomarker of exposure and a key factor in the A:T to T:A transversion mutations frequently observed in tumors associated with aristolochic acid nephropathy.[7][8]

The cellular response to this DNA damage involves the activation of complex signaling pathways, most notably the p53 tumor suppressor pathway. This can lead to cell cycle arrest, providing time for DNA repair, or trigger apoptosis to eliminate cells with irreparable damage.[7][9]

Quantitative Genotoxicity Data

The following tables summarize quantitative data from various studies on the genotoxic effects of Aristolactam I and its parent compound, Aristolochic Acid I.

Table 1: Cytotoxicity of Aristolochic Acid I

Cell LineCompoundConcentration RangeEffectReference
RT4 (human bladder)Aristolochic Acid I0.05 – 10 µMConcentration- and time-dependent cytotoxicity[7][10]
LLC-PK1 (porcine kidney)Aristolochic Acid I80, 320, and 1,280 ng/mlDose-dependent DNA damage preceding apoptosis and lysis[11][12]
SV-HUC-1 (human urothelium)Aristolochic Acid Mixture0.0125 - 0.2 mMConcentration-dependent inhibition of cell growth[13]

Table 2: DNA Adduct Formation

Animal Model/Cell LineCompoundDose/ConcentrationAdduct LevelsReference
Big Blue® Rats (spleen)Aristolochic Acid0.1, 1.0, and 10.0 mg/kg bw4.6 to 217.6 adducts/10⁸ nucleotides[14]
Human Bladder RT4 CellsAristolochic Acid I100 nM~1000-fold higher than adducts from 4-ABP or HAAs (1 µM)[7][10]
Human Bladder RT4 CellsAristolochic Acid I1 nMDetectable dA-AL-I adduct formation[7][10]
Human Renal CortexAristolochic AcidNot specified1.5 adducts in 10⁸ nucleotides (dA-AL-I)[15]

Table 3: Mutagenicity and Chromosomal Damage

AssayOrganism/Cell LineCompoundKey FindingReference
in vivo Micronucleus TestF344 RatsAristolochic AcidsWeak inducer of micronuclei[16]
in vivo Pig-a and Hprt Gene Mutation AssaysF344 RatsAristolochic AcidsStrong inducer of gene mutation[16]
Ames TestSalmonella typhimurium TA100Aristolochic Acid ISimilar mutagenic activity to 1,8-nitro-1-naphthoic acid[17]
Comet AssayLLC-PK1 CellsAristolochic Acid IDose-dependent increase in DNA damage[11][12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in Aristolactam I genotoxicity and a typical workflow for assessing DNA damage.

metabolic_activation AAI Aristolochic Acid I (AAI) Nitroreduction Nitroreduction (NQO1, CYP1A1/2) AAI->Nitroreduction Reactive_Nitrenium Reactive Aristolactam Nitrenium Ion Nitroreduction->Reactive_Nitrenium Aristolactam_I Aristolactam I (AL-I) Nitroreduction->Aristolactam_I Further Reduction DNA DNA Reactive_Nitrenium->DNA Covalent Binding DNA_Adducts Aristolactam-DNA Adducts (e.g., dA-AAI) DNA->DNA_Adducts Detoxification Detoxification Aristolactam_I->Detoxification

Metabolic activation of Aristolochic Acid I to form DNA adducts.

dna_damage_response cluster_damage DNA Damage Induction cluster_response Cellular Response DNA_Adducts Aristolactam-DNA Adducts ATM_ATR ATM/ATR Activation DNA_Adducts->ATM_ATR p53 p53 Activation ATM_ATR->p53 DNA_Repair DNA Repair ATM_ATR->DNA_Repair p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or G1 Phase) p21->Cell_Cycle_Arrest

p53-mediated DNA damage response pathway.

experimental_workflow cluster_assays Genotoxicity Assays start Cell Culture/ Animal Model treatment Treatment with Aristolactam I start->treatment harvesting Cell/Tissue Harvesting treatment->harvesting comet Comet Assay (DNA Strand Breaks) harvesting->comet micronucleus Micronucleus Test (Chromosomal Damage) harvesting->micronucleus ames Ames Test (Mutagenicity) harvesting->ames adduct_analysis DNA Adduct Analysis (32P-Postlabeling/MS) harvesting->adduct_analysis data Data Analysis and Interpretation comet->data micronucleus->data ames->data adduct_analysis->data

A generalized workflow for assessing the genotoxicity of Aristolactam I.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on Aristolactam I genotoxicity.

Cell Culture and Treatment
  • Cell Lines: Human bladder transitional cell carcinoma (RT4), porcine proximal tubular epithelial cells (LLC-PK1), and human urothelium cells (SV-HUC-1) are commonly used.[7][11][13]

  • Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., McCoy's 5A for RT4, DMEM for LLC-PK1) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are exposed to varying concentrations of Aristolactam I or Aristolochic Acid I for specified durations (e.g., 24 hours).[11]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[18][19][20]

  • Bacterial Strains: Salmonella typhimurium strains such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly employed.[17][21] These strains are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[18]

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.[21]

  • Procedure: The test compound, bacterial strain, and S9 mix (if used) are combined in a soft agar and plated on a minimal glucose agar plate lacking histidine.[19]

  • Endpoint: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenicity.[18]

Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[22][23]

  • In Vitro: Cultured cells are treated with the test compound. A cytokinesis-blocking agent like cytochalasin-B is often used to allow for the identification of cells that have completed one nuclear division.[24] The frequency of micronucleated cells is then scored.

  • In Vivo: Rodents are typically used.[22] Following treatment, bone marrow or peripheral blood is collected, and erythrocytes are examined for the presence of micronuclei.[16] An increase in the frequency of micronucleated erythrocytes indicates clastogenic or aneugenic effects.[22]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[25][26]

  • Procedure:

    • Cells are embedded in a low-melting-point agarose on a microscope slide.

    • The cells are lysed using detergents and high salt concentrations to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

    • The slides are subjected to electrophoresis under alkaline conditions (pH > 13).[25]

  • Endpoint: Damaged DNA, containing strand breaks, relaxes and migrates away from the nucleoid, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[26]

DNA Adduct Analysis (³²P-Postlabeling)

This highly sensitive method is used to detect and quantify DNA adducts.

  • Procedure:

    • DNA is isolated from treated cells or tissues.

    • The DNA is enzymatically digested into individual deoxynucleoside 3'-monophosphates.

    • The adducted nucleotides are enriched and then radiolabeled at the 5'-hydroxyl group using ³²P-ATP and T4 polynucleotide kinase.

    • The labeled adducts are separated by thin-layer chromatography or other chromatographic methods.

  • Endpoint: The presence and quantity of DNA adducts are determined by detecting the radioactivity.[14][15]

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Cells are harvested and fixed, typically with ethanol.

    • The cells are treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide.

    • The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured by a flow cytometer.

  • Endpoint: The resulting histogram shows the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[11][13]

Analysis of H2AX Phosphorylation (γH2AX)

The phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is an early cellular response to DNA double-strand breaks.[27][28]

  • Detection Methods: γH2AX can be detected and quantified by several methods, including:

    • Immunofluorescence Microscopy: Cells are fixed, permeabilized, and incubated with an antibody specific for γH2AX. A fluorescently labeled secondary antibody is then used for visualization. The formation of distinct nuclear foci, where each focus represents a DNA double-strand break, can be observed.[27]

    • Western Blotting: Total protein is extracted from cells, separated by gel electrophoresis, transferred to a membrane, and probed with a γH2AX-specific antibody.

    • Flow Cytometry: Similar to immunofluorescence, but the fluorescence intensity of a large population of cells is quantified.[28]

  • Endpoint: An increase in the level of γH2AX is a sensitive indicator of DNA damage.[27]

Conclusion

The evidence strongly indicates that Aristolactam I, while a metabolite of Aristolochic Acid I, is not devoid of genotoxic activity. It contributes to the formation of persistent DNA adducts, a hallmark of aristolochic acid-induced carcinogenesis. The cellular response to this damage, mediated by pathways such as the p53 signaling cascade, underscores the biological significance of AL-I exposure. For researchers in toxicology and drug development, a thorough understanding of the genotoxic profile of AL-I is crucial for assessing the risks associated with botanicals containing aristolochic acids and for the development of safer therapeutic agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of the genotoxic effects of Aristolactam I and related compounds.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Aristolactam A IIIa from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam A IIIa is a member of the aristolactam class of alkaloids, which are nitrogen-containing compounds found in various plant species, most notably within the Aristolochia genus. These compounds have garnered interest in the scientific community due to their potential biological activities. This document provides a detailed protocol for the extraction, isolation, and identification of this compound from plant material, specifically targeting researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following tables summarize the key quantitative parameters for the extraction and purification of this compound. It is important to note that while the methodologies are well-documented, specific yield data for this compound from a defined starting quantity of plant material is not consistently reported in the literature. The data presented here is synthesized from protocols for the isolation of related compounds and should be considered as a guideline for optimization.

Table 1: Extraction Parameters

ParameterValue/RangePlant Source & PartNotes
Plant Material Aristolochia giganteaStemsDried and powdered material is recommended for efficient extraction.
Extraction Solvent Ethanol-80% aqueous ethanol has been shown to be efficient for extracting aristolactams.[1]
Solvent-to-Solid Ratio 10:1 to 30:1 (v/w)-Higher ratios may increase extraction yield but require more solvent and longer concentration times.[2][3][4]
Extraction Method Maceration or Soxhlet-Maceration at room temperature is a simple method, while Soxhlet extraction can be more efficient but may not be suitable for thermolabile compounds.[5][6]
Extraction Time 24 - 72 hours-For maceration, periodic agitation can improve extraction efficiency.

Table 2: Purification Parameters - Column Chromatography

ParameterValue/RangeStationary PhaseElution Solvents
Initial Fractionation -Silica Gel (60-120 mesh)Gradient of Hexane and Ethyl Acetate, followed by Chloroform and Methanol.
Reverse-Phase CC -C18 Silica GelGradient of Methanol and Water.

Table 3: Purification Parameters - Preparative High-Performance Liquid Chromatography (HPLC)

ParameterValue/RangeColumnMobile Phase
Column Dimensions 250 mm x 20 mmReverse-Phase C18 (5 µm)Acetonitrile and Water with 0.1% Formic Acid (gradient elution).
Flow Rate 8 - 20 mL/min-To be optimized based on column dimensions and particle size.
Detection Wavelength 254 nm--
Injection Volume 0.5 - 2 mL-Dependent on the concentration of the sample and column capacity.

Table 4: Analytical Data for this compound Identification

Analytical MethodKey Data
¹H-NMR (DMSO-d₆) δ 10.65 (s, 1H, NH), 7.97 (d, J=2.5 Hz, 1H, H-5), 7.79 (d, J=8.5 Hz, 1H, H-8), 7.62 (s, 1H, H-2), 7.10 (dd, J=2.5, 8.5 Hz, 1H, H-7), 7.05 (s, 1H, H-9), 6.48 (s, 2H, OCH₂O).[5][6][7]
Mass Spectrometry ESI-MS/MS can be used for structural confirmation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the extraction, isolation, and identification of this compound from Aristolochia gigantea stems.

Plant Material Preparation
  • Obtain fresh stems of Aristolochia gigantea.

  • Wash the plant material thoroughly with distilled water to remove any dirt and debris.

  • Air-dry the stems in a well-ventilated area, protected from direct sunlight, until they are brittle.

  • Grind the dried stems into a coarse powder using a mechanical grinder.

Extraction
  • Weigh the powdered plant material.

  • Place the powder in a large glass container suitable for maceration.

  • Add 80% ethanol to the container at a solvent-to-solid ratio of 20:1 (v/w).

  • Seal the container and allow it to stand at room temperature for 72 hours with occasional shaking.

  • After 72 hours, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Purification by Column Chromatography (Initial Fractionation)
  • Prepare a silica gel (60-120 mesh) column using a suitable solvent such as hexane. A typical slurry packing method is recommended to ensure a well-packed column.[2]

  • Dissolve a portion of the crude ethanol extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture) and adsorb it onto a small amount of silica gel.

  • Dry the silica gel with the adsorbed extract and carefully load it onto the top of the prepared column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity. A suggested gradient is:

    • Hexane:Ethyl Acetate (starting from 9:1 to 1:1)

    • Chloroform:Methanol (starting from 9:1 to 1:1)

  • Collect fractions of a suitable volume (e.g., 20-30 mL) and monitor the separation by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and UV visualization at 254 nm.

  • Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

  • Evaporate the solvent from the combined fractions to obtain a semi-purified extract.

Purification by Preparative HPLC
  • Dissolve the semi-purified extract in the mobile phase to be used for HPLC.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with a reverse-phase C18 column (e.g., 250 mm x 20 mm, 5 µm).

  • Equilibrate the column with the initial mobile phase conditions. A typical gradient could be:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a lower percentage of Solvent B (e.g., 30%) and gradually increase it over 30-40 minutes to a higher percentage (e.g., 80-90%).

  • Inject the sample and monitor the elution profile at 254 nm.

  • Collect the fraction corresponding to the peak of this compound based on retention time (determined from analytical HPLC if available).

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

Identification and Characterization
  • Thin Layer Chromatography (TLC):

    • Spot the purified compound on a silica gel TLC plate alongside the crude extract.

    • Develop the plate in a suitable solvent system (e.g., chloroform:methanol 9:1).

    • Visualize the spots under UV light (254 nm). The purified sample should show a single spot.

  • ¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

    • Dissolve a small amount of the purified compound in deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquire the ¹H-NMR spectrum.

    • Compare the obtained chemical shifts and coupling constants with the reported data for this compound (see Table 4).[5][6][7]

  • Mass Spectrometry (MS):

    • Analyze the purified compound using Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight and confirm the molecular formula.

Visualizations

Extraction_Workflow PlantMaterial Dried & Powdered Aristolochia gigantea Stems Extraction Maceration with 80% Ethanol PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration CrudeExtract Crude Ethanol Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Monitoring ColumnChromatography->FractionCollection SemiPurified Semi-Purified Fractions FractionCollection->SemiPurified PrepHPLC Preparative HPLC (C18) SemiPurified->PrepHPLC PureCompound Purified this compound PrepHPLC->PureCompound Analysis Identification (NMR, MS, TLC) PureCompound->Analysis

Caption: Workflow for the extraction and purification of this compound.

Purification_Scheme CrudeExtract Crude Ethanol Extract SilicaColumn Silica Gel Column CrudeExtract->SilicaColumn Elution1 Gradient Elution (Hexane:EtOAc -> CHCl3:MeOH) SilicaColumn->Elution1 Mobile Phase Fractions Collected Fractions Elution1->Fractions TLC TLC Analysis Fractions->TLC CombinedFractions Combined Fractions containing This compound TLC->CombinedFractions Selection PrepHPLC Preparative HPLC (C18) CombinedFractions->PrepHPLC Elution2 Gradient Elution (Acetonitrile:Water) PrepHPLC->Elution2 Mobile Phase IsolatedCompound Isolated this compound Elution2->IsolatedCompound

Caption: Chromatographic purification scheme for this compound.

References

Application Notes and Protocols: Isolation, Purification, and Analysis of Aristolactam A IIIa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the isolation, purification, and quantitative analysis of Aristolactam A IIIa, a naturally occurring phenanthrene lactam alkaloid. This compound, primarily found in plants of the Aristolochia genus, has garnered attention for its diverse biological activities, including potential antitumor properties.[1][2] The methodologies outlined below are compiled from established phytochemical research to ensure reproducibility and accuracy.

Overview of the Isolation and Purification Workflow

The general procedure for obtaining pure this compound from plant material involves a multi-step process. It begins with solvent extraction from the source material, followed by a series of chromatographic separations to isolate the target compound from a complex mixture of phytochemicals. The final purified compound is then identified and quantified using analytical techniques like LC-MS/MS.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Purification cluster_2 Step 3: Analysis & Identification A Plant Material (e.g., Aristolochia species) B Solvent Extraction (e.g., 80% Methanol with Ultrasonication) A->B C Crude Extract B->C D Column Chromatography (e.g., Silica Gel) C->D E Fraction Collection & Analysis (TLC) D->E F Preparative HPLC (C18 Column) E->F G Purified this compound F->G H UPLC-QTOF-MS/MS Analysis G->H I Structure Confirmation (NMR, MS) H->I J Quantitative Data H->J

Caption: General workflow for this compound isolation and analysis.

Experimental Protocols

Protocol for Extraction of this compound

This protocol details the initial extraction of aristolactams from dried plant material. The optimal method involves ultrasonication with a polar solvent to efficiently extract the target compounds.[3]

Materials:

  • Dried and powdered plant material (e.g., stems or roots of Aristolochia species).[1][4]

  • 80% Methanol in water (HPLC grade).

  • Ultrasonic water bath.

  • Filtration apparatus (e.g., Whatman filter paper).

  • Rotary evaporator.

Procedure:

  • Weigh 0.5 g of the powdered plant material and place it into a suitable flask.

  • Add 20 mL of 80% methanol to the flask.[3]

  • Place the flask in an ultrasonic water bath and extract for 30 minutes.[3]

  • After ultrasonication, filter the mixture to separate the extract from the solid plant residue.

  • Collect the filtrate (the liquid extract).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

  • Store the crude extract at 4°C for subsequent purification steps.

Protocol for Purification by Chromatography

Purification is typically achieved through a combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC).[5][6]

Step A: Column Chromatography (Initial Separation)

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to settle, creating a packed bed. Equilibrate the column by running the initial mobile phase through it.[7]

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.[7]

  • Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., chloroform, then methanol). This gradient elution separates compounds based on their polarity.[7][8]

  • Fraction Collection: Collect the eluate in separate fractions. Monitor the separation using Thin-Layer Chromatography (TLC) to identify fractions containing aristolactams.[7]

  • Pooling: Combine the fractions that show the presence of this compound. Evaporate the solvent to obtain a semi-purified extract.

Step B: Preparative HPLC (Final Purification)

  • System: A preparative HPLC system equipped with a C18 column is used for fine purification.[5]

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water (often with 0.1% formic acid to improve peak shape).[3]

  • Sample Injection: Dissolve the semi-purified extract from the previous step in the mobile phase and inject it into the HPLC system.

  • Fraction Collection: Collect the peaks corresponding to the retention time of this compound based on an analytical standard.

  • Final Product: Evaporate the solvent from the collected fraction to obtain the purified this compound. Confirm purity using analytical HPLC or UPLC-MS/MS.

Protocol for Quantitative Analysis using UPLC-MS/MS

This method is used for the accurate quantification of this compound in samples.[9][10][11]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system.

  • Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS/MS).

  • C18 analytical column.

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve.[11]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water containing 5 mM ammonium acetate and 0.1% formic acid.[3]

    • Flow Rate: As per column specifications (typically 0.2-0.4 mL/min).

    • Column Temperature: Maintained at a constant temperature (e.g., 35°C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.

    • Transitions: Monitor specific precursor-to-product ion transitions for this compound.

  • Analysis: Inject the prepared standards and samples into the UPLC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

The following tables summarize key quantitative parameters for the analysis of this compound and related compounds, as established in analytical studies.

Table 1: UPLC-MS/MS Analytical Parameters

This table outlines the typical performance characteristics of a validated UPLC-MS/MS method for analyzing aristolactam compounds.[9][11]

ParameterThis compoundReference
Retention Time (min) ~7.73[9]
Precursor Ion [M+H]⁺ (m/z) 282.0760[9]
Linearity (R²) > 0.99[9][11]
Limit of Detection (LOD) 0.0750 ng/mL[9]
Limit of Quantification (LOQ) 0.0206 ng/mL[9]
Recovery (%) 97.23 - 103.19[9]
Precision (RSD %) < 5%[9]

Biological Activity Context

This compound has been reported to exhibit cytotoxic effects against various cancer cell lines.[12] Its mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, specifically at the G2/M phase.[12]

G A This compound B Cancer Cell A->B воздействует на C Induction of Cellular Stress Pathways B->C D Cell Cycle Arrest (G2/M Phase) C->D приводит к E Apoptosis (Programmed Cell Death) C->E приводит к

Caption: Proposed mechanism of this compound-induced cytotoxicity.

References

Application Notes and Protocols: Total Synthesis of Aristolactam AIIIa and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of Aristolactam AIIIa and its analogues, detailing established synthetic protocols and methodologies for evaluating their biological activity. This document is intended to serve as a practical guide for researchers in medicinal chemistry and drug development.

Introduction

Aristolactams are a class of phenanthrene alkaloids found in various plant species, notably of the Aristolochia genus. These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory, anti-platelet, and anti-cancer properties. Aristolactam AIIIa, in particular, has been identified as a potential anti-cancer agent, demonstrating the ability to induce apoptosis and cell cycle arrest in cancer cell lines. The development of robust synthetic routes to Aristolactam AIIIa and its analogues is crucial for further pharmacological evaluation and structure-activity relationship (SAR) studies.

This document outlines two prominent and effective strategies for the total synthesis of the aristolactam core: a one-pot Suzuki-Miyaura coupling/aldol condensation cascade and a synergistic C-H bond activation/dehydro-Diels-Alder reaction. Additionally, protocols for key biological assays to evaluate the mechanism of action of these compounds are provided.

Synthetic Strategies and Experimental Protocols

Two primary synthetic routes for the construction of the aristolactam scaffold are detailed below. While a specific total synthesis for Aristolactam AIIIa is not explicitly detailed in the surveyed literature, these general methods are applicable to its synthesis and that of its analogues by selecting the appropriately substituted starting materials.

Strategy 1: One-Pot Suzuki-Miyaura Coupling/Aldol Condensation Cascade

This method provides a direct and efficient approach to phenanthrene lactams from isoindolin-1-one and 2-formylphenylboronic acid derivatives.[1][2][3]

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction Conditions SM1 Substituted Isoindolin-1-one Catalyst Pd(PPh3)4 SM1->Catalyst + SM2 Substituted 2-Formylphenylboronic Acid SM2->Catalyst + Product Aristolactam Analogue Catalyst->Product Suzuki-Miyaura Coupling & Aldol Condensation Base Cs2CO3 Base->Product Solvent Toluene/EtOH Solvent->Product

Caption: Suzuki-Miyaura Coupling/Aldol Condensation Cascade.

General Experimental Protocol:

  • To a microwave vial, add the substituted isoindolin-1-one (1.0 eq), the corresponding 2-formylphenylboronic acid (1.2 eq), Pd(PPh3)4 (0.04 eq), and Cs2CO3 (3.0 eq).

  • Add a 2:1 mixture of toluene and ethanol as the solvent.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 10-20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired aristolactam analogue.

Strategy 2: Synergistic C-H Bond Activation and Dehydro-Diels-Alder Reaction

This strategy involves a ruthenium-catalyzed oxidative cyclization to form a 3-methyleneisoindolin-1-one intermediate, followed by a dehydro-Diels-Alder reaction.[4][5]

Reaction Workflow:

G start Substituted Benzamide + Vinyl Sulfone step1 Ru-catalyzed Oxidative Cyclization (C-H Bond Activation) start->step1 intermediate 3-Methyleneisoindolin-1-one step1->intermediate step2 Dehydro-Diels-Alder Reaction with Benzyne Precursor intermediate->step2 step3 Fluoride-mediated Desulfonylation step2->step3 product Aristolactam Analogue step3->product

Caption: C-H Activation/Diels-Alder Synthesis Workflow.

General Experimental Protocol:

  • Step 1: Synthesis of 3-Methyleneisoindolin-1-one Intermediate

    • In a sealed tube, combine the substituted benzamide (1.0 eq), vinyl sulfone (1.5 eq), [Ru(p-cymene)Cl2]2 (5 mol%), and AgSbF6 (20 mol%) in a suitable solvent such as 1,2-dichloroethane.

    • Heat the mixture at 120 °C for 16 hours.

    • After cooling, filter the reaction mixture and concentrate the solvent.

    • Purify the residue by column chromatography to obtain the 3-methyleneisoindolin-1-one.

  • Step 2: Dehydro-Diels-Alder Reaction

    • To a solution of the 3-methyleneisoindolin-1-one (1.0 eq) in acetonitrile, add the benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) (2.0 eq) and CsF (3.0 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final aristolactam.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of various aristolactam analogues using the described methods. Note that yields are highly dependent on the specific substrates used.

Aristolactam AnalogueSynthetic StrategyReported Yield (%)Reference
Aristolactam BIISuzuki-Miyaura/Aldol81Org. Lett. 2008, 10, 16, 3543-3546
Aristolactam BIIISuzuki-Miyaura/Aldol83Org. Lett. 2008, 10, 16, 3543-3546
Aristolactam FISuzuki-Miyaura/Aldol66Org. Lett. 2008, 10, 16, 3543-3546
Various AnaloguesC-H Activation/Diels-Alder60-85Chem. Sci., 2017, 8, 4130-4135

Spectroscopic Data for Aristolactam AIIIa (Isolated from Natural Sources):

TypeData
¹H NMR (DMSO-d₆)δ 10.65 (1H, s, NH), 7.97 (1H, d, J=2.5 Hz, H-5), 7.79 (1H, d, J=8.5 Hz, H-8), 7.62 (1H, s, H-2), 7.10 (1H, dd, J=8.5, 2.5 Hz, H-7), 7.05 (1H, s, H-9), 6.48 (2H, s, OCH₂O)
IR (KBr) cm⁻¹ 3442, 1654, 1088

Biological Activity and Mechanism of Action

Aristolactam AIIIa has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in various cancer cell lines. A key indicator of apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP).

Apoptosis Signaling Pathway

G AIIIa Aristolactam AIIIa Caspase Caspase Activation AIIIa->Caspase Induces PARP PARP (116 kDa) Caspase->PARP Cleaves cPARP Cleaved PARP (89 kDa) PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis Promotes

Caption: Apoptosis induction by Aristolactam AIIIa.

Experimental Protocols for Biological Assays

1. PARP Cleavage Assay by Western Blot

This protocol details the detection of PARP cleavage, a hallmark of apoptosis, in cells treated with Aristolactam AIIIa.

  • Cell Culture and Treatment:

    • Plate HeLa cells (or other suitable cancer cell lines) and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of Aristolactam AIIIa or a vehicle control (e.g., DMSO) for 24-48 hours.

  • Protein Extraction:

    • Harvest the cells by scraping and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Western Blotting:

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-50 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PARP overnight at 4 °C. This antibody should detect both the full-length (116 kDa) and cleaved (89 kDa) fragments.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[6][7][8]

2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Aristolactam AIIIa on the cell cycle distribution.[9][10][11]

  • Cell Culture and Treatment:

    • Seed HeLa cells and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of Aristolactam AIIIa for 24 hours.

  • Cell Preparation and Staining:

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20 °C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Measure the fluorescence intensity of the PI-stained DNA to determine the cell population in the G0/G1, S, and G2/M phases of the cell cycle.

    • Analyze the data using appropriate software (e.g., ModFit LT).[9]

Conclusion

The synthetic strategies and analytical protocols presented here provide a robust framework for the synthesis and biological evaluation of Aristolactam AIIIa and its analogues. The one-pot Suzuki-Miyaura/aldol cascade and the C-H activation/Diels-Alder reaction are powerful methods for constructing the aristolactam core, enabling the generation of diverse libraries for SAR studies. The detailed protocols for apoptosis and cell cycle analysis will facilitate the elucidation of the mechanisms of action of these promising anti-cancer compounds.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Aristolactam A IIIa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Aristolactam A IIIa in various matrices, including herbal extracts and biological samples. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters. This method is crucial for quality control of herbal medicines, pharmacokinetic studies, and toxicological assessments due to the potential health risks associated with aristolactams.

Introduction

Aristolactams are a class of nitrophenanthrene compounds found in plants of the Aristolochia genus.[1] Some of these plants have a history of use in traditional medicine. However, concerns have been raised about the safety of aristolochic acids and their metabolites, aristolactams, due to their nephrotoxic and carcinogenic properties.[1][2] Therefore, sensitive and accurate analytical methods are essential for the detection and quantification of these compounds in herbal products and biological samples to ensure consumer safety and support regulatory compliance. This document provides a detailed HPLC-based protocol for the quantification of this compound.

Experimental Protocols

Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix.

Protocol for Herbal Samples:

  • Sample Homogenization: Accurately weigh 0.5 g of the pulverized and dried herbal sample into a 50 mL conical tube.[3]

  • Extraction Solvent: Add 20 mL of 80% methanol in water (v/v) to the tube.[3]

  • Ultrasonic Extraction: Place the tube in an ultrasonic water bath and sonicate for 30 minutes at a frequency of 40 kHz and power of 500 W.[3]

  • Weight Compensation: After sonication, allow the extract to cool to room temperature and compensate for any solvent loss by adding 80% methanol to the original weight.[3]

  • Filtration: Filter the extract through a 0.22 µm microporous filter membrane into an HPLC vial for analysis.[3]

Protocol for Soil Samples:

  • Sample Preparation: Freeze-dry the soil samples and sieve them through a 1 mm sieve.

  • Extraction: Accurately weigh 100 mg of the prepared soil sample and mix with 1.0 mL of an extraction solvent consisting of methanol/water/acetic acid (70:25:5 v/v/v).[4]

  • Sonication: Sonicate the mixture at room temperature for 30 minutes.[4]

  • Centrifugation: Centrifuge the sample at 16,000 × g for 10 minutes.[4]

  • Collection: Transfer the supernatant into an HPLC vial for analysis.[4]

HPLC-UV/Vis or HPLC-MS/MS Instrumentation and Conditions

The following conditions are recommended for the chromatographic separation and detection of this compound. An HPLC system coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used.

ParameterCondition
Column Agilent SB-C18 (2.1 × 50 mm, 1.8 µm) or equivalent reversed-phase C18 column[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Gradient Elution 0–10 min, 25% B; 10–12 min, 25–40% B; 12–17 min, 40% B; 17–17.01 min, 40–80% B; 17.01–20 min, 80% B; 20–20.01 min, 80–25% B; 20.01–25 min, 25% B[3]
Flow Rate 0.3 mL/min[3]
Column Temperature 30 °C[3]
Injection Volume 1 µL[3]
Detector DAD (set at an appropriate wavelength for this compound) or MS/MS
Autosampler Temperature 10 °C[3]

Method Validation and Data Presentation

Method validation should be performed to ensure the reliability of the results. Key validation parameters are summarized below.

Calibration Curve

A calibration curve should be constructed by plotting the peak area of this compound against a series of known concentrations of a certified reference standard.

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC methods for related aristolactam compounds, which can be used as a benchmark for the quantification of this compound.

ParameterTypical Value
Linearity (R²) ≥ 0.99[3][5]
Limit of Detection (LOD) Dependent on the detector used; typically in the low ng/mL range[4]
Limit of Quantification (LOQ) Dependent on the detector used; typically in the low ng/mL range[2]
Recovery 98.0% to 99.5%[2]
Precision (RSD%) Should be within acceptable limits (e.g., < 15%)
Accuracy Should be within acceptable limits (e.g., 85-115%)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Collection (Herbal or Soil) weigh Weigh Sample start->weigh extract Add Extraction Solvent & Sonicate weigh->extract filter Filter/Centrifuge extract->filter vial Transfer to HPLC Vial filter->vial inject Inject Sample into HPLC System vial->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detection (DAD or MS/MS) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

References

Developing a validated analytical method for Aristolactam A IIIa

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Validated Analysis of Aristolactam A IIIa

Introduction

This compound is a metabolite of aristolochic acid IIIa, a compound found in plants of the Aristolochia genus[1][2]. Aristolochic acids and their aristolactam metabolites are associated with significant health risks, including nephrotoxicity, genotoxicity, and carcinogenicity[1][2][3]. Some studies have shown that this compound exhibits cytotoxic effects and can induce apoptosis and cell cycle arrest in cancer cells[4]. Given these toxicological concerns, it is crucial to have reliable and validated analytical methods for the detection and quantification of this compound in various matrices, including herbal products and biological samples.

This application note provides a detailed protocol for a validated analytical method for this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method is intended for researchers, scientists, and professionals in drug development and quality control.

Principle

The method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of this compound. The compound is first extracted from the sample matrix, separated from other components using reverse-phase High-Performance Liquid Chromatography (HPLC), and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Method validation is performed according to established guidelines to ensure accuracy, precision, and reliability[5][6][7].

Materials and Reagents

  • This compound reference standard (Purity ≥95%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Sample matrix (e.g., powdered herbal material, biological fluid)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • Autosampler vials

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

Sample Preparation (Herbal Material)
  • Accurately weigh 0.5 g of the powdered and homogenized sample into a centrifuge tube[8].

  • Add 10 mL of 70% methanol to the tube[8].

  • Vortex for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 40 minutes[8].

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis[8].

G cluster_prep Sample Preparation Workflow sample Weigh 0.5g of Powdered Sample add_solvent Add 10 mL of 70% Methanol sample->add_solvent vortex Vortex for 1 min add_solvent->vortex ultrasonicate Ultrasonicate for 40 min vortex->ultrasonicate centrifuge Centrifuge at 4000 rpm ultrasonicate->centrifuge filter Filter through 0.22 µm Syringe Filter centrifuge->filter analysis Inject into LC-MS/MS filter->analysis

Caption: Workflow for the extraction of this compound from herbal samples.

LC-MS/MS Analysis

The following conditions are a starting point and may require optimization based on the specific instrumentation used.

  • Chromatographic Conditions

    • Column: C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8 µm)[9].

    • Mobile Phase A: 0.1% Formic Acid in Water[9][10].

    • Mobile Phase B: Acetonitrile[9].

    • Flow Rate: 0.3 mL/min[9][10].

    • Column Temperature: 30 °C[9].

    • Injection Volume: 1 µL[9].

    • Gradient Elution:

      • 0-10 min: 25% B

      • 10-12 min: 25-40% B

      • 12-17 min: 40% B

      • 17-17.01 min: 40-80% B

      • 17.01-20 min: 80% B

      • 20-20.01 min: 80-25% B

      • 20.01-25 min: 25% B[9].

  • Mass Spectrometry Conditions

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[9].

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Interface Temperature: 300 °C[9].

    • Nebulizing Gas Flow: 3 L/min[9].

    • Drying Gas Flow: 9 L/min[9].

    • MRM Transitions: The precursor ion for this compound is [M+H]⁺ at m/z 280. The specific product ions for fragmentation should be optimized by infusing a standard solution into the mass spectrometer[2][8].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound280.0Optimize100Optimize
(Internal Standard)OptimizeOptimize100Optimize
Table 1: Suggested MS/MS Parameters for this compound. Parameters marked with "Optimize" must be determined empirically on the specific instrument used.

Method Validation Protocol

A newly developed analytical method must be validated to ensure it is suitable for its intended purpose[5][11]. The following parameters should be assessed.

G cluster_validation Analytical Method Validation Parameters (ICH Q2(R1)) Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation as per ICH guidelines.

Specificity/Selectivity
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank matrix sample (without this compound).

    • Analyze a matrix sample spiked with this compound.

    • Analyze a matrix sample spiked with this compound and other potentially interfering compounds (e.g., other aristolactams or aristolochic acids).

    • Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank sample.

Linearity and Range
  • Objective: To establish the relationship between the instrument response and the known concentration of the analyte over a specific range.

  • Protocol:

    • Prepare a calibration curve using at least five concentration levels of the working standard solutions.

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99[1][12].

Accuracy (Recovery)
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Spike a blank matrix sample with known concentrations of this compound at three levels (low, medium, and high).

    • Prepare and analyze these samples in triplicate.

    • Calculate the recovery using the formula: Recovery (%) = (Amount Detected / Amount Spiked) * 100%.

    • Acceptance Criteria: The mean recovery should be within 80-120%[1][10].

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicates of a spiked sample at a single concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days.

    • Calculate the Relative Standard Deviation (RSD) for the results.

    • Acceptance Criteria: The RSD should be ≤ 15%[10].

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Protocol:

    • These are typically determined based on the signal-to-noise (S/N) ratio.

    • Analyze a series of diluted standard solutions.

    • Acceptance Criteria: LOD is the concentration that yields an S/N ratio of 3:1, and LOQ is the concentration that yields an S/N ratio of 10:1[1].

Validation ParameterAcceptance CriteriaTypical Result Reference
Linearity (R²) ≥ 0.99≥ 0.9911[1]
Accuracy (Recovery) 80 - 120%77% to 120%[1]
Precision (RSD) ≤ 15%< 10.5%[10]
LOD (S/N Ratio) ~ 3:1≤ 4 ng/mL for aristolactams[9][13]
LOQ (S/N Ratio) ~ 10:1N/A
Table 2: Summary of Method Validation Parameters and Acceptance Criteria.

Biological Activity Context: Cytotoxicity Pathway

This compound has been reported to induce cytotoxicity in cancer cells through apoptosis and cell cycle arrest[4]. Understanding this mechanism is vital for toxicological assessment.

G cluster_pathway Proposed Cytotoxic Pathway of this compound AL_IIIa This compound CellCycle Cell Cycle Arrest at G2/M Phase AL_IIIa->CellCycle Apoptosis Induction of Apoptosis AL_IIIa->Apoptosis Cytotoxicity Cytotoxicity & Reduced Cell Proliferation CellCycle->Cytotoxicity Apoptosis->Cytotoxicity

Caption: Postulated mechanism of this compound-induced cytotoxicity in cancer cells.

Conclusion

This application note outlines a comprehensive and robust LC-MS/MS method for the quantitative analysis of this compound. The detailed protocols for sample preparation, chromatographic analysis, and method validation provide a framework for researchers to implement this method in their laboratories. The successful validation of this method will ensure the generation of accurate and reliable data, which is essential for the quality control of herbal medicines and for toxicological assessments related to aristolactam exposure.

References

Aristolactam A IIIa: A Potential Therapeutic Agent for Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Aristolactam A IIIa as a potential therapeutic agent, with a focus on its anti-cancer properties. It includes a summary of its biological activity, detailed experimental protocols for its evaluation, and diagrams of its proposed mechanism of action.

Biological Activity and Mechanism of Action

This compound is a naturally occurring compound that has demonstrated significant potential as an anti-cancer agent.[1][2] It exhibits potent anti-proliferative activity against a range of human cancer cell lines, including those that have developed resistance to conventional chemotherapeutic drugs.[1] The primary mechanism of action for this compound is the inhibition of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[1][2]

By targeting Plk1, this compound disrupts the normal cell cycle, leading to an arrest in the G2/M phase.[1] This mitotic arrest is often accompanied by the formation of abnormal spindles, ultimately triggering apoptosis, or programmed cell death, in the cancer cells.[1][2] Evidence for apoptosis induction includes the cleavage of Poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and cell death.[3]

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer7-30
A549Lung Cancer7-30
HGCGastric Cancer7-30
HCT-8/VNavelbine-Resistant Colon Cancer3.55

Table 1: Anti-proliferative activity of this compound against various human cancer cell lines.[1]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the therapeutic potential of this compound are provided below.

Protocol 1: Cell Viability Assay (SRB Assay)

This protocol is used to determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, HGC, HCT-8/V)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Sulphorhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 515 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

experimental_workflow_cell_viability start Seed cells in 96-well plate treat Treat with this compound start->treat incubate Incubate for 48-72h treat->incubate fix Fix with TCA incubate->fix stain Stain with SRB fix->stain read Read absorbance stain->read analyze Calculate IC50 read->analyze end End analyze->end

Cell Viability Assay Workflow
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

  • HeLa cells

  • Complete cell culture medium

  • This compound (e.g., 10 µM)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed HeLa cells and treat with this compound (e.g., 10 µM) or vehicle control for 24 hours.[3]

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).

experimental_workflow_apoptosis_flow start Treat HeLa cells with This compound (10 µM) harvest Harvest cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V/PI wash->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify apoptotic cells analyze->quantify end End quantify->end

Apoptosis Assay Workflow
Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • HeLa cells

  • Complete cell culture medium

  • This compound (e.g., 10 µM)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed HeLa cells and treat with this compound (e.g., 10 µM) or vehicle control for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot for PARP Cleavage

This protocol is used to detect a key marker of apoptosis.

Materials:

  • HeLa cells

  • This compound (e.g., 10 µM)

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat HeLa cells with this compound (e.g., 10 µM) or vehicle control for 24 hours.[3]

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Look for the appearance of the cleaved PARP fragment (approximately 89 kDa).

Signaling Pathway

signaling_pathway cluster_cell Cancer Cell cluster_apoptosis Apoptosis plk1 Plk1 cdc25c Cdc25C plk1->cdc25c activates g2m_arrest G2/M Arrest cdk1_cyclinB CDK1/Cyclin B cdc25c->cdk1_cyclinB activates mitosis Mitosis cdk1_cyclinB->mitosis caspases Caspase Activation g2m_arrest->caspases leads to parp_cleavage PARP Cleavage caspases->parp_cleavage apoptosis_outcome Apoptosis parp_cleavage->apoptosis_outcome aristolactam This compound aristolactam->plk1 inhibits

Proposed Mechanism of Action of this compound

References

Application Notes and Protocols for Aristolactam A IIIa in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam A IIIa is a naturally occurring aristolactam alkaloid found in various plant species. It has garnered significant interest in the scientific community for its potent anti-cancer properties. This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments, summarizing its biological activities and providing methodologies for its evaluation.

Biological Activity and Mechanism of Action

This compound exhibits significant anti-proliferative and cytotoxic effects against a range of cancer cell lines. Its primary mechanisms of action include the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis. These effects are believed to be mediated, at least in part, through the induction of oxidative stress.

Key Effects:
  • Anti-proliferative Activity: Inhibits the growth of various cancer cell lines in a dose-dependent manner.

  • Cell Cycle Arrest: Causes cells to accumulate in the G2/M phase of the cell cycle, preventing mitosis. This is potentially mediated through the ATM-Chk2-p53-p21 signaling pathway.[1][2][3]

  • Induction of Apoptosis: Triggers programmed cell death, confirmed by PARP cleavage and Annexin V staining.[4]

  • Induction of Oxidative Stress: Increases the production of reactive oxygen species (ROS) and leads to the depletion of glutathione (GSH).[5][6][7]

  • Spindle Abnormalities: Induces abnormalities in the mitotic spindle formation in cancer cells.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cell lines.

Cell LineCell TypeAssayIC50 (µM)Reference
HeLaHuman Cervical CancerSRB~10[4]
A549Human Lung CarcinomaSRB~20[8]
HGCHuman Gastric CancerSRB~30[4]
HCT-8/VNavelbine-resistant Human Colon CancerSRB3.55[4]
HK-2Human Renal Proximal Tubular CellsMTTNot specified, but showed dose-dependent cytotoxicity[6]

Experimental Protocols

Cell Viability Assay (MTT/SRB Assay)

This protocol is designed to assess the anti-proliferative effects of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution

  • Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay:

    • For MTT Assay: Add MTT solution to each well and incubate for 4 hours. Then, add solubilization buffer to dissolve the formazan crystals.

    • For SRB Assay: Fix the cells with trichloroacetic acid (TCA), wash, and then stain with SRB solution. Wash away the unbound dye and dissolve the bound dye with Tris base.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.[4][9][10]

Materials:

  • This compound

  • HeLa cells (or other suitable cell line)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and allow them to attach. Treat the cells with this compound (e.g., 10 µM) or DMSO (vehicle control) for 24 hours.[4]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.[11]

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa)

  • 6-well plates

  • Cold 70% ethanol

  • PBS (Phosphate-Buffered Saline)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the desired concentration of this compound (e.g., 10 µM) or DMSO for 24 hours.

  • Cell Harvesting: Collect the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI/RNase staining buffer.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathway

G2M_Arrest_Pathway Aristolactam_A_IIIa This compound ROS ↑ Reactive Oxygen Species (ROS) Aristolactam_A_IIIa->ROS DNA_Damage DNA Damage ROS->DNA_Damage ATM ATM DNA_Damage->ATM Chk2 Chk2 ATM->Chk2 p53 p53 Chk2->p53 p21 p21 p53->p21 Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex p21->Cdc2_CyclinB1 inhibition G2M_Arrest G2/M Phase Arrest Cdc2_CyclinB1->G2M_Arrest progression Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis seed_viability Seed Cells (96-well) treat_viability Treat with this compound seed_viability->treat_viability incubate_viability Incubate (48-72h) treat_viability->incubate_viability assay_viability MTT or SRB Assay incubate_viability->assay_viability analyze_viability Determine IC50 assay_viability->analyze_viability seed_apoptosis Seed Cells (6-well) treat_apoptosis Treat with this compound seed_apoptosis->treat_apoptosis harvest_apoptosis Harvest Cells treat_apoptosis->harvest_apoptosis stain_apoptosis Annexin V/PI Staining harvest_apoptosis->stain_apoptosis analyze_apoptosis Flow Cytometry stain_apoptosis->analyze_apoptosis seed_cellcycle Seed Cells (6-well) treat_cellcycle Treat with this compound seed_cellcycle->treat_cellcycle harvest_cellcycle Harvest & Fix Cells treat_cellcycle->harvest_cellcycle stain_cellcycle PI/RNase Staining harvest_cellcycle->stain_cellcycle analyze_cellcycle Flow Cytometry stain_cellcycle->analyze_cellcycle

References

Application Notes: Studying Aristolactam A IIIa-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the pro-apoptotic effects of Aristolactam A IIIa on cancer cells. The protocols herein detail methods for assessing cell viability, quantifying apoptosis, and elucidating the underlying molecular mechanisms through Western blot analysis.

Introduction

This compound is a natural product that has garnered interest for its anti-cancer properties. Studies have indicated that it can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis, or programmed cell death.[1] A key mechanism identified is its ability to target and inhibit Polo-like kinase 1 (Plk1), a crucial regulator of mitotic progression.[1] The dysregulation of apoptosis is a hallmark of cancer, and therapeutic agents capable of selectively inducing this process in malignant cells are highly sought after in oncology.[2] These protocols offer standardized methods to rigorously evaluate the pro-apoptotic efficacy of this compound.

Experimental Workflow

The overall workflow for investigating this compound-induced apoptosis involves a multi-step process, beginning with determining its cytotoxic concentration, followed by specific assays to confirm and quantify apoptosis, and finally, mechanistic studies to identify the signaling pathways involved.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Quantification & Confirmation cluster_2 Phase 3: Mechanistic Analysis A Cell Culture & Seeding B This compound Treatment (Concentration Gradient) A->B C Cell Viability Assay (MTT) B->C D Determine IC50 Value C->D E Treat Cells with IC50 Concentration of this compound D->E Inform Treatment Dose F Annexin V-FITC / PI Staining E->F G Flow Cytometry Analysis F->G H Quantify Apoptotic Cell Population (Early vs. Late) G->H L Elucidate Signaling Pathway H->L I Treat Cells & Prepare Lysates J Western Blot Analysis I->J K Probe for Apoptosis Markers (Caspases, PARP, Bcl-2 family) J->K K->L

Caption: General experimental workflow for studying this compound-induced apoptosis.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Cytotoxicity of this compound

Cell Line Treatment Duration (hrs) IC50 (µM)
HeLa 24 Value
HeLa 48 Value
A549 24 Value

| A549 | 48 | Value |

Table 2: Quantification of Apoptosis by Flow Cytometry

Treatment Concentration (µM) % Viable Cells (Annexin V-/PI-) % Early Apoptotic Cells (Annexin V+/PI-) % Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control 0 Value Value Value
This compound IC50 Value Value Value

| this compound | 2x IC50 | Value | Value | Value |

Table 3: Densitometric Analysis of Apoptosis-Related Proteins

Protein Treatment Fold Change (Normalized to Loading Control)
Cleaved Caspase-3 Vehicle Control 1.0
Cleaved Caspase-3 This compound Value
Cleaved PARP Vehicle Control 1.0
Cleaved PARP This compound Value
Bax/Bcl-2 Ratio Vehicle Control Value

| Bax/Bcl-2 Ratio | this compound | Value |

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) group.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay is a standard method for detecting apoptosis.[3] It differentiates between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[3][4]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and control cells

  • 6-well plates

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for the desired time. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.[2]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[3]

Protocol 3: Western Blot Analysis of Apoptosis Markers

Western blotting is used to detect changes in the expression levels and cleavage of key proteins involved in the apoptotic cascade, providing mechanistic insights.[6]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.[2] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[2][6]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane three times with TBST.

  • Secondary Antibody and Detection: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, apply the ECL substrate and visualize the protein bands using an imaging system.[6]

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein levels to a loading control (e.g., β-actin). Look for an increase in cleaved forms of caspases and PARP, and changes in the ratio of pro- to anti-apoptotic proteins.[6]

Proposed Signaling Pathway

Based on existing literature, this compound likely induces apoptosis through the inhibition of Plk1, leading to mitotic arrest and subsequent activation of the intrinsic (mitochondrial) apoptotic pathway. This involves the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of the caspase cascade.

G cluster_0 This compound Action cluster_1 Cellular Events A This compound Plk1 Plk1 A->Plk1 Inhibition G2M G2/M Arrest Plk1->G2M Leads to Bcl2 Bcl-2 (Anti-apoptotic) G2M->Bcl2 Inhibits Bax Bax (Pro-apoptotic) G2M->Bax Activates Mito Mitochondrial Disruption Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

References

Application of Aristolactam A IIIa in Drug Resistance Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Aristolactam A IIIa in the study of drug resistance in cancer. This compound, a natural phenanthrene alkaloid, has demonstrated significant potential in overcoming multidrug resistance (MDR), a major obstacle in cancer chemotherapy. Its multifaceted mechanism of action makes it a compelling candidate for further investigation and development.

Mechanism of Action in Drug Resistance

This compound has been shown to circumvent drug resistance through several key mechanisms. Primarily, it induces collateral sensitivity in resistant cancer cells by promoting excessive reactive oxygen species (ROS) accumulation, leading to oxidative stress. This is coupled with the induction of apoptosis and cell cycle arrest, predominantly at the G2/M phase.

Furthermore, compelling evidence suggests that this compound's efficacy in combating drug resistance stems from its ability to simultaneously inhibit two key enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1) and Thioredoxin Reductase 1 (TXNRD1) . This dual blockade disrupts the cellular redox homeostasis, rendering cancer cells, particularly those that have developed resistance, more susceptible to cell death.

Another identified target of this compound is Polo-like kinase 1 (Plk1) , a crucial regulator of mitotic progression. By inhibiting Plk1, this compound disrupts cell division, further contributing to its anti-proliferative effects.

Data Presentation: Anti-proliferative Activity

The following tables summarize the reported in vitro anti-proliferative activity of this compound against various cancer cell lines, including a drug-resistant model.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µmol/L)Citation
HCT-8/VNavelbine-Resistant Colon Cancer3.55[1]
HeLaCervical Cancer7-30[1]
A549Lung Cancer7-30[1]
HGCGastric Cancer7-30[1]

Table 2: In Vitro Enzymatic Inhibition

Target EnzymeInhibition ParameterValue (µmol/L)Citation
Polo-like kinase 1 (Plk1)IC5047.5

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on drug-resistant cancer cells.

Protocol 1: Cell Viability and Cytotoxicity Assay (SRB Assay)

This protocol is used to determine the effect of this compound on the proliferation of both drug-sensitive and drug-resistant cancer cell lines.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines (e.g., MCF-7 and MCF-7/ADR)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly rinse the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol, ice-cold

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained controls should be included for proper compensation.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

  • Cancer cells

  • This compound

  • DCFDA solution

  • Black 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in black 96-well plates and allow them to adhere.

  • Wash the cells with PBS and then incubate with DCFDA solution (e.g., 10 µM) at 37°C for 30 minutes in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Treat the cells with this compound. A positive control such as H2O2 should be included.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence microplate reader or analyze by flow cytometry.

Protocol 5: NQO1 and TXNRD1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on NQO1 and TXNRD1 activity. Specific assay kits are commercially available and their protocols should be followed.

General Principle (NQO1): NQO1 activity is typically measured by monitoring the reduction of a substrate (e.g., menadione) coupled to the reduction of a chromogenic or fluorogenic probe in the presence of NADH or NADPH.

General Principle (TXNRD1): TXNRD1 activity is often determined using a DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) assay, where the reduction of DTNB by thioredoxin, which is in turn reduced by TXNRD1 and NADPH, is measured spectrophotometrically.

Procedure Outline:

  • Recombinant human NQO1 or TXNRD1 enzyme is incubated with varying concentrations of this compound.

  • The appropriate substrate and cofactor (NADPH/NADH) are added to initiate the reaction.

  • The change in absorbance or fluorescence is measured over time using a microplate reader.

  • IC50 values are calculated to determine the inhibitory potency of this compound.

Visualizations: Signaling Pathways and Workflows

G cluster_0 This compound cluster_2 Cellular Effects cluster_3 Outcome Aristolactam This compound NQO1 NQO1 Aristolactam->NQO1 inhibits TXNRD1 TXNRD1 Aristolactam->TXNRD1 inhibits Plk1 Plk1 Aristolactam->Plk1 inhibits ROS ↑ ROS Accumulation G2M_Arrest G2/M Cell Cycle Arrest OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis OvercomeResistance Overcoming Drug Resistance G2M_Arrest->Apoptosis

Caption: Mechanism of Action of this compound in Drug Resistance.

G cluster_assays Assessments start Start: Seed Drug-Resistant and Sensitive Cells treatment Treat with this compound (Concentration Gradient) start->treatment incubation Incubate for 48-72 hours treatment->incubation viability Cell Viability Assay (e.g., SRB) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis ros ROS Measurement (DCFDA) incubation->ros data_analysis Data Analysis: - Calculate IC50 - Quantify Cell Cycle Arrest - Determine Apoptosis Rate - Measure ROS Levels viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis ros->data_analysis

Caption: Experimental Workflow for Evaluating this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aristolactam A IIIa Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of Aristolactam A IIIa from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: The choice of solvent is critical for maximizing the yield of this compound. Due to its polar nature, polar solvents are generally most effective. Methanol and ethanol are commonly used. One study on the extraction of aristolochic acids and aristolactams from Houttuyniae herba found that 80% methanol in water exhibited the highest extraction efficiency. For the extraction of aristolactams from Aristolochia gigantea, ethanol has been successfully used in Soxhlet extraction protocols.

Q2: Which extraction method provides the highest yield of this compound?

A2: While traditional methods like maceration and Soxhlet extraction have been used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient. These methods can reduce extraction time and solvent consumption while potentially increasing yield. Although specific comparative data for this compound is limited, studies on other phytochemicals have shown that UAE and MAE can offer significantly higher yields compared to conventional methods. For example, a study comparing extraction methods for other compounds found that MAE was 2.24 times more efficient than maceration and 3.93 times more efficient than Soxhlet extraction.[1]

Q3: How can I minimize the degradation of this compound during extraction?

A3: this compound may be sensitive to high temperatures and prolonged extraction times, which can lead to degradation. To minimize this, consider the following:

  • Use modern extraction techniques: UAE and MAE often operate at lower temperatures and for shorter durations compared to Soxhlet extraction.

  • Optimize temperature: If using methods involving heat, it is crucial to determine the optimal temperature that maximizes extraction without causing significant degradation. Studies on other thermolabile compounds suggest that lower to moderate temperatures are preferable.

  • Protect from light: Like many natural products, aristolactams may be light-sensitive. It is good practice to protect extracts from direct light during and after extraction.

Q4: What are common interfering compounds co-extracted with this compound and how can they be removed?

A4: Plant extracts are complex mixtures, and compounds with similar polarity to this compound, such as pigments (chlorophylls, carotenoids) and tannins, are often co-extracted. These impurities can interfere with downstream analysis and purification.

  • Pigment Removal: Activated charcoal can be used to adsorb pigments from the extract. However, it's important to test this method on a small scale first to ensure it doesn't also adsorb the target compound.

  • Tannin Removal: Tannins can be precipitated by adding a protein solution, such as gelatin or bovine serum albumin (BSA), to the extract. Lead acetate has also been used historically, but due to its toxicity, it is less common now.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions to improve your this compound yield.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation. Inadequate grinding reduces the surface area for solvent penetration.Ensure plant material is thoroughly dried in a well-ventilated area or using a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder.
Inappropriate Solvent Selection: The solvent may not have the optimal polarity to efficiently dissolve this compound.Test a range of polar solvents and their aqueous mixtures (e.g., methanol, ethanol, 80% methanol, 70% ethanol).
Suboptimal Solid-to-Solvent Ratio: An insufficient volume of solvent may not be adequate to extract the compound effectively.Optimize the solid-to-solvent ratio. A common starting point is 1:10 or 1:20 (g/mL). Increasing the ratio may improve yield but also increases solvent consumption.
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature for complete extraction.Optimize the extraction time and temperature for your chosen method. For maceration, allow for at least 24-72 hours with periodic agitation. For UAE and MAE, shorter times (e.g., 30-60 minutes) are typical.
Difficulty in Purifying this compound Co-elution of Impurities in Chromatography: Other compounds in the extract have similar polarities to this compound, making separation difficult.Optimize the mobile phase for your column chromatography. A gradient elution with a shallow gradient can improve the resolution between compounds. Consider using different stationary phases (e.g., reversed-phase C18, Sephadex LH-20) to exploit different separation mechanisms.
Compound is Not Eluting from the Column: The compound may be irreversibly adsorbed to the stationary phase or the chosen solvent system is too weak.Ensure the polarity of your elution solvent is high enough to displace the compound from the stationary phase. If using normal phase silica gel, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in a chloroform/methanol mixture).
Sample Overload on the Column: Loading too much crude extract onto the column can lead to poor separation.Reduce the amount of sample loaded onto the column. As a general rule, the amount of crude extract should be about 1-5% of the weight of the stationary phase.
Inconsistent or Non-Reproducible Results Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest.Use plant material from a consistent source and harvest at the same developmental stage. If possible, analyze the raw material for its this compound content before extraction.
Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent composition can affect the yield.Carefully control and document all extraction parameters for each experiment to ensure reproducibility.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material.

Materials:

  • Dried and finely powdered plant material

  • 80% Methanol in water (v/v)

  • Ultrasonic bath

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Methodology:

  • Weigh 10 g of the powdered plant material and place it in a flask.

  • Add 200 mL of 80% methanol (1:20 solid-to-solvent ratio).

  • Place the flask in an ultrasonic bath.

  • Sonicate for 45 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, filter the extract through filter paper to remove the solid plant material.

  • Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • The crude extract can then be subjected to further purification steps, such as column chromatography.

Protocol 2: Soxhlet Extraction of this compound

This is a traditional method that can be effective for exhaustive extraction.

Materials:

  • Dried and coarsely powdered plant material

  • Ethanol (95% or absolute)

  • Soxhlet apparatus

  • Cellulose thimble

  • Heating mantle

  • Rotary evaporator

Methodology:

  • Weigh 20 g of the powdered plant material and place it inside a cellulose thimble.

  • Place the thimble in the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 300 mL of ethanol.

  • Assemble the Soxhlet apparatus and place the flask on a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, condense, and drip into the thimble containing the plant material.

  • Allow the extraction to proceed for 6-8 hours. The solvent will periodically siphon back into the round-bottom flask.

  • After the extraction is complete, allow the apparatus to cool.

  • Collect the extract from the round-bottom flask and concentrate it using a rotary evaporator to obtain the crude extract.

Data Presentation

Table 1: Comparison of Extraction Methods for Phytochemicals (General)

Extraction MethodTypical Extraction TimeRelative Solvent ConsumptionRelative Yield (General Phytochemicals)
Maceration24 - 72 hoursHighModerate
Soxhlet Extraction4 - 8 hoursModerateHigh
Ultrasound-Assisted Extraction (UAE)30 - 60 minutesLowHigh to Very High
Microwave-Assisted Extraction (MAE)15 - 45 minutesLowVery High

Note: This table provides a general comparison based on literature for various phytochemicals. The optimal method and resulting yield for this compound should be determined experimentally.

Visualizations

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis p1 Drying p2 Grinding p1->p2 e1 Maceration p2->e1 e2 Soxhlet p2->e2 e3 UAE p2->e3 e4 MAE p2->e4 pu1 Filtration e1->pu1 e2->pu1 e3->pu1 e4->pu1 pu2 Concentration pu1->pu2 pu3 Column Chromatography pu2->pu3 pu4 Analysis (HPLC, etc.) pu3->pu4

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_extraction_params Extraction Parameters cluster_material_prep Material Preparation cluster_purification_issues Purification Issues start Low Yield? c1 Check Solvent start->c1 Yes c2 Check Time/Temp c1->c2 c3 Check Solid/Solvent Ratio c2->c3 m1 Verify Plant Material c3->m1 m2 Check Particle Size m1->m2 p1 Optimize Chromatography m2->p1 p2 Check for Degradation p1->p2 end Yield Improved p2->end

References

Technical Support Center: Optimizing HPLC Analysis of Aristolactam A IIIa

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Aristolactam A IIIa. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation & Solubility

Q1: What is the best solvent to dissolve this compound for HPLC analysis?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, and acetone.[1] For reversed-phase HPLC, it is crucial that the injection solvent is compatible with the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase composition or a solvent with a weaker elution strength (e.g., a higher percentage of the aqueous component) to prevent peak distortion. If using a strong solvent like pure DMSO due to solubility constraints, ensure the injection volume is minimal (e.g., 1-5 µL) to avoid poor peak shape.

Q2: My sample is not fully dissolving. What should I do?

A2: If this compound does not fully dissolve, you can try gentle warming or sonication. Using a freshly opened vial of a hygroscopic solvent like DMSO can also improve solubility.[2] Ensure your sample is pure, as impurities can affect solubility. Always filter your sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter and prevent column clogging.

Mobile Phase Optimization & Separation Issues

Q3: I am not getting good separation of my peaks. How can I optimize the mobile phase?

A3: Poor separation can be addressed by modifying the mobile phase composition. For reversed-phase HPLC of aristolactams on a C18 column, a common mobile phase is a mixture of water and an organic solvent like methanol or acetonitrile.

  • Adjust Organic Solvent Ratio: Increase the aqueous portion of the mobile phase to increase the retention time of this compound and potentially improve separation from less retained impurities. Conversely, increasing the organic solvent percentage will decrease retention time.

  • Change Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation, as they interact differently with the analyte and the stationary phase.

  • Modify pH: this compound has acidic phenolic hydroxyl groups and a basic lactam nitrogen. Adjusting the pH of the aqueous component with a buffer (e.g., phosphate or acetate) or an acidifier like formic acid or acetic acid (e.g., 0.1%) can change the ionization state of the molecule, which significantly impacts retention and peak shape. For acidic compounds, a lower pH (e.g., 2.5-3.5) often results in sharper peaks.

  • Use Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is more effective than an isocratic elution (constant composition).[3]

Q4: My peak shape is poor (e.g., tailing, fronting, or split). What are the likely causes?

A4: Poor peak shape can stem from several issues:

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase. Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can suppress the ionization of free silanol groups on the silica support, leading to more symmetrical peaks. Column degradation can also be a cause; consider replacing the column if it's old.

  • Peak Fronting: This may indicate column overload. Try diluting your sample and injecting a smaller amount. It can also be caused by poor sample solubility in the mobile phase.

  • Split Peaks: This can be caused by a partially clogged column frit, a void in the column packing, or co-elution of an interfering compound. Check for high backpressure, which might indicate a clog. If the problem persists after flushing the column, it may need to be replaced. Also, ensure the injection solvent is compatible with the mobile phase.

Q5: The retention time for this compound is drifting. How can I stabilize it?

A5: Retention time drift can be caused by:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase or after a gradient elution.

  • Mobile Phase Instability: If your mobile phase is a mixture of solvents that can evaporate at different rates (like methanol), keep the reservoir covered. If using a buffer, ensure it is not precipitating over time.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.

  • Pump Issues: Inconsistent flow from the HPLC pump can cause retention time variability. Check for leaks and ensure the pump is properly primed and degassed.[4]

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • HPLC-grade methanol.

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Formic acid or acetic acid (analytical grade).

    • This compound standard.

  • Mobile Phase Preparation (Example Starting Conditions):

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Methanol.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Set based on the UV absorbance maximum of this compound (a preliminary scan is recommended).

    • Injection Volume: 10 µL.

    • Elution Mode: Start with an isocratic elution of 50:50 (A:B).[5] If separation is inadequate, switch to a gradient elution (e.g., start at 30% B, ramp to 90% B over 20 minutes).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

Data Presentation

Table 1: Effect of Mobile Phase Modifications on Chromatographic Parameters
Parameter ModifiedObservationPotential Impact on this compound Analysis
% Organic Solvent (Methanol/Acetonitrile) Increased % leads to shorter retention times.Fine-tunes the retention time to achieve separation from other components.
Mobile Phase pH (Aqueous Phase) Lowering pH (e.g., with 0.1% formic acid)Suppresses ionization of phenolic groups, leading to increased retention and sharper peaks.
Buffer Concentration Increased buffer concentrationCan improve peak shape but may also affect retention and increase system backpressure.
Flow Rate Increased flow rate leads to shorter run times but may decrease resolution.Balances analysis time with separation efficiency.
Column Temperature Increased temperature lowers mobile phase viscosity, reducing backpressure and shortening retention times.Can improve peak shape and alter selectivity.

Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Poor Peak Shape, Drifting RT) check_sample Step 1: Verify Sample Prep - Is sample fully dissolved? - Is injection solvent compatible? start->check_sample check_mobile_phase Step 2: Check Mobile Phase - Correct composition? - Degassed & filtered? - pH correct? check_sample->check_mobile_phase Sample OK resolved Problem Resolved check_sample->resolved Issue Found & Fixed check_hardware Step 3: Inspect Hardware - Leaks? High backpressure? - Column old? - Pump issues? check_mobile_phase->check_hardware Mobile Phase OK check_mobile_phase->resolved Issue Found & Fixed optimize_method Step 4: Optimize Method - Adjust organic %? - Change pH? - Switch to gradient? check_hardware->optimize_method Hardware OK check_hardware->resolved Issue Found & Fixed optimize_method->resolved

Caption: A systematic workflow for troubleshooting common HPLC issues.

Mobile_Phase_Optimization cluster_params Key Parameters to Adjust start Goal: Improve Separation organic_solvent Organic Solvent Change % Ratio Switch Type (MeOH/ACN) start->organic_solvent Modify Elution Strength aqueous_phase Aqueous Phase Adjust pH (Acid/Buffer) Change Buffer Type start->aqueous_phase Alter Selectivity elution_mode Elution Mode Isocratic Gradient start->elution_mode Address Wide Polarity Range outcome Outcome: Optimized Resolution & Peak Shape organic_solvent->outcome aqueous_phase->outcome elution_mode->outcome

Caption: Key parameters for mobile phase optimization logic.

References

Troubleshooting peak tailing in Aristolactam A IIIa chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Aristolactam A IIIa, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half, resulting in a "tail".[1] This is problematic in the analysis of this compound as it can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and decreased sensitivity.[2][3]

Q2: What are the most common causes of peak tailing when analyzing this compound?

A2: The most common causes of peak tailing for nitrogen-containing compounds like this compound in reversed-phase HPLC are:

  • Secondary Interactions: Interaction between the basic nitrogen in the aristolactam structure and acidic residual silanol groups on the silica-based column packing material.[2][4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (predicted to be around 8.63), the compound can exist in both ionized and non-ionized forms, leading to peak tailing.[1][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[1][2]

  • Column Degradation: Voids in the column packing or a contaminated inlet frit can disrupt the sample band, causing tailing for all peaks.[1][3]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6]

Q3: How does the pKa of this compound affect peak shape?

A3: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. For basic compounds like this compound, a mobile phase pH near its pKa (predicted to be ~8.63) will result in a mixed population of protonated (charged) and neutral molecules.[5] These two forms will interact differently with the stationary phase, leading to a broadened and tailing peak. To ensure a single species and thus a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 1-2 pH units away from the analyte's pKa.[7]

Q4: What type of HPLC column is best for analyzing this compound?

A4: For the analysis of basic compounds like this compound, a modern, high-purity, end-capped C18 column is recommended.[8] End-capping minimizes the number of free silanol groups on the silica surface, thereby reducing the potential for secondary interactions that cause peak tailing. Columns with a lower metal content in the silica are also preferable.[9]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the chromatography of this compound.

Step 1: Initial Assessment and Diagnosis

Before making any changes to your method, it's crucial to diagnose the potential cause of the peak tailing.

Troubleshooting Workflow

Troubleshooting Peak Tailing for this compound start Peak Tailing Observed q1 Does only the this compound peak tail? start->q1 q2 Do all peaks in the chromatogram tail? q1->q2 No p1 Likely chemical interaction issue. q1->p1 Yes p2 Likely a physical or systemic issue. q2->p2 Yes p2_sol Check for column voids, blocked frits, or extra-column volume. q2->p2_sol p1_sol Focus on mobile phase pH, column chemistry, and sample solvent. p1->p1_sol

Caption: Initial diagnostic workflow for peak tailing.

Step 2: Optimizing Chromatographic Conditions

Based on the initial assessment, follow these steps to optimize your method.

This strongly suggests a specific interaction between the analyte and the stationary phase.

1. Mobile Phase pH Adjustment:

  • Rationale: To ensure this compound is in a single, fully protonated state, the mobile phase pH should be lowered.

  • Action: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound. Given the predicted pKa of 8.63, a mobile phase pH of 3-4 is a good starting point.[2][5] This will protonate the basic nitrogen, minimizing interactions with residual silanols.

  • Additives: Use additives like formic acid (0.1%) or ammonium formate (~10-20 mM) to control and buffer the pH.[2][6]

2. Column Selection and Care:

  • Rationale: The type and condition of the column are critical.

  • Action:

    • Use a high-purity, end-capped C18 column.

    • If peak tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and reduce silanol interactions.

    • Ensure the column is not degraded. If the column is old or has been used with harsh conditions, replace it.

3. Sample Solvent:

  • Rationale: The solvent used to dissolve the sample can significantly impact peak shape.

  • Action: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase composition.[6] If a stronger solvent must be used for solubility, inject the smallest possible volume.

This points to a problem with the HPLC system or the column hardware.

1. Check for Column Voids:

  • Rationale: A void at the head of the column will cause band broadening and tailing for all peaks.

  • Action:

    • Disconnect the column and inspect the inlet. If a void is visible, the column needs to be replaced.

    • To prevent voids, avoid sudden pressure changes and operate within the column's recommended pressure limits.[2]

2. Inspect for Blockages:

  • Rationale: A partially blocked frit at the column inlet can distort the flow path.

  • Action:

    • Reverse the column (if the manufacturer allows) and flush with a strong solvent to dislodge any particulates.[2]

    • Always filter samples and mobile phases to prevent frit blockage.

    • Using a guard column can help protect the analytical column from contaminants.[2]

3. Minimize Extra-Column Volume:

  • Rationale: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.

  • Action: Use tubing with a narrow internal diameter (e.g., 0.125 mm) and keep the lengths as short as possible.

Quantitative Data Summary

The following table summarizes key parameters for troubleshooting peak tailing of this compound.

ParameterRecommended Value/ActionRationale
Mobile Phase pH pH 3-4To ensure this compound (predicted pKa ~8.63) is fully protonated and to minimize silanol interactions.[2][5]
Mobile Phase Additive 0.1% Formic Acid or 10-20 mM Ammonium FormateTo control and buffer the mobile phase pH, improving peak symmetry.[2][6]
Column Type High-purity, end-capped C18To reduce the number of active silanol sites available for secondary interactions.[8]
Sample Solvent Initial mobile phase compositionTo prevent peak distortion caused by solvent mismatch.[6]
Sample Concentration As low as practicalTo avoid column overload, which can cause peak tailing.[1][2]

Detailed Experimental Protocols

Protocol 1: Mobile Phase Preparation for Symmetrical Peaks

Objective: To prepare a mobile phase that minimizes peak tailing for this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

  • 0.22 µm membrane filter

Procedure:

  • Aqueous Component (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir.

    • Carefully add 1 mL of formic acid to the water to achieve a 0.1% (v/v) concentration.

    • Mix thoroughly. The expected pH will be approximately 2.7.

    • Filter the mobile phase through a 0.22 µm membrane filter.

    • Degas the mobile phase using sonication or vacuum degassing.

  • Organic Component (Mobile Phase B):

    • Pour 1 L of HPLC-grade acetonitrile into a separate clean glass reservoir.

    • Filter and degas as described for Mobile Phase A.

  • Gradient Elution:

    • Start with a mobile phase composition that provides good retention for this compound (e.g., 80% A, 20% B).

    • Program a gradient to increase the percentage of Mobile Phase B to elute the compound. A typical gradient might be to increase to 95% B over 15-20 minutes.

Protocol 2: Column Flushing and Regeneration

Objective: To clean a column that is suspected of being contaminated, leading to peak tailing.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

Procedure:

  • Disconnect the column from the detector to avoid contamination.

  • Flush the column with 20 column volumes of HPLC-grade water to remove any buffer salts.

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of acetonitrile.

  • Flush with 20 column volumes of methanol.

  • Store the column in a suitable solvent (e.g., acetonitrile/water) or re-equilibrate with your mobile phase for analysis.

Note: Always consult the column manufacturer's instructions for specific cleaning and regeneration procedures, as some phases may not be compatible with all solvents.

Visualizations

Logical Relationship of Peak Tailing Causes

Interrelated Causes of Peak Tailing cluster_chemical Chemical Factors cluster_physical Physical & Systemic Factors Tailing Peak Tailing Silanol Residual Silanol Groups Silanol->Tailing pH_pKa Mobile Phase pH ≈ pKa pH_pKa->Tailing Analyte Basic Nature of This compound Analyte->Silanol interacts with Analyte->pH_pKa is sensitive to Void Column Void Void->Tailing Frit Blocked Frit Frit->Tailing Overload Sample Overload Overload->Tailing

Caption: Relationship between chemical and physical causes of peak tailing.

By following this structured troubleshooting guide, researchers, scientists, and drug development professionals can effectively diagnose and resolve issues with peak tailing in the chromatography of this compound, leading to more accurate and reliable analytical results.

References

Overcoming solubility issues of Aristolactam A IIIa in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aristolactam A IIIa

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during in vitro experiments, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous media?

This compound is a natural organic compound belonging to the aristolactam class of alkaloids, which are often isolated from plants of the Aristolochiaceae family[1][2]. Its chemical structure is characterized by a polycyclic, phenanthrene-based framework[1][3]. This large, predominantly nonpolar structure results in poor water solubility, making it challenging to prepare homogenous solutions in aqueous buffers and cell culture media required for in vitro assays. While one source mentions it is soluble in water, this is likely an oversimplification, as compounds of this class are notoriously difficult to dissolve in aqueous solutions for biological testing[2].

Q2: What is the first step I should take to solubilize this compound for an experiment?

The universally recommended first step is to create a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common and preferred solvent for this purpose due to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous media[4][5].

Q3: How do I prepare a stock solution of this compound using DMSO?

To prepare a stock solution, dissolve a known weight of this compound powder in a precise volume of high-purity, anhydrous DMSO to achieve a desired high concentration (e.g., 10-50 mM). Gentle warming (to 37°C) and vortexing can aid dissolution[5]. The stock solution should be stored at -20°C or -80°C to maintain stability. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What should I do?

This is a common problem known as "precipitation upon dilution." It occurs because the compound, while soluble in DMSO, is not soluble in the final aqueous environment. Please refer to the Troubleshooting Guide below for detailed solutions.

Q5: What are the maximum recommended concentrations of DMSO for in vitro assays?

DMSO can be toxic to cells, and its effects are dependent on the cell type, concentration, and exposure time[4][6]. As a general rule, the final concentration of DMSO in your cell-based assay should be kept as low as possible, ideally ≤0.1% (v/v)[7][8]. Some robust cell lines may tolerate up to 0.5%, but concentrations above this can induce significant cytotoxicity, apoptosis, or differentiation, confounding experimental results[4][6]. It is crucial to perform a vehicle control (media with the same final DMSO concentration as your treated samples) in all experiments[6].

Troubleshooting Guide: Compound Precipitation

Issue: After preparing a clear stock solution of this compound in DMSO, the compound precipitates or forms a cloudy suspension when added to the aqueous cell culture medium.

Potential Cause Recommended Solution Key Considerations
Poor Aqueous Solubility 1. Optimize Dilution Technique: Add the DMSO stock directly to the culture medium with vigorous mixing (e.g., vortexing or rapid pipetting). Pre-warming the medium to 37°C can sometimes help. It is critical to perform serial dilutions of the stock solution in pure DMSO, not in an aqueous buffer, before the final dilution into the medium[9].This ensures the compound is transferred in the smallest possible volume of DMSO, minimizing local concentration effects that lead to precipitation[9].
2. Reduce Final Compound Concentration: The desired concentration may exceed the solubility limit in the final medium. Test a lower concentration range.If a compound is not soluble at a standard screening concentration (e.g., 10 µM) in media with <1% DMSO, its utility as a drug candidate may be limited[10].
3. Increase Final DMSO Concentration: If your cell line tolerates it, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.25% or 0.5%) can improve solubility.CRITICAL: Always determine the maximum tolerated DMSO concentration for your specific cell line and experiment duration via a vehicle control toxicity assay first[4][6].
Compound-Media Interaction 4. Utilize Serum Proteins: If using serum-containing media, the compound may bind to proteins like albumin, which can enhance its apparent solubility. Try adding the DMSO stock to a small volume of pure serum first, mix well, and then dilute this mixture into the rest of the culture medium[9].This method is only applicable for assays where serum is present and does not interfere with the experimental endpoint.
5. Use Solubilizing Excipients: For more persistent solubility issues, consider using a solubilizing agent like a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro studies[11][12].Cyclodextrins encapsulate the hydrophobic compound, increasing its aqueous solubility[11][13]. A specific protocol for this advanced technique is provided below.

Data Presentation

The following tables provide reference data for managing solvents and understanding the properties of this compound.

Table 1: General Solubility Profile of Aristolactam-type Compounds (Note: Specific quantitative data for this compound is not widely available. This table is based on the general properties of this chemical class.)

SolventExpected SolubilityUse Case
Water / PBSVery Poor / InsolubleFinal aqueous assay buffer
EthanolSoluble[2]Alternative stock solution solvent
MethanolSolubleExtraction, chromatography
Dimethyl Sulfoxide (DMSO) Highly Soluble Recommended stock solution solvent
Acetic AcidSoluble[2]Not suitable for biological assays

Table 2: Recommended Maximum Final DMSO Concentrations for Cell-Based Assays

Exposure DurationRecommended Max. DMSO Conc. (v/v)Notes
< 24 hours0.05% - 0.5%Cell line dependent. Concentrations >0.1% show increasing toxicity for sensitive lines[4][7].
24 - 48 hours≤ 0.1%Toxicity increases significantly with exposure time[4][6].
> 48 hours≤ 0.01% - 0.05%Long-term exposure even at low concentrations can be toxic. For 72h, 0.01% may be the safe limit for some cells[4].
Always run a vehicle control to confirm the lack of toxicity for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh 2.79 mg of this compound powder (Molecular Weight: ~279.25 g/mol )[14].

  • Add Solvent: Transfer the powder to a sterile microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If particles remain, gently warm the tube to 37°C for 5-10 minutes and vortex again. Ensure the solution is completely clear.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays (Example for 10 µM Final)

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution.

  • Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in pure DMSO to create intermediate stocks. This is crucial for dose-response experiments.

  • Final Dilution: To achieve a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 1 mL of pre-warmed cell culture medium.

  • Mix Immediately: Immediately after adding the stock, mix the solution thoroughly by vortexing (if in a tube) or by vigorous and repeated pipetting (if in a well plate) to prevent precipitation.

  • Apply to Cells: Add the final working solution to your cells immediately.

Protocol 3: Advanced Solubilization Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This method creates an inclusion complex to enhance aqueous solubility.

  • Prepare CD Solution: Prepare a 40-50% (w/v) solution of HP-β-CD in water or your basal cell culture medium (without serum).

  • Add Compound: Dissolve this compound directly into the HP-β-CD solution. Alternatively, add a very small volume of a highly concentrated DMSO stock (e.g., 100 mM) to the CD solution.

  • Complexation: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex[12].

  • Sterilization & Use: Sterilize the final complex solution by filtering through a 0.22 µm membrane. This solution can then be diluted into your full cell culture medium. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Visualizations

Diagram 1: Experimental Workflow for Solubilization

G cluster_prep Preparation Phase cluster_assay Assay Phase Compound Receive this compound Powder Stock Prepare 10 mM Stock in 100% DMSO Compound->Stock Protocol 1 Dilute Dilute Stock into Aqueous Medium (e.g., to 10 µM in 0.1% DMSO) Stock->Dilute Protocol 2 Check Observe for Precipitation Dilute->Check Success Proceed with In Vitro Assay Check->Success No Troubleshoot Precipitation Occurs! Go to Troubleshooting Guide Check->Troubleshoot Yes

Caption: Decision workflow for preparing this compound for in vitro assays.

Diagram 2: Hypothetical Signaling Pathway Inhibition (Aristolactams have shown anti-inflammatory and cytotoxic activities. A common pathway involved in these processes is the NF-κB pathway, presented here as a hypothetical target.)

G cluster_nuc Nuclear Events TNFa TNF-α TNFR TNFR1 TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces Compound This compound Compound->IKK Inhibits

References

Technical Support Center: Synthesis of Aristolactam A IIIa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Aristolactam A IIIa and related derivatives. The information is based on established synthetic routes, focusing on potential challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A common and efficient strategy involves a two-step process. The first step is a ruthenium-catalyzed oxidative cyclization to form a 3-methyleneisoindolin-1-one intermediate. This is followed by a dehydro-Diels-Alder reaction with a benzyne precursor to construct the characteristic phenanthrene lactam core of aristolactam alkaloids.

Q2: Are there alternative synthetic routes for the aristolactam framework?

Yes, other methods have been developed. One notable alternative is based on a Suzuki-Miyaura coupling reaction to construct the phenanthrene framework.[1] However, this guide focuses on the refinement of the C-H bond activation and dehydro-Diels-Alder reaction sequence.

Q3: What are the most critical steps in the described synthesis that may require troubleshooting?

The two key steps that can be challenging are:

  • The initial ruthenium-catalyzed oxidative cyclization, where reaction conditions significantly impact the yield of the 3-methyleneisoindolin-1-one intermediate.

  • The subsequent dehydro-Diels-Alder reaction, which can be prone to the formation of competing side products.

Troubleshooting Guide

Problem 1: Low yield in the Ruthenium-Catalyzed Oxidative Cyclization Step

Symptoms:

  • The yield of the 3-methyleneisoindolin-1-one intermediate is significantly lower than reported values (e.g., < 70%).

  • A complex mixture of products is observed after the reaction.

Possible Causes and Solutions:

  • Suboptimal Solvent: The choice of solvent has a dramatic effect on the reaction yield. While solvents like toluene and THF have been shown to be less effective, leading to yields as low as 15-20%, acetic acid has been identified as the optimal solvent, providing significantly higher yields.[2][3]

  • Incorrect or Inefficient Additive: The presence of a silver salt additive is crucial for the reaction to proceed efficiently. Among various silver salts tested, AgSbF6 has been demonstrated to be the most effective.[2][3] The reaction does not proceed in the absence of AgSbF6.[2]

  • Catalyst Activity: Ensure the ruthenium catalyst, [{RuCl2(p-cymene)}2], is of high purity and handled under appropriate conditions to prevent deactivation.

  • Reaction Conditions: The reaction requires elevated temperatures (around 120 °C) and an oxygen atmosphere for an extended period (e.g., 36 hours).[2][3] Ensure these conditions are maintained consistently throughout the reaction.

Problem 2: Formation of Side Products in the Dehydro-Diels-Alder Reaction

Symptoms:

  • Isolation of multiple products in addition to the desired aristolactam.

  • Difficulty in purifying the target this compound due to the presence of closely related impurities.

Possible Causes and Solutions:

  • Standard Diels-Alder Reaction Issues: Traditional dehydro-Diels-Alder reactions for constructing this framework can be inefficient and lead to competing side products.[2]

  • Engineered Dienophile for Selectivity: A refined approach utilizes a 3-methyleneisoindolin-1-one intermediate with a cleavable sulfonyl group (SO2Ph) at the β-carbon of the alkene.[2][3] This engineered starting material undergoes the cycloaddition, and the sulfonyl group is subsequently cleaved in the same step by a fluoride source like Cesium Fluoride (CsF).[2] This method has been shown to produce the desired aristolactam in a highly selective manner.[2]

Quantitative Data Summary

Table 1: Optimization of the Ruthenium-Catalyzed Oxidative Cyclization Reaction [2][3]

EntrySolventAdditiveYield of 3-methyleneisoindolin-1-one (%)
11,2-dichloroethaneAgSbF6Not effective
2TolueneAgSbF620
31,4-dioxaneAgSbF6Not effective
4DMFAgSbF6Not effective
5THFAgSbF615
6CF3COOHAgSbF6Not effective
7CH3COOH AgSbF6 78
8CH3COOHAgBF4Less effective
9CH3COOHAgOTfLess effective
10CH3COOHKPF6Less effective
11CH3COOHNone0

Table 2: Selected Yields of Aristolactam Derivatives via the Refined Dehydro-Diels-Alder Reaction [2]

Entry3-methyleneisoindolin-1-one DerivativeBenzyne PrecursorYield of Aristolactam Derivative (%)
13g7a66
23g with unsymmetrical benzyne 7f7f66 (9:1 ratio of regioisomers)
33g with unsymmetrical benzyne 7g7g69 (highly regioselective)

Experimental Protocols

1. General Procedure for the Ruthenium-Catalyzed Oxidative Cyclization

A mixture of N-substituted benzamide (1.0 mmol), phenyl vinyl sulfone (1.2 mmol), [{RuCl2(p-cymene)}2] (5 mol%), AgSbF6 (20 mol%), and Cu(OAc)2·H2O (0.5 equiv.) in acetic acid (3.0 mL) is stirred in a sealed tube under an oxygen atmosphere at 120 °C for 36 hours.[2][3] After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3-methyleneisoindolin-1-one.

2. General Procedure for the Dehydro-Diels-Alder Reaction and Desulfonylation

To a solution of the 3-methyleneisoindolin-1-one derivative (1.0 mmol) and the benzyne precursor (2.0 mmol) in acetonitrile (5.0 mL), Cesium Fluoride (CsF) (3.0 mmol) is added. The reaction mixture is stirred at 30 °C for 24 hours.[2] After completion, the solvent is evaporated, and the residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel to yield the corresponding aristolactam derivative.

Visualizations

experimental_workflow cluster_step1 Step 1: Oxidative Cyclization cluster_step2 Step 2: Dehydro-Diels-Alder cluster_purification Purification start Starting Materials (Benzamide, Vinyl Sulfone) reagents1 [{RuCl2(p-cymene)}2] AgSbF6, Cu(OAc)2·H2O CH3COOH, O2, 120°C product1 3-Methyleneisoindolin-1-one reagents1->product1 Reaction reagents2 CsF, CH3CN, 30°C product1->reagents2 start2 Benzyne Precursor product2 This compound reagents2->product2 Reaction & Desulfonylation purify Column Chromatography product2->purify

Caption: Experimental workflow for the two-step synthesis of this compound.

Caption: Chemical pathway for this compound synthesis.

References

Minimizing degradation of Aristolactam A IIIa during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Aristolactam A IIIa during storage. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and visualizations to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on general chemical principles for structurally related compounds, the primary factors that can lead to the degradation of this compound include:

  • Hydrolysis: The lactam ring in the this compound structure is susceptible to cleavage by water, a process that can be accelerated by acidic or basic conditions.

  • Oxidation: The aromatic rings and other functional groups in the molecule can be sensitive to oxidation, which can be initiated by atmospheric oxygen or oxidizing contaminants.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions.

  • Thermal Stress: High temperatures can increase the rate of all chemical degradation pathways.

Q2: What are the recommended storage conditions for solid this compound?

A2: To minimize degradation, solid this compound should be stored under controlled conditions. The following table summarizes the recommended long-term and accelerated storage conditions.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all potential chemical degradation reactions.
Light Protected from light (e.g., in an amber vial)Prevents photodegradation.
Atmosphere Inert atmosphere (e.g., argon or nitrogen)Minimizes oxidative degradation.
Humidity Desiccated environmentPrevents hydrolysis of the lactam ring.

Q3: How should I store solutions of this compound?

A3: Solutions of this compound are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, follow these guidelines:

ParameterRecommended ConditionRationale
Solvent Use a dry, aprotic solvent if compatible with your experimental design.Minimizes the risk of hydrolysis.
Temperature -20°C or -80°CSlows down degradation reactions in solution.
Light Store in light-protecting amber vials.Prevents photodegradation.
Duration Use as soon as possible, ideally within 24 hours.Minimizes the time for degradation to occur.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this compound have not been extensively reported in the literature, potential degradation pathways can be hypothesized based on its chemical structure. The diagram below illustrates a possible hydrolytic degradation pathway.

A This compound B Hydrolysis (Acid or Base Catalyzed) A->B H₂O C Ring-Opened Product (Amino Acid Derivative) B->C

Caption: Hypothesized hydrolytic degradation pathway of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and storage of this compound.

IssuePossible CauseRecommended Action
Loss of compound activity or purity over time Improper storage conditions leading to degradation.Review and implement the recommended storage conditions (see FAQs). Perform a purity analysis (e.g., HPLC) to assess the extent of degradation.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them.
Inconsistent experimental results Variable degradation of the compound between experiments.Prepare fresh solutions of this compound for each experiment. Ensure consistent handling and storage procedures.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability of this compound and to develop stability-indicating analytical methods.[1][2][3][4]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • UV lamp

  • Oven

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples, including a control sample stored under recommended conditions, by a stability-indicating method such as HPLC or LC-MS to identify and quantify any degradation products.

The following diagram illustrates the experimental workflow for a forced degradation study.

cluster_stress Stress Conditions A Acid Hydrolysis H Analytical Method (e.g., HPLC, LC-MS) A->H B Base Hydrolysis B->H C Oxidation C->H D Thermal D->H E Photolytic E->H F This compound Sample F->A F->B F->C F->D F->E G Control Sample (Stored under ideal conditions) F->G G->H I Data Analysis and Degradation Profile H->I

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase (example):

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

Gradient Elution (example):

Time (min)%A%B
09010
201090
251090
269010
309010

Method Validation:

The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Logical Relationships in Stability Assessment

The following diagram illustrates the logical relationship between storage conditions, degradation pathways, and the resulting stability profile of this compound.

cluster_conditions Storage Conditions cluster_pathways Degradation Pathways Temp Temperature Thermal Thermal Degradation Temp->Thermal Light Light Exposure Photo Photodegradation Light->Photo Humidity Humidity Hydrolysis Hydrolysis Humidity->Hydrolysis Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Stability Stability Profile of This compound Thermal->Stability Photo->Stability Hydrolysis->Stability Oxidation->Stability

Caption: Factors influencing the stability of this compound.

References

Enhancing the resolution of Aristolactam A IIIa in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical resolution of Aristolactam A IIIa in complex mixtures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic analysis of this compound.

ProblemPossible CausesRecommended Solutions
Poor Peak Shape (Tailing or Fronting) - Secondary Silanol Interactions: Active silanol groups on the column's stationary phase can interact with the analyte.[1] - Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can lead to inconsistent ionization and peak tailing.[1] - Column Overload: Injecting too much sample can saturate the column. - Extra-column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening.[1]- Mobile Phase Modification: Add a competing base, such as triethylamine, to the mobile phase, or use a buffered mobile phase to maintain a consistent pH. - pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Sample Dilution: Reduce the concentration of the sample being injected. - Optimize Tubing: Use shorter, narrower internal diameter tubing (e.g., 0.005" PEEK) to minimize dead volume.[1]
Inadequate Resolution from Co-eluting Peaks - Suboptimal Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) and its ratio to the aqueous phase may not be ideal for separating this compound from structurally similar compounds.[2] - Inappropriate Column Chemistry: The stationary phase may not provide sufficient selectivity for the analytes. - Steep Gradient Elution: A rapid gradient may not allow enough time for closely eluting compounds to separate.[3]- Solvent Screening: Test different organic modifiers (acetonitrile vs. methanol) to see which provides better selectivity.[3] - Gradient Optimization: Employ a shallower gradient around the elution time of this compound to improve separation.[3] - Column Selection: Consider a different column chemistry, such as a phenyl-hexyl or cyano phase, which can offer alternative selectivity based on π-π interactions.[2] - Temperature Adjustment: Optimizing the column temperature can alter selectivity and improve resolution.[3]
Low Signal Intensity / Poor Sensitivity - Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.[4][5] - Suboptimal Ionization Source Parameters: Incorrect settings for gas flows, temperature, or voltages can lead to inefficient ionization.[5] - Inappropriate Mobile Phase Additives: Some additives, like trifluoroacetic acid (TFA), can cause signal suppression in ESI-MS.[6]- Improve Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7] - Optimize MS Source Conditions: Tune the ion source parameters (e.g., nebulizer gas, drying gas, capillary voltage) to maximize the signal for this compound.[5] - Mobile Phase Modifiers: Use formic acid or ammonium formate as mobile phase additives, which are generally more compatible with ESI-MS.[6] - Consider a Different Ionization Technique: If ESI is problematic, Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects for certain compounds.[7]
Inconsistent Retention Times - Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention time.[8] - Column Temperature Fluctuations: Lack of a column oven or inconsistent temperature control can affect retention.[8] - Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections.[9]- Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase and prepare it fresh daily.[8] - Use a Column Oven: Maintain a constant and consistent column temperature throughout the analysis.[8] - Ensure Adequate Equilibration: Allow the column to equilibrate for a sufficient time (e.g., 10-15 column volumes) before each injection.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an analytical column to resolve this compound?

A1: A reversed-phase C18 column is a common and effective choice for the analysis of aristolactams.[8] Columns with a particle size of 1.8 to 2.6 µm can provide higher efficiency and better resolution. For complex mixtures, a column with a different selectivity, such as a phenyl-hexyl or embedded polar group (EPG) stationary phase, could also be explored to enhance separation from closely related compounds.

Q2: How can I improve the extraction of this compound from a complex matrix like an herbal supplement?

A2: An effective method for extracting this compound from herbal matrices is ultrasonication with a mixture of methanol and an organic solvent like dimethyl sulfoxide (DMSO). Subsequent clean-up using solid-phase extraction (SPE) with a C18 cartridge can help remove interfering compounds before LC-MS/MS analysis.

Q3: What are the recommended mobile phases for LC-MS/MS analysis of this compound?

A3: A common mobile phase combination for the analysis of this compound and related compounds by LC-MS/MS is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).[8][10] The formic acid helps to promote ionization in positive ion mode electrospray ionization (ESI).

Q4: My quantitative results for this compound are not reproducible. What could be the issue?

A4: Poor reproducibility in quantitative analysis can stem from several factors. One of the most common is the matrix effect, where components in your sample extract interfere with the ionization of your analyte.[4] To address this, consider using a matrix-matched calibration curve or an internal standard that is structurally similar to this compound. Additionally, ensure your sample preparation is consistent and that your LC-MS/MS system is properly calibrated and maintained.

Q5: What are typical MS/MS parameters for the detection of this compound?

A5: this compound is typically analyzed in positive ion mode using electrospray ionization (ESI). The precursor ion will be the protonated molecule [M+H]⁺. The specific product ions for MS/MS detection would need to be determined by infusing a standard of this compound into the mass spectrometer and optimizing the collision energy to obtain characteristic and intense fragment ions.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated analytical methods for the analysis of aristolactams, including this compound.

Table 1: Chromatographic Method Parameters

ParameterMethod 1[8]Method 2
Column Agilent SB-C18 (2.1 x 50 mm, 1.8 µm)C18 Column
Mobile Phase A 0.1% Formic Acid in WaterWater
Mobile Phase B AcetonitrileMethanol
Flow Rate 0.3 mL/minNot Specified
Gradient 25% B (0-10 min), 25-40% B (10-12 min), 40% B (12-17 min), 40-80% B (17-17.01 min), 80% B (17.01-20 min), 80-25% B (20-20.01 min), 25% B (20.01-25 min)Gradient Elution
Column Temp. 30 °CNot Specified

Table 2: Method Validation Data

ParameterValueReference
Linearity (R²) > 0.99
Recovery 77% - 120%[8]
Precision (RSD) < 5.8%[8]
Limit of Detection (LOD) 0.2 - 2.5 ng/mL
Limit of Quantification (LOQ) ≤ 4 ng/mL[8]

Experimental Protocols & Workflows

Detailed Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

This protocol is a generalized procedure based on common practices for the analysis of this compound in herbal matrices.[8]

1. Sample Preparation: Ultrasonic Extraction

  • Weigh 0.5 g of the powdered sample into a centrifuge tube.

  • Add 20 mL of 80% methanol.

  • Sonicate in an ultrasonic water bath for 30 minutes.

  • Centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter.

2. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A suitable gradient to separate this compound from other components (refer to Table 1 for an example).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30 °C.

  • MS System: Triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-product ion transitions for this compound.

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Powdered Sample extraction Ultrasonic Extraction (80% Methanol) start->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc HPLC/UHPLC Separation (C18 Column) filter->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition & Analysis ms->data

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_workflow problem Analytical Problem Identified (e.g., Poor Resolution, Low Sensitivity) check_lc Step 1: Evaluate LC System - Check pressure - Inspect for leaks - Verify mobile phase problem->check_lc check_method Step 2: Review Method Parameters - Optimize gradient - Adjust temperature - Change mobile phase modifier check_lc->check_method System OK check_sample Step 3: Assess Sample Preparation - Improve extraction/clean-up - Check for matrix effects check_method->check_sample Method OK check_ms Step 4: Optimize MS Parameters - Tune ion source - Calibrate mass analyzer check_sample->check_ms Sample Prep OK solution Problem Resolved check_ms->solution MS Optimized

Caption: A logical workflow for troubleshooting common analytical issues.

References

Technical Support Center: LC-MS/MS Analysis of Aristolactam A IIIa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Aristolactam A IIIa.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[1][2] This interference can significantly impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][2]

Q2: What are the common signs of significant matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility between replicate injections of the same sample.

  • Inaccurate and inconsistent recovery of spiked standards.

  • Non-linear calibration curves.

  • A significant difference in the slope of calibration curves prepared in solvent versus those prepared in the sample matrix.[1]

  • Signal suppression or enhancement when comparing the analyte response in the sample matrix to that in a pure solvent.[1]

Q3: What are the most effective strategies to minimize matrix effects?

A3: A multi-pronged approach is often the most effective:

  • Sample Preparation: Implementing robust sample cleanup procedures is a primary strategy to remove interfering matrix components.[1][3] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly used.[1][3]

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from co-eluting matrix components can significantly reduce interference.[1] This can involve adjusting the mobile phase composition, gradient profile, and column chemistry.

  • Internal Standards: The use of a suitable internal standard, particularly a stable isotope-labeled version of this compound, is highly recommended to compensate for matrix effects.[2]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for signal suppression or enhancement.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Analyte Recovery Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to remove interferences.[3] 2. Modify Chromatography: Adjust the LC gradient to better separate the analyte from the interfering peaks. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[2]
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between samples.1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variable matrix effects.[2] 2. Employ Matrix-Matched Calibrants: Prepare calibration standards in a pooled blank matrix to normalize the response. 3. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples.
Non-Linear Calibration Curve Differential Matrix Effects at Different Concentrations: The matrix effect is not consistent across the calibration range.1. Narrow the Calibration Range: If possible, work within a more restricted linear range. 2. Use a Different Calibration Model: A quadratic fit might be appropriate if the non-linearity is predictable. 3. Improve Sample Cleanup: Reducing the overall matrix load can improve linearity.
Peak Tailing or Splitting Matrix Overload or Interference: High concentrations of matrix components can affect the chromatography.1. Optimize Sample Preparation: Focus on removing components known to cause poor peak shape, such as phospholipids.[4] 2. Use a Guard Column: This can protect the analytical column from strongly retained matrix components. 3. Adjust Mobile Phase: Modifying the pH or organic content of the mobile phase can improve peak shape.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Biological Fluids

This protocol is adapted from methodologies used for the analysis of similar compounds, Aristolochic Acid I and Aristolactam I.[5][6][7]

  • Sample Pre-treatment:

    • To 1 mL of sample (e.g., plasma, urine), add a suitable internal standard.

    • Acidify the sample with 100 µL of formic acid.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition an appropriate SPE cartridge (e.g., NH2 or mixed-mode) by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar interferences.

    • Follow with a wash of 3 mL of 5% methanol in water to remove less polar interferences.

  • Elution:

    • Elute this compound and the internal standard with 3 mL of a suitable solvent (e.g., methanol with 2% formic acid).

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes recovery data for Aristolochic Acid I (AA-I) and Aristolactam I (AL-I) in human urine, demonstrating the effectiveness of matrix-matched internal standard calibration in mitigating matrix effects. This data can serve as a reference for expected performance when analyzing the structurally similar this compound.

AnalyteCalibration MethodSpiked Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD, %)
AA-I Conventional10106.011.2
50115.82.8
Matrix-Matched 10 99.7 2.8
50 108.5 1.7
AL-I Conventional1049.85.3
5076.90.1
Matrix-Matched 10 81.3 5.5
50 93.0 0.1

Data adapted from a study on AA-I and AL-I analysis in multiple matrices.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge Wash Wash to Remove Interferences Load->Wash Elute Elute Analyte Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Sample Preparation and Analysis of this compound.

troubleshooting_logic Problem Inaccurate or Irreproducible Results Check Assess Matrix Effects Problem->Check PostSpike Post-Extraction Spike vs. Solvent Standard Check->PostSpike MatrixMatched Matrix-Matched vs. Solvent Calibration Check->MatrixMatched Suppression Significant Ion Suppression/Enhancement Detected PostSpike->Suppression MatrixMatched->Suppression Solution Implement Mitigation Strategy Suppression->Solution ImprovePrep Improve Sample Preparation (SPE/LLE) Solution->ImprovePrep UseIS Use Stable Isotope-Labeled Internal Standard Solution->UseIS OptimizeLC Optimize Chromatographic Separation Solution->OptimizeLC

Caption: Troubleshooting Logic for Matrix Effects in LC-MS/MS Analysis.

References

Technical Support Center: Isolation of Aristolactam A IIIa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of Aristolactam A IIIa.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for isolating this compound?

A1: this compound is a naturally occurring alkaloid predominantly found in plants of the Aristolochia genus. Species such as Aristolochia gigantea and Aristolochia mollissima have been reported to contain this compound. It is often found alongside other structurally related aristolactams and aristolochic acids.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is reported to be a colorless crystalline solid. It exhibits solubility in water and various organic solvents, including ethanol, acetic acid, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. This solubility profile is a key consideration for selecting appropriate extraction and chromatography solvents.

Q3: What are the potential safety concerns when handling this compound?

A3: While specific toxicity data for this compound is limited, it is structurally related to aristolochic acids, which are known to be nephrotoxic and carcinogenic. Therefore, it is crucial to handle this compound and all plant extracts containing it with extreme caution. Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated area or a fume hood.

Q4: Which analytical techniques are most suitable for identifying and quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and effective method for the identification and quantification of this compound. Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers higher sensitivity and specificity for detecting trace amounts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structure elucidation of the isolated compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Low Extraction Yield

Problem: The yield of this compound from the plant material is lower than expected.

Potential Cause Troubleshooting Suggestion
Inefficient Extraction Solvent The choice of solvent is critical for efficient extraction. While methanol is commonly used, the polarity may need to be adjusted. An 80% methanol-water mixture has been shown to be effective for extracting aristolactams.[1] Consider performing small-scale trial extractions with a range of solvents of varying polarities (e.g., ethanol, acetone, ethyl acetate, and mixtures with water) to determine the optimal solvent system for your specific plant material.
Incomplete Extraction The extraction time or method may not be sufficient to fully extract the compound. Increase the extraction time or the number of extraction cycles. Employing techniques like ultrasonication or Soxhlet extraction can significantly improve extraction efficiency.[1]
Degradation during Extraction Aristolactams may be susceptible to degradation under harsh extraction conditions. Avoid prolonged exposure to high temperatures or strong acidic/basic conditions. If using heat, perform extractions at the lowest effective temperature.
Improper Plant Material Handling The concentration of secondary metabolites can vary depending on the age of the plant, the part of the plant used (roots, stems, leaves), and the drying and storage conditions. Ensure that the plant material is properly identified, harvested at the optimal time, and stored in a cool, dry place away from direct sunlight to prevent degradation of the target compound.
Poor Chromatographic Separation

Problem: Difficulty in separating this compound from co-eluting impurities, particularly other aristolactams or aristolochic acids.

Potential Cause Troubleshooting Suggestion
Suboptimal Mobile Phase The mobile phase composition is crucial for achieving good resolution in column chromatography. Systematically screen different solvent systems with varying polarities. For reversed-phase HPLC, a gradient elution with acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid), is a good starting point. For preparative HPLC, a four-channel parallel system with a C18 column has been used for separating aristolactams.
Inappropriate Stationary Phase While C18 is a common choice for reversed-phase chromatography, other stationary phases may provide better selectivity for aristolactams. Consider trying phenyl-hexyl or cyano-propyl columns. For normal-phase chromatography, silica gel is standard, but diol or amino-bonded phases could offer alternative selectivity.
Column Overloading Injecting too much crude extract onto the column can lead to broad, overlapping peaks. Reduce the sample load or perform a preliminary fractionation step to remove bulk impurities before the final purification step.
Presence of Structurally Similar Impurities This compound is often found with other closely related aristolactams. Achieving baseline separation can be challenging. In such cases, multiple chromatographic steps with different separation mechanisms (e.g., reversed-phase followed by normal-phase or size-exclusion chromatography) may be necessary. Preparative Thin-Layer Chromatography (PTLC) can also be an effective final purification step for small quantities.
Compound Degradation During Purification

Problem: Loss of this compound during chromatographic purification or subsequent workup steps.

Potential Cause Troubleshooting Suggestion
pH Instability The lactam ring in aristolactams can be susceptible to hydrolysis under strong acidic or basic conditions. Maintain the pH of the mobile phase and any aqueous solutions used during workup within a neutral or mildly acidic range (pH 3-7).
Temperature Sensitivity Prolonged exposure to elevated temperatures can lead to degradation. If possible, perform chromatographic separations at room temperature. When evaporating solvents, use a rotary evaporator at a low temperature (e.g., < 40°C).
Light Sensitivity Some complex organic molecules are sensitive to light. Protect the sample from direct light by using amber vials or covering glassware with aluminum foil, especially if the purification process is lengthy.
Oxidative Degradation While less common for this class of compounds, oxidation can occur. If degradation is suspected, de-gassing solvents and blanketing the sample with an inert gas like nitrogen or argon during storage and processing can be beneficial.

Experimental Protocols

General Extraction Protocol
  • Plant Material Preparation: Air-dry the plant material (e.g., stems of Aristolochia gigantea) at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with 80% methanol in water (1:10 w/v) at room temperature for 24-48 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.

General Chromatographic Purification Protocol
  • Initial Fractionation (Optional): For large quantities of crude extract, perform an initial fractionation using vacuum liquid chromatography (VLC) or column chromatography over silica gel with a stepwise gradient of a non-polar to a polar solvent (e.g., hexane -> ethyl acetate -> methanol).

  • Preparative HPLC:

    • Column: A C18 reversed-phase preparative column is a suitable choice.

    • Mobile Phase: A gradient elution system of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point. A typical gradient might be:

      • 0-5 min: 20% B

      • 5-40 min: 20% to 80% B (linear gradient)

      • 40-45 min: 80% B (isocratic)

      • 45-50 min: 80% to 20% B (linear gradient)

    • Detection: Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm and 280 nm).

    • Fraction Collection: Collect fractions based on the elution of peaks.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC-DAD or LC-MS to identify the fractions containing pure this compound.

  • Final Purification (if necessary): If the fractions are not sufficiently pure, pool the relevant fractions, concentrate them, and perform a second round of preparative HPLC with a shallower gradient or a different stationary phase. Alternatively, preparative TLC can be used for final polishing.

  • Compound Characterization: Confirm the identity and purity of the final isolated compound using spectroscopic methods such as MS, 1H NMR, and 13C NMR.

Visualizations

experimental_workflow start Plant Material (e.g., Aristolochia sp.) powder Grinding to Powder start->powder extraction Extraction (e.g., 80% Methanol) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract pre_purification Initial Fractionation (e.g., VLC/Silica Gel Column) crude_extract->pre_purification hplc Preparative HPLC (C18 Column) crude_extract->hplc Direct to HPLC (for smaller scale) pre_purification->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC/LC-MS) fraction_collection->purity_analysis purity_analysis->hplc Re-purification if needed pure_compound Pure this compound purity_analysis->pure_compound

Caption: General workflow for the isolation of this compound.

troubleshooting_logic start Isolation Issue Encountered low_yield Low Yield start->low_yield poor_sep Poor Separation start->poor_sep degradation Compound Degradation start->degradation inefficient_solvent Inefficient Solvent? low_yield->inefficient_solvent Check incomplete_extraction Incomplete Extraction? low_yield->incomplete_extraction Check degraded_extraction Degradation during Extraction? low_yield->degraded_extraction Check suboptimal_mobile Suboptimal Mobile Phase? poor_sep->suboptimal_mobile Check wrong_stationary Inappropriate Stationary Phase? poor_sep->wrong_stationary Check overloading Column Overloading? poor_sep->overloading Check ph_issue pH Instability? degradation->ph_issue Check temp_issue Temperature Sensitivity? degradation->temp_issue Check light_issue Light Sensitivity? degradation->light_issue Check solution_yield Optimize Solvent Increase Extraction Time/Cycles Use Milder Conditions inefficient_solvent->solution_yield incomplete_extraction->solution_yield degraded_extraction->solution_yield solution_sep Screen Mobile/Stationary Phases Reduce Sample Load Add Purification Steps suboptimal_mobile->solution_sep wrong_stationary->solution_sep overloading->solution_sep solution_degradation Control pH (3-7) Lower Temperature (<40°C) Protect from Light ph_issue->solution_degradation temp_issue->solution_degradation light_issue->solution_degradation

Caption: Troubleshooting logic for common isolation challenges.

References

Technical Support Center: Purity Assessment of Synthetic Aristolactam A IIIa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Aristolactam A IIIa. The information provided is intended to assist in overcoming common challenges encountered during purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of synthetic this compound?

A1: The primary methods for assessing the purity of synthetic this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for quantitative analysis of purity and detection of impurities. LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.[1] NMR, particularly quantitative ¹H-NMR (qNMR), can be used for an absolute purity determination and structural confirmation of the main component and impurities.[2]

Q2: What are some potential impurities I should be aware of in synthetic this compound?

A2: Impurities in synthetic this compound can originate from starting materials, byproducts of the synthetic route, or degradation products. Potential impurities may include:

  • Residual starting materials and reagents: Unreacted precursors from the synthesis.

  • Isomeric impurities: Structural isomers of this compound that may form during synthesis.

  • Related aristolactams and aristolochic acids: Depending on the synthetic pathway, other aristolactam or aristolochic acid analogues might be present.

  • Degradation products: this compound may degrade under certain light, temperature, or pH conditions.

Q3: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?

A3: Peak tailing for nitrogen-containing aromatic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often the interaction between the basic nitrogen in the lactam ring and acidic residual silanol groups on the silica-based stationary phase.[3][4]

Here are some troubleshooting steps:

  • Lower the mobile phase pH: Operating at a lower pH (e.g., 2-3) can suppress the ionization of silanol groups, reducing secondary interactions.[4][5]

  • Use a buffer: Incorporating a buffer in your mobile phase can help maintain a stable pH and improve peak shape.

  • Add a competing base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[3]

  • Use a modern, end-capped column: Columns with advanced end-capping are designed to have fewer accessible silanol groups and are better suited for analyzing basic compounds.[3]

  • Check for column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[5][6]

Q4: I am observing unexpected peaks in my LC-MS analysis. How can I identify them?

A4: Identifying unknown peaks in an LC-MS analysis involves a systematic approach:

  • Analyze the mass spectrum: Determine the molecular weight of the unknown peak from its mass-to-charge ratio (m/z).

  • Consider potential adducts: The unknown peak could be an adduct of your target molecule with salts or solvents from the mobile phase (e.g., [M+Na]⁺, [M+K]⁺, [M+ACN]⁺).

  • Perform MS/MS fragmentation: Fragmenting the parent ion of the unknown peak and analyzing the resulting daughter ions can provide structural information to help elucidate the impurity's structure.

  • Consult synthetic route: Review the synthesis pathway to predict potential byproducts, unreacted starting materials, or reagents that could correspond to the observed unknown peaks.

Q5: Can I use NMR to quantify the purity of my synthetic this compound?

A5: Yes, quantitative ¹H-NMR (qNMR) is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[2] The method involves accurately weighing the sample and an internal standard of known purity, dissolving them in a deuterated solvent, and acquiring a ¹H-NMR spectrum. The purity of the analyte is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with silanol groups; Column overload; Inappropriate mobile phase pH.Lower mobile phase pH; Use an end-capped column; Add a competing base (e.g., TEA) to the mobile phase; Reduce sample concentration/injection volume.[3][5][6]
Peak Broadening Extra-column volume; Mismatch between injection solvent and mobile phase; Low flow rate.Use shorter, narrower tubing; Dissolve sample in the initial mobile phase; Optimize flow rate.[3]
Ghost Peaks Impurities in the mobile phase or system contamination; Late eluting peaks from a previous run.Use high-purity solvents; Clean the injector and system; Implement a sufficient column wash after each run.
Retention Time Shift Change in mobile phase composition; Column degradation; Temperature fluctuations.Prepare fresh mobile phase accurately; Replace the column if performance degrades; Use a column oven for temperature control.
LC-MS Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity Poor ionization; Ion suppression from matrix components; Incorrect MS parameters.Optimize mobile phase pH and additives to enhance ionization; Improve sample clean-up; Tune MS parameters for the analyte.
Unstable Signal/Spray Clogged ESI needle; Inconsistent solvent flow; High salt concentration in the mobile phase.Clean or replace the ESI needle; Check the LC pump for leaks or bubbles; Reduce non-volatile buffer concentrations.
Mass Inaccuracy Instrument not calibrated; Temperature fluctuations affecting electronics.Calibrate the mass spectrometer regularly; Ensure a stable laboratory environment.

Quantitative Data Summary

Due to the lack of publicly available, specific quantitative purity data for synthetic this compound, the following table provides a generalized example of a purity analysis summary. Actual values should be determined experimentally.

Analytical Method Parameter Typical Specification Example Result
HPLC-UV Purity (Area %)≥ 98.0%99.2%
Individual Impurity≤ 0.15%Largest impurity: 0.11%
Total Impurities≤ 1.0%0.8%
qNMR Absolute Purity (w/w %)≥ 97.0%98.5%
LC-MS Impurity IdentificationReport any impurity > 0.10%Impurity at RT 5.8 min identified as [structure of a potential byproduct].

Experimental Protocols

HPLC Purity Method for Synthetic this compound

This is a general method based on the analysis of related compounds and may require optimization.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

LC-MS Impurity Profiling Method for Synthetic this compound

This method is designed to be coupled with the HPLC method above for impurity identification.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Nitrogen, as per instrument recommendation.

  • MS/MS: For structural elucidation of unknown peaks, perform targeted MS/MS using collision-induced dissociation (CID) with an appropriate collision energy.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
  • Internal Standard: Select a suitable internal standard with known purity (e.g., maleic acid, dimethyl sulfone) that has proton signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the internal standard into a vial.

    • Accurately weigh approximately 20 mg of the synthetic this compound sample into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer an aliquot to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

    • Ensure a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molecular weights, number of protons in each integral, and the weights of the sample and internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation start Synthetic this compound Sample dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC Purity Analysis dissolve->hplc Inject lcms LC-MS Impurity Profiling dissolve->lcms Inject qnmr qNMR Absolute Purity dissolve->qnmr Analyze purity_assessment Purity ≥ 98%? hplc->purity_assessment impurity_identification Identify Impurities > 0.1% lcms->impurity_identification absolute_purity Confirm Absolute Purity qnmr->absolute_purity final_report Final Purity Report purity_assessment->final_report impurity_identification->final_report absolute_purity->final_report

Caption: Experimental workflow for the purity assessment of synthetic this compound.

troubleshooting_workflow start HPLC Peak Tailing Observed for this compound check_overload Reduce Sample Concentration/Volume start->check_overload check_ph Lower Mobile Phase pH (e.g., to 2-3) check_overload->check_ph No Improvement resolved Peak Shape Improved check_overload->resolved Improvement change_column Use End-Capped Column for Basic Compounds check_ph->change_column No Improvement check_ph->resolved Improvement add_modifier Add Competing Base (e.g., TEA) to Mobile Phase change_column->add_modifier No Improvement change_column->resolved Improvement add_modifier->resolved Improvement further_investigation Further Method Development Needed add_modifier->further_investigation No Improvement

Caption: Troubleshooting flowchart for HPLC peak tailing of this compound.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Aristolactam A IIIa and Aristolochic Acid I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of Aristolactam A IIIa and Aristolochic Acid I, two naturally occurring compounds found in plants of the Aristolochia genus. While both are structurally related, their cytotoxic profiles exhibit notable differences. This document summarizes key experimental data, outlines the methodologies used for their determination, and visualizes the known signaling pathways involved in their mechanisms of action.

Data Presentation: Cytotoxicity Comparison

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Aristolochic Acid I in human proximal tubular epithelial (HK-2) cells, a commonly used in vitro model for nephrotoxicity studies.

CompoundCell LineAssayIncubation TimeIC50 (µM)Reference
This compound HK-2MTT24 hours18.32 ± 1.02[1]
HK-2MTT48 hours12.51 ± 0.89[1]
HK-2MTT72 hours8.97 ± 0.65[1]
Aristolochic Acid I HK-2CCK-824 hours37.4[2]

Note: The data for this compound and Aristolochic Acid I are from different studies and are not a direct head-to-head comparison under identical experimental conditions.

Based on the available data, this compound demonstrates a more potent cytotoxic effect in HK-2 cells compared to Aristolochic Acid I, as indicated by its lower IC50 values at the 24-hour time point. The cytotoxicity of this compound also appears to be time-dependent, with increasing potency observed over a 72-hour period.[1] In contrast, some studies have reported that Aristolochic Acid IIIa, a related compound, exhibits weak cytotoxicity.

Experimental Protocols

The cytotoxic effects of these compounds were primarily evaluated using the MTT and LDH assays.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: HK-2 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Aristolochic Acid I for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubation: The plates are incubated for a further 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

LDH Assay for Cell Membrane Integrity

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, HK-2 cells are seeded in 96-well plates and treated with the test compounds.

  • Collection of Supernatant: After the incubation period, a portion of the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: The mixture is incubated at room temperature, protected from light. During this time, the released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the colored product is measured at a specific wavelength (typically around 490 nm).

  • Data Analysis: The amount of LDH released is proportional to the number of damaged cells. The results are often expressed as a percentage of the positive control (cells treated with a known cytotoxic agent). Studies have shown that Aristolactam AIIIa can lead to damage of the cell membrane, manifesting as strong cytotoxicity.[1]

Mechanism of Action & Signaling Pathways

Aristolochic Acid I
  • NF-κB and STAT3 Signaling Pathways: In hepatocytes, AAI has been shown to activate the NF-κB and STAT3 signaling pathways, which are involved in inflammatory responses and apoptosis.

Aristolochic_Acid_I_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular_response Cellular Response AAI Aristolochic Acid I Metabolic_Activation Metabolic Activation (e.g., by CYPs, NQO1) AAI->Metabolic_Activation DNA_Adducts DNA Adduct Formation Metabolic_Activation->DNA_Adducts NFkB_Activation NF-κB Activation Metabolic_Activation->NFkB_Activation STAT3_Activation STAT3 Activation Metabolic_Activation->STAT3_Activation DNA_Damage DNA Damage DNA_Adducts->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation MAPK_Activation MAPK Activation DNA_Damage->MAPK_Activation Apoptosis Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest p53_Activation->Cell_Cycle_Arrest NFkB_Activation->Apoptosis STAT3_Activation->Apoptosis MAPK_Activation->Apoptosis Experimental_Workflow cluster_workflow Cytotoxicity Assessment Workflow cluster_assays Cytotoxicity Assays Cell_Culture 1. Cell Culture (e.g., HK-2 cells) Compound_Treatment 2. Treatment with This compound or Aristolochic Acid I Cell_Culture->Compound_Treatment Incubation 3. Incubation (24, 48, 72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Analysis 4. Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Conclusion 5. Conclusion on Comparative Cytotoxicity Data_Analysis->Conclusion

References

A Comparative Analysis of the Biological Activities of Aristolactam Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the biological activities of various aristolactam isomers, a class of phenanthrene alkaloids found in plants of the Aristolochiaceae family. While structurally similar, these isomers exhibit a range of biological effects, from potent cytotoxicity and anti-inflammatory action to genotoxicity. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource supported by experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways.

Comparative Biological Activities

Aristolactam isomers display a diverse and sometimes contrasting range of biological effects. Their activity is highly dependent on the specific isomeric form and the biological context in which they are evaluated.

Cytotoxicity and Anti-Cancer Activity:

Several aristolactam isomers have been investigated for their potential as anti-cancer agents. Their efficacy varies significantly, with some showing potent activity while others are largely inactive.

  • Aristolactam FII has demonstrated significant cytotoxicity, comparable to the standard chemotherapy drug Camptothecin.[1]

  • Aristolactam AIIIa inhibits the proliferation of various cancer cell lines, including HeLa, A549, and HGC, with IC50 values ranging from 7 to 30 µmol/L.[2] It has also shown efficacy against the navelbine-resistant cell line HCT-8/V with an IC50 of 3.55 µmol/L.[2] The mechanism of action for Aristolactam AIIIa involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[2][3]

  • Aristolactam BII and AII can induce cell cycle arrest and apoptosis in A549 lung cancer cells.[4]

  • In contrast, Aristolactam AII, Aristolactam BII, and Piperolactam C showed only mild or no antiproliferative and cytotoxic activities in another study.[1]

  • Synthetic N-(N-dialkylaminoalkyl) derivatives of aristolactams have also shown interesting cytotoxic activity against the L1210 leukemia cell line.[5]

Anti-inflammatory Activity:

Certain aristolactam isomers possess notable anti-inflammatory properties.

  • Aristolactam FII exhibits anti-inflammatory activity almost on par with the standard nonsteroidal anti-inflammatory drug (NSAID) Indomethacin.[1]

  • Aristolactam BII also displays effective anti-inflammatory activity by inhibiting 3α-Hydroxysteroid dehydrogenase, with an IC50 value similar to that of indomethacin.[8][9]

Genotoxicity:

A significant aspect of the biological activity of aristolactams is their genotoxicity, which stems from their formation as metabolites of carcinogenic aristolochic acids.

  • Aristolactam I (AL-I) and Aristolactam II (AL-II) are formed from the metabolic reduction of Aristolochic Acid I (AA-I) and Aristolochic Acid II (AA-II), respectively.[10] These aristolactams, or their reactive precursors, can form covalent adducts with DNA, which are mutagenic and are considered biomarkers for exposure to aristolochic acids.[5][11]

  • The 7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AL-I) adduct is the most abundant and persistent DNA adduct found in human tumors associated with aristolochic acid exposure.[5][12]

  • Aristolactam BI and IIIa are also implicated in the genotoxic and cytotoxic activity observed in renal cells.[13]

Data Presentation: Quantitative Comparison of Aristolactam Isomers

The following table summarizes the quantitative data on the biological activity of different aristolactam isomers, primarily focusing on their half-maximal inhibitory concentrations (IC50).

Aristolactam IsomerBiological ActivityTarget/Cell LineIC50 Value
Aristolactam AIIIa CytotoxicityHeLa, A549, HGC7 - 30 µM[2]
CytotoxicityHCT-8/V (drug-resistant)3.55 µM[2]
Enzyme InhibitionPolo-like kinase 1 (PLK-1 PBD)10 µM[3]
Aristolactam I Anti-inflammatoryIL-6 Inhibition52 ± 8 µM[7]
Anti-inflammatoryTNFα Inhibition116.8 ± 83.25 µM[7]
Aristolactam BII Anti-inflammatory3α-Hydroxysteroid dehydrogenase4.6 µg/mL[8]

Signaling Pathways and Mechanisms of Action

The biological activities of aristolactams are underpinned by their interaction with key cellular pathways. Their genotoxicity is a result of the metabolic activation of their precursors, while their anti-cancer effects are often mediated by the induction of programmed cell death (apoptosis).

Metabolic Activation and DNA Adduct Formation

The primary mechanism for the genotoxicity of aristolactams is their formation from aristolochic acids and subsequent interaction with DNA. This process involves several enzymatic steps, leading to the creation of highly reactive molecules that bind to DNA bases, causing mutations.

Metabolic Activation of Aristolochic Acid Metabolic Activation of Aristolochic Acid to form DNA Adducts cluster_enzymes Enzymatic Activation AA Aristolochic Acid (AA-I) NOH_AL N-hydroxyaristolactam (N-OH-AL) AA->NOH_AL Nitroreduction Nitrenium Reactive Nitrenium Ion NOH_AL->Nitrenium Further Activation DNA_Adduct Aristolactam-DNA Adducts (e.g., dA-AL-I) Nitrenium->DNA_Adduct Covalent Binding to DNA NQO1 NQO1 NQO1->NOH_AL CYP1A CYP1A1/2 CYP1A->NOH_AL SULTs SULTs SULTs->Nitrenium

Caption: NQO1-mediated bioactivation of aristolochic acid.

Induction of Apoptosis

Several cytotoxic aristolactam isomers exert their anti-cancer effects by triggering apoptosis. This programmed cell death is a critical mechanism for eliminating damaged or cancerous cells and involves a cascade of protein activation.

Apoptosis Induction by Aristolactams Apoptosis Induction Pathway by Aristolactams Aristolactam Aristolactam Isomer (e.g., AIIIa, BII) p53 p53 Activation Aristolactam->p53 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Aristolactam->Bcl2 Caspase8 Caspase-8 Activation Aristolactam->Caspase8 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Inhibits Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptotic pathway induced by aristolactams.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for two key experiments used to assess the biological activity of aristolactam isomers.

1. MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium. Incubate under standard conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.[14]

    • Compound Treatment: Prepare serial dilutions of the aristolactam isomers in culture medium. After 24 hours, replace the medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours under culture conditions.[14]

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[14]

    • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[15]

2. Detection of Aristolactam-DNA Adducts by UPLC-ESI/MSn

This method provides a highly sensitive and specific quantification of aristolactam-DNA adducts in biological samples.

  • Principle: This technique uses ultra-performance liquid chromatography (UPLC) to separate the DNA adducts from the complex mixture of DNA hydrolysates, followed by electrospray ionization (ESI) and multistage mass spectrometry (MSn) for their detection and quantification.[16][17]

  • Procedure:

    • DNA Isolation: Extract genomic DNA from cells or tissues that have been exposed to aristolochic acids or aristolactams using standard DNA extraction protocols.

    • DNA Hydrolysis: Enzymatically digest the isolated DNA (typically 10 µg) to individual deoxynucleosides using a mixture of DNase I, alkaline phosphatase, and phosphodiesterase.

    • Sample Preparation: The resulting hydrolysate, containing the aristolactam-deoxynucleoside adducts (e.g., dA-AL-I), can be enriched using solid-phase extraction. Stable isotope-labeled internal standards (e.g., [15N5]-dA-AL-I) are added for accurate quantification.[17]

    • UPLC Separation: Inject the prepared sample into a UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). The mobile phase gradient is optimized to achieve separation of the adducts of interest from the normal deoxynucleosides.

    • ESI-MSn Detection: The eluent from the UPLC is introduced into an electrospray ionization source coupled to a mass spectrometer (e.g., a linear ion trap). The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of the target DNA adducts.

    • Quantification: The concentration of the aristolactam-DNA adducts in the sample is determined by comparing the peak area of the analyte to that of the internal standard. The results are typically expressed as the number of adducts per 10^8 DNA bases.[16][18]

References

Validation of Aristolactam A IIIa as a Biomarker for Aristolochia Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aristolactam A IIIa (AL-IIIa) with other established biomarkers for assessing exposure to aristolochic acid (AA), a potent nephrotoxin and human carcinogen found in Aristolochia species. The objective is to present the current scientific evidence and experimental data to aid researchers in selecting the most appropriate biomarker for their studies.

Executive Summary

Exposure to aristolochic acid is a global health concern, linked to a specific type of kidney disease known as aristolochic acid nephropathy (AAN) and an increased risk of urothelial cancer. Accurate and sensitive biomarkers are crucial for identifying exposed individuals, monitoring at-risk populations, and understanding the mechanisms of AA-induced toxicity. While aristolochic acid I (AA-I) and its corresponding DNA adducts are well-established biomarkers, the utility of its metabolite, this compound (AL-IIIa), is an area of ongoing research. This guide compares AL-IIIa to AA-I and aristolactam-DNA adducts, focusing on their analytical detection, metabolic pathways, and comparative performance based on available data.

Comparative Analysis of Biomarkers

The selection of a biomarker for Aristolochia exposure depends on the specific research question, the biological matrix available, and the required sensitivity and specificity. The primary biomarkers currently utilized are the parent compound (AA-I), its metabolic product (AL-IIIa), and the resulting DNA adducts.

BiomarkerDescriptionAdvantagesDisadvantages
Aristolochic Acid I (AA-I) The primary toxic component of Aristolochia species.Direct evidence of exposure. Relatively straightforward to quantify in biological fluids.Short half-life in the body, reflecting recent exposure only.
This compound (AL-IIIa) A detoxified metabolite of AA-I.Potentially longer half-life than AA-I, indicating a wider window of exposure. Can be detected in urine.Lower concentrations than parent compound. Data on sensitivity and specificity is less established compared to other biomarkers.
Aristolactam-DNA Adducts Formed by the metabolic activation of AA and covalent binding to DNA.Considered the "gold standard" for confirming exposure and assessing cancer risk.[1][2] Highly specific and persistent, reflecting cumulative exposure.[2]Requires invasive tissue biopsy for analysis. Technically demanding and expensive to measure.

Quantitative Data Comparison

Direct comparative studies on the sensitivity and specificity of AL-IIIa versus other biomarkers in the same cohort are limited. The following table summarizes typical analytical parameters gathered from various studies. It is important to note that these values can vary significantly based on the analytical method, instrumentation, and biological matrix.

ParameterThis compound (in Urine)Aristolochic Acid I (in Urine)Aristolactam I-DNA Adducts (in Tissue)
Limit of Detection (LOD) ≤4 ng/mL0.2 - 2.7 ng/mL[3]-
Limit of Quantification (LOQ) -2 - 5 ng/mL[3]0.3 adducts per 10⁸ bases (dA-AL-I)[4]
Typical Concentrations in Exposed Individuals Data not widely availableng/mL to µg/mL range0.7 to 5.3 adducts per 10⁷ nucleotides[5]

Note: The data for AL-IIIa is less prevalent in the literature compared to AL-I and AA-I. The provided LOD for AL-IIIa is from a study that did not detect it in the analyzed samples.[6] More research is needed to establish robust quantitative data for AL-IIIa in exposed populations.

Metabolic Pathway of Aristolochic Acid

The metabolic fate of aristolochic acid is a critical factor in its toxicity and the formation of various biomarkers. The following diagram illustrates the major metabolic pathways of AA-I.

metabolic_pathway AAI Aristolochic Acid I (AA-I) AAIa Aristolochic Acid Ia (AAIa) (O-demethylation) AAI->AAIa CYP-mediated O-demethylation ALI Aristolactam I (AL-I) (Detoxification) AAI->ALI Nitroreduction ALIIIa Aristolactam IIIa (AL-IIIa) AAI->ALIIIa Metabolism Reactive_Ion Reactive Cyclic N-acylnitrenium Ion AAI->Reactive_Ion Nitroreduction (e.g., CYP1A1/2, NQO1) DNA_Adducts Aristolactam-DNA Adducts (e.g., dA-AL-I) Reactive_Ion->DNA_Adducts Binds to DNA

Caption: Metabolic pathway of Aristolochic Acid I.

Aristolochic acid I undergoes metabolic activation through nitroreduction by enzymes such as cytochrome P450 (CYP) 1A1/2 and NAD(P)H:quinone oxidoreductase (NQO1) to form a reactive cyclic N-acylnitrenium ion.[2][7] This reactive intermediate can then covalently bind to the exocyclic amino groups of purine bases in DNA, forming aristolactam-DNA adducts.[2] Alternatively, AA-I can be detoxified through pathways such as O-demethylation to form aristolochic acid Ia (AAIa) or reduction to form aristolactams like Aristolactam I (AL-I) and Aristolactam IIIa (AL-IIIa).[8][9]

Experimental Protocols

Quantification of this compound in Human Urine by LC-MS/MS

This protocol is a general guideline based on established methods for aristolactam analysis and should be optimized for specific instrumentation and laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of urine, add an internal standard (e.g., a deuterated analog of AL-IIIa).

  • Acidify the sample with formic acid to a pH of approximately 3.

  • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by acidified water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with acidified water and then methanol to remove interferences.

  • Elute the analytes with a solution of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for AL-IIIa and the internal standard. The exact m/z transitions should be determined by direct infusion of analytical standards.

Analysis of Aristolactam-DNA Adducts

The analysis of DNA adducts is a complex procedure that typically involves the following steps:

  • DNA Isolation: Extraction and purification of DNA from tissue samples.

  • DNA Hydrolysis: Enzymatic digestion of DNA to individual nucleosides.

  • Enrichment (Optional): Solid-phase extraction or other techniques to enrich the adducted nucleosides.

  • LC-MS/MS Analysis: Separation and detection of the specific aristolactam-DNA adducts (e.g., dA-AL-I) using a sensitive LC-MS/MS method, often employing stable isotope-labeled internal standards for accurate quantification.

Experimental Workflow for Biomarker Validation

The validation of a biomarker is a multi-stage process to ensure its analytical and clinical performance.

biomarker_validation_workflow Discovery Phase 1: Discovery (Identification of Candidate Biomarkers) AssayDev Phase 2: Assay Development & Analytical Validation Discovery->AssayDev Candidate Selection ClinicalVal Phase 3: Clinical Validation (Evaluation in Relevant Populations) AssayDev->ClinicalVal Validated Assay Implementation Phase 4: Clinical Implementation ClinicalVal->Implementation Established Utility

Caption: A generalized workflow for biomarker validation.

  • Phase 1: Discovery: Identification of potential biomarkers through untargeted approaches like metabolomics in exposed versus non-exposed groups.

  • Phase 2: Assay Development & Analytical Validation: Development of a robust and sensitive analytical method (e.g., LC-MS/MS) for the specific quantification of the biomarker. This phase includes assessing linearity, accuracy, precision, and limits of detection and quantification.

  • Phase 3: Clinical Validation: Evaluation of the biomarker's performance in well-characterized patient cohorts. This involves determining its sensitivity, specificity, and predictive value for disease or exposure status.

  • Phase 4: Clinical Implementation: If validated, the biomarker can be implemented in a clinical or research setting for its intended purpose.

Conclusion and Future Directions

This compound holds promise as a potential biomarker for Aristolochia exposure, offering a less invasive alternative to tissue-based DNA adduct analysis and potentially a longer detection window than the parent compound, AA-I. However, a significant gap in the current research is the lack of direct, head-to-head comparative studies evaluating the diagnostic accuracy of AL-IIIa against established biomarkers in the same patient populations.

Future research should focus on:

  • Developing and validating highly sensitive and specific LC-MS/MS methods for the routine quantification of AL-IIIa in human biological fluids.

  • Conducting large-scale epidemiological studies to establish the normal and elevated ranges of AL-IIIa in different populations.

  • Performing direct comparative studies to evaluate the sensitivity, specificity, and predictive value of AL-IIIa relative to AA-I and aristolactam-DNA adducts for identifying Aristolochia exposure and predicting disease risk.

Such studies are essential to fully validate AL-IIIa as a reliable and practical biomarker for researchers, scientists, and drug development professionals working to mitigate the health risks associated with Aristolochia exposure.

References

Navigating Antibody Specificity: A Comparative Guide to Aristolactam Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is a critical parameter in the development of reliable immunoassays for the detection of small molecules like aristolactam alkaloids. This guide provides a comparative analysis of antibody cross-reactivity with Aristolactam A IIIa, supported by experimental data and detailed protocols. Understanding the cross-reactivity profile is paramount for accurate quantification and interpretation of results in toxicological studies and drug development.

While direct comparative data on antibodies specifically raised against Aristolactam I (AL-I) and their cross-reactivity with this compound is limited in publicly available literature, valuable insights can be drawn from studies on antibodies developed against structurally related aristolochic acids. This guide leverages such data to illustrate the principles and challenges of antibody cross-reactivity within this family of compounds.

Performance Comparison of Related Antibodies

To provide a quantitative perspective, we present data from a study that developed a monoclonal antibody against Aristolochic Acid-II (AA-II). The cross-reactivity of this antibody was evaluated against several related compounds, including Aristolactam-I (AL-I) and Aristolochic Acid IIIa (AA-IIIa). This serves as a pertinent case study demonstrating the variable specificity of antibodies towards aristolactam and aristolochic acid analogs.

AnalyteAntigen for Antibody ProductionCross-Reactivity (%) with Anti-AA-II Monoclonal Antibody
Aristolochic Acid-II (AA-II) Aristolochic Acid-II100
Aristolochic Acid IIIa (AA-IIIa) Aristolochic Acid-II17[1][2][3]
Aristolactam-I (AL-I) Aristolochic Acid-II<0.07[1][2][3]
Aristolochic Acid-I (AA-I) Aristolochic Acid-II3.4[1][2]
Aristolochic Acid-VIIa (AA-VIIa) Aristolochic Acid-II0.86[1][2]

This table summarizes the cross-reactivity of a monoclonal antibody raised against Aristolochic Acid-II with various related compounds. The data illustrates that while the antibody is highly specific for its target antigen (AA-II), it exhibits significant cross-reactivity with AA-IIIa and minimal cross-reactivity with AL-I.

Experimental Methodologies

The generation of specific antibodies against small molecules like aristolactams and the assessment of their cross-reactivity involve a series of well-defined experimental procedures. Below are detailed protocols for key experiments.

Hapten-Carrier Conjugate Preparation for Immunization

Small molecules (haptens) like aristolactams are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[4][5][6][][8]

  • Hapten Activation: The aristolactam molecule is chemically modified to introduce a reactive group suitable for conjugation. This often involves creating a derivative with a carboxyl or amino group.

  • Carrier Protein Selection: Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) due to their high immunogenicity and availability of reactive sites (e.g., lysine residues).[6]

  • Conjugation Reaction: The activated hapten is covalently linked to the carrier protein using a cross-linking agent. The choice of crosslinker depends on the reactive groups on the hapten and the carrier.

  • Purification: The resulting hapten-carrier conjugate is purified to remove unconjugated hapten and cross-linking agents, typically through dialysis or gel filtration.

  • Characterization: The conjugate is characterized to determine the hapten-to-carrier ratio, which is a critical parameter for inducing a robust and specific antibody response.[4][5]

Monoclonal Antibody Production
  • Immunization: Laboratory animals (typically mice) are immunized with the hapten-carrier conjugate mixed with an adjuvant to enhance the immune response.

  • Hybridoma Technology: Splenocytes from the immunized animal are fused with myeloma cells to create hybridoma cells that produce monoclonal antibodies.

  • Screening: Hybridoma clones are screened for the production of antibodies with high affinity and specificity for the target aristolactam using techniques like ELISA.

  • Cloning and Antibody Production: Positive clones are subcloned to ensure monoclonality, and the selected hybridoma cell line is used for large-scale antibody production.

Cross-Reactivity Assessment by Competitive ELISA

Competitive ELISA is a common method to determine the specificity and cross-reactivity of antibodies against small molecules.[9][10][11][12][13]

  • Plate Coating: A microtiter plate is coated with a conjugate of the target aristolactam and a protein (e.g., Ovalbumin, OVA), which may be different from the one used for immunization to avoid carrier-specific antibody interference.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding of antibodies.

  • Competitive Reaction: The monoclonal antibody is pre-incubated with either the target aristolactam (standard) or a potential cross-reactant at various concentrations. This mixture is then added to the coated plate.

  • Incubation and Washing: The plate is incubated to allow the antibody to bind to the coated antigen. Unbound components are removed by washing.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added. After another incubation and washing step, a substrate is added, which is converted by the enzyme into a detectable signal (e.g., color change).

  • Data Analysis: The signal intensity is inversely proportional to the concentration of the free aristolactam in the pre-incubation step. The cross-reactivity is calculated as the ratio of the concentration of the target analyte to the concentration of the cross-reactant that causes a 50% inhibition of the maximal signal (IC50).

Visualizing Experimental and Biological Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for antibody production and cross-reactivity assessment, and a key signaling pathway implicated in aristolochic acid toxicity.

experimental_workflow cluster_antigen_prep Antigen Preparation cluster_ab_production Antibody Production cluster_cross_reactivity Cross-Reactivity Testing (Competitive ELISA) Hapten Aristolactam I (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunization Immunization of Mice Conjugation->Immunization Hybridoma Hybridoma Production Immunization->Hybridoma Screening Screening for Specific Antibodies Hybridoma->Screening Cloning Cloning & Expansion Screening->Cloning mAb Monoclonal Antibody (Anti-Aristolactam I) Cloning->mAb Competition Add Antibody + (Aristolactam I or This compound) mAb->Competition Plate Coat Plate with Aristolactam I-OVA Block Blocking Plate->Block Block->Competition Detection Add Secondary Ab & Substrate Competition->Detection Analysis Measure Signal & Calculate %CR Detection->Analysis

Fig. 1: Experimental workflow for antibody production and cross-reactivity testing.

TGF_beta_pathway AA Aristolochic Acid TGFb_R TGF-β Receptor AA->TGFb_R activates p_Smad23 p-Smad2/3 TGFb_R->p_Smad23 phosphorylates Smad23 Smad2/3 Smad23->p_Smad23 Smad_complex Smad2/3/4 Complex p_Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (e.g., Collagen, Fibronectin) Smad_complex->Gene_transcription translocates to Nucleus Nucleus Fibrosis Renal Fibrosis Gene_transcription->Fibrosis leads to

Fig. 2: TGF-β/Smad signaling pathway in aristolochic acid-induced renal fibrosis.

Conclusion

The development of highly specific antibodies against small molecules like Aristolactam I is a complex process where cross-reactivity with structurally similar compounds such as this compound is a significant consideration. The provided data on an anti-Aristolochic Acid-II monoclonal antibody highlights the potential for variable cross-reactivity among aristolactam and aristolochic acid analogs. For researchers in toxicology and drug development, a thorough characterization of antibody specificity through rigorous experimental protocols like competitive ELISA is essential for the generation of accurate and reliable data. The involvement of signaling pathways such as the TGF-β/Smad pathway in aristolochic acid-induced toxicity further underscores the importance of specific analytical tools to dissect the roles of individual metabolites in these pathological processes.

References

Unambiguous Structure of Aristolactam A IIIa: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis and drug discovery. This guide provides an objective comparison between single-crystal X-ray crystallography, the gold standard for structure elucidation, and a suite of spectroscopic methods for confirming the structure of the natural product Aristolactam A IIIa.

While X-ray crystallography offers unparalleled detail in the solid state, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide crucial, complementary data regarding the molecule's connectivity and functional groups, primarily in solution. The structure of this compound has been successfully determined using these spectroscopic analyses[1]. This guide will delve into the experimental data and protocols for both approaches, offering a comprehensive overview for researchers selecting the appropriate analytical strategy.

At a Glance: X-ray Crystallography vs. Spectroscopic Methods

ParameterSingle-Crystal X-ray CrystallographySpectroscopic Methods (NMR, MS, IR)
Principle Diffraction of X-rays by a crystalline lattice to generate an electron density map.Probing the interaction of molecules with electromagnetic radiation and magnetic fields to determine connectivity, functional groups, and molecular weight.
Sample Requirements High-quality single crystal (typically 0.1-0.5 mm). Can be challenging to obtain.Purified sample in solution (NMR, MS) or solid/liquid (IR). Generally more accessible.
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing information.Detailed information on chemical environment, atom connectivity, molecular formula, and functional groups.
Resolution Atomic resolution (typically < 1 Å).Provides information on through-bond and through-space atomic interactions, but does not directly yield a 3D structure with the same resolution as crystallography.
Key Advantage Unambiguous determination of the complete 3D molecular structure and absolute configuration in a single experiment[2].Applicable to a wider range of samples, including non-crystalline materials, and provides information about the molecule's behavior in solution[3].
Key Limitation The requirement for a suitable single crystal can be a significant bottleneck[2].Structure is inferred from multiple datasets and can sometimes be ambiguous for complex molecules without X-ray confirmation.

Experimental Data for this compound

The structural confirmation of this compound has been primarily achieved through a combination of spectroscopic techniques. Below is a summary of the key experimental data.

Spectroscopic TechniqueKey Findings for this compound
¹H NMR Provides information about the chemical environment and connectivity of hydrogen atoms. Characteristic signals for aromatic protons and other specific functional groups are observed.
¹³C NMR Reveals the number and types of carbon atoms in the molecule. Although specific data for this compound is not readily available in the provided search results, related compounds from the Aristolochia genus show characteristic chemical shifts for aromatic and other carbon types[4].
Mass Spectrometry (MS) Determines the molecule's exact mass and elemental composition, and provides fragmentation patterns that offer clues about its substructures. For aristolactams, the protonated molecule [M+H]⁺ is typically observed[5].
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies. For a related aristolactam, characteristic absorption bands for a lactam group (around 1654 cm⁻¹) and hydroxyl groups (around 3442 and 1088 cm⁻¹) have been reported[1].

Experimental Protocols

Single-Crystal X-ray Diffraction (Representative Protocol)

While a specific X-ray crystallography study for this compound was not found, the following is a representative protocol for a small organic molecule.

  • Crystal Growth: High-quality single crystals of the analyte are grown from a suitable solvent system using techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions and thermal parameters are refined to best fit the experimental data.

Spectroscopic Analysis of this compound

The following outlines the general procedures for obtaining the spectroscopic data used to elucidate the structure of this compound and related compounds[1].

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. For MS analysis, the sample is dissolved in a volatile solvent. For IR analysis, the sample can be prepared as a KBr pellet or a thin film.

  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer. These experiments provide information on proton and carbon environments, as well as their connectivity.

  • Mass Spectrometry: The sample is introduced into a mass spectrometer (e.g., via electrospray ionization - ESI) to determine the accurate mass of the molecular ion and to generate fragmentation data (MS/MS) for structural elucidation[5][6].

  • Infrared Spectroscopy: The IR spectrum is recorded using an FT-IR spectrometer to identify characteristic absorption bands of the functional groups present in the molecule.

Visualization of the Structure Determination Workflow

The following diagram illustrates the general workflow for confirming a chemical structure, highlighting the distinct yet complementary roles of X-ray crystallography and spectroscopic methods.

G Workflow for Chemical Structure Confirmation cluster_0 Spectroscopic Analysis cluster_1 X-ray Crystallography NMR NMR Spectroscopy (1H, 13C, 2D) ProposedStructure Proposed Structure (Connectivity & Functional Groups) NMR->ProposedStructure MS Mass Spectrometry (HRMS, MS/MS) MS->ProposedStructure IR IR Spectroscopy IR->ProposedStructure Crystal Crystal Growth DataCollection Data Collection (Diffraction) Crystal->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution ConfirmedStructure Confirmed 3D Structure (Absolute Configuration) StructureSolution->ConfirmedStructure Compound Isolated Compound (e.g., this compound) Compound->NMR Compound->MS Compound->IR ProposedStructure->Crystal If crystal available ProposedStructure->ConfirmedStructure Confirmation & Refinement

References

A Practical Guide to Verifying the Purity of Aristolactam A IIIa Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of a reference standard is paramount to the accuracy and reproducibility of experimental results. This guide provides a comprehensive framework for verifying the purity of commercially available Aristolactam A IIIa standards. By employing established analytical techniques, researchers can independently assess the quality of their reference materials, ensuring the integrity of their scientific work.

Comparison of Analytical Techniques for Purity Determination

The purity of an this compound standard can be effectively determined using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a cornerstone for quantitative purity assessment, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide structural confirmation and detection of impurities.

Analytical TechniqueInformation ProvidedKey Performance MetricsTypical Purity Specification
HPLC-UV Quantitative purity assessment, detection of UV-active impurities.Peak area percentage, retention time consistency.>98%
LC-MS/MS Molecular weight confirmation, detection of co-eluting and low-level impurities, structural information of impurities through fragmentation patterns.Mass accuracy, fragmentation pattern matching.Confirmation of primary peak as this compound.
¹H NMR Structural confirmation, identification and quantification of residual solvents and structurally related impurities.Chemical shifts (δ), coupling constants (J), signal integration.Conforms to the established structure of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods described in the scientific literature for the analysis of aristolactams.[1][2][3][4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is used to determine the purity of the this compound standard by separating it from any potential impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the this compound standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Further dilute with the mobile phase to a working concentration (e.g., 50 µg/mL).

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the prepared this compound standard solution.

  • Run the gradient program to elute the compound and any impurities.

  • Record the chromatogram and integrate the peak areas.

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique provides confirmation of the molecular weight of this compound and can detect impurities that may not be resolved by HPLC-UV.

Instrumentation and Conditions:

  • LC System: Coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • LC Conditions: Similar to the HPLC-UV method.

  • MS Parameters:

    • Precursor Ion (m/z): 282.0 [M+H]⁺ for this compound.[2]

    • Product Ions: Monitor for characteristic fragment ions.

    • Optimize collision energy to obtain a stable fragmentation pattern.

Procedure:

  • Perform an infusion of the this compound standard to optimize the MS parameters.

  • Inject the standard solution into the LC-MS/MS system.

  • Acquire the data in both full scan and product ion scan modes.

  • Confirm the molecular weight of the main peak corresponds to this compound.

  • Analyze the data for the presence of any other ions that may indicate impurities.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed structural information and can be used to identify and quantify impurities, including residual solvents.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Standard: Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve a few milligrams of the this compound standard in the deuterated solvent.

Procedure:

  • Acquire the ¹H NMR spectrum.

  • Process the data (phasing, baseline correction, and integration).

  • Compare the obtained spectrum with published data for this compound. Key expected signals for Aristolactam IIIa in DMSO-d₆ include a singlet at approximately 7.62 ppm.[6]

  • Integrate all signals and look for peaks that do not correspond to the structure of this compound or the solvent.

Workflow for Purity Verification

The following diagram illustrates a logical workflow for the comprehensive purity verification of an this compound standard.

Purity_Verification_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Purity Assessment cluster_3 Conclusion Standard_Acquisition Acquire this compound Standard Dissolution Dissolve in Appropriate Solvent (e.g., Methanol, DMSO-d6) Standard_Acquisition->Dissolution HPLC_UV HPLC-UV Analysis Dissolution->HPLC_UV LC_MSMS LC-MS/MS Analysis Dissolution->LC_MSMS NMR 1H NMR Analysis Dissolution->NMR Purity_Calculation Calculate Purity from HPLC-UV Data HPLC_UV->Purity_Calculation MW_Confirmation Confirm Molecular Weight by LC-MS/MS LC_MSMS->MW_Confirmation Structure_Verification Verify Structure by 1H NMR NMR->Structure_Verification Final_Purity Determine Final Purity and Accept/Reject Standard Purity_Calculation->Final_Purity Impurity_Identification Identify and Quantify Impurities MW_Confirmation->Impurity_Identification Structure_Verification->Impurity_Identification Impurity_Identification->Final_Purity

References

A Comparative Guide to the Quantification of Aristolactam IIa: An Overview of Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Aristolactam IIa is critical due to its association with aristolochic acid, a known nephrotoxin and carcinogen. This guide provides a comparative analysis of validated analytical methods for the quantification of Aristolactam IIa and its analogs, drawing upon published single-laboratory validation studies. While a formal inter-laboratory validation study for Aristolactam IIa is not publicly available, this guide serves to compare the performance of various methodologies, offering insights into their suitability for different research and quality control applications.

Comparison of Quantitative Method Performance

The following table summarizes the performance characteristics of different analytical methods for the quantification of aristolactams, including Aristolactam IIa and its frequently analyzed analog, Aristolactam I. The data is compiled from various single-laboratory validation studies.

MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)
LC-MS/MS Aristolactam AII≥0.9911≤4 ng/mL---
UPLC-MS/MS Aristolactam I & II>0.990.2–2.5 ng/mL-81.3–109.6%-
LC-MS/MS Aristolactam I & II0.9996 - 0.99980.02 - 0.04 ng/mL-89%<10.7%
UHPLC-Q/TOF-MS Aristolactam I & AII≥0.9987--72.3–105.5%≤7.6%
LC-MS/MS Aristolactam I, AII, BII, FI--0.03 - 3.0 ng/g80.2 - 110%<10.5%
HPLC-UV Aristolochic Acid I & II0.9997-0.138 - 0.558 µg/mL--

Note: The table presents a summary of data from multiple sources. Direct comparison should be made with caution due to variations in matrices and experimental conditions.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a widely used method for the sensitive and selective quantification of aristolactams.

  • Sample Preparation: Samples, typically herbal products or biological matrices, are extracted using a suitable solvent such as methanol or a methanol/water mixture.[1] The extraction is often aided by ultrasonication.[2] For complex matrices, a solid-phase extraction (SPE) step may be employed for sample clean-up.[3]

  • Chromatographic Separation: A C18 column is commonly used for the separation of aristolactams.[1][2] The mobile phase typically consists of a mixture of an aqueous solution (often containing a modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[1][4] A gradient elution is frequently used to achieve optimal separation.[1]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5] Precursor and product ions specific to the target aristolactam are selected for quantification.[5]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers faster analysis times and improved resolution compared to conventional HPLC-MS/MS.

  • Sample Preparation: Similar to LC-MS/MS, sample preparation involves extraction and potentially a purification step like SPE.[3][6]

  • Chromatographic Separation: UPLC systems utilize columns with smaller particle sizes, leading to higher separation efficiency. The mobile phases and column chemistries are generally similar to those used in LC-MS/MS.

  • Mass Spectrometric Detection: Tandem mass spectrometry in MRM mode is the standard for detection, providing high sensitivity and specificity.[3]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

While generally less sensitive than MS-based methods, HPLC-UV can be a robust and cost-effective alternative for quantification, particularly at higher concentrations.

  • Sample Preparation: Extraction procedures are similar to those for LC-MS/MS, though sample cleanup may need to be more rigorous to avoid interferences.[7]

  • Chromatographic Separation: A C18 column is typically used with a mobile phase of acetonitrile and water, often acidified with acetic or trifluoroacetic acid.[7][8] Isocratic or gradient elution can be employed.

  • UV Detection: The detection wavelength is set at the maximum absorbance of the aristolactam, which is typically around 390 nm.[7]

Visualizing the Validation Workflow and Method Comparison

To better understand the processes involved in method validation and the comparison of different analytical techniques, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_Planning Planning & Protocol Development cluster_Execution Experimental Execution cluster_Evaluation Data Evaluation & Reporting Define_Scope Define Scope & Purpose Select_Method Select Analytical Method Define_Scope->Select_Method leads to Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol informs Prepare_Standards Prepare Standards & Samples Develop_Protocol->Prepare_Standards guides Perform_Analysis Perform Analytical Runs Prepare_Standards->Perform_Analysis input for Collect_Data Collect Raw Data Perform_Analysis->Collect_Data generates Assess_Parameters Assess Validation Parameters (Linearity, Accuracy, Precision, etc.) Collect_Data->Assess_Parameters analyzed to Statistical_Analysis Statistical Analysis Assess_Parameters->Statistical_Analysis undergoes Generate_Report Generate Validation Report Statistical_Analysis->Generate_Report summarized in

A generalized workflow for analytical method validation.

Method_Performance_Comparison LC_MS LC-MS/MS & UPLC-MS/MS High Sensitivity & Selectivity Lower Detection Limits Suitable for Trace Analysis Higher Equipment Cost HPLC_UV HPLC-UV Robust & Cost-Effective Lower Sensitivity Suitable for Higher Concentrations Prone to Matrix Interference Performance_Metrics Key Performance Metrics Performance_Metrics->LC_MS Superior in Performance_Metrics->HPLC_UV Advantageous for

Comparison of key performance characteristics between MS and UV detection methods.

References

A Comparative Analysis of the Anti-Cancer Efficacy of Aristolactam A IIIa and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative overview of the anti-cancer properties of Aristolactam A IIIa, a natural product, and Doxorubicin, a widely used chemotherapeutic drug. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to facilitate informed investigation and discovery.

Executive Summary

This compound and Doxorubicin both exhibit potent anti-cancer activities through distinct mechanisms of action. Doxorubicin, a well-established anthracycline antibiotic, primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, leading to cell death.[1][2][3] In contrast, emerging evidence identifies this compound as a novel inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[4][5] This inhibition leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5] While direct comparative studies are limited, available data allows for a preliminary assessment of their relative potencies and mechanisms.

Quantitative Data Comparison: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and Doxorubicin against various cancer cell lines. It is important to note that these values are derived from different studies and direct comparison should be approached with caution due to variations in experimental conditions.

Table 1: IC50 Values of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µmol/L)Assay Method
HeLaCervical Cancer7 - 30SRB
A549Lung Cancer7 - 30SRB
HGCGastric Cancer7 - 30SRB
HCT-8/V (Navelbine-resistant)Colon Cancer3.55SRB

Data sourced from Li et al. (2013).[5]

Table 2: IC50 Values of Doxorubicin against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Method
HeLaCervical Cancer~1.0 - 2.92MTT
A549Lung Cancer~1.5MTT
HepG2Liver Cancer~12.18MTT
MCF-7Breast Cancer~2.50MTT

Data compiled from various sources.[2][6] Note the variability in reported IC50 values for doxorubicin across different studies.

Mechanisms of Action and Signaling Pathways

The anti-cancer effects of this compound and Doxorubicin are mediated by distinct signaling pathways, as illustrated below.

Aristolactam_A_IIIa_Pathway This compound This compound Plk1 Plk1 This compound->Plk1 Cdc25C Cdc25C Plk1->Cdc25C Spindle_abnormalities Spindle Abnormalities Plk1->Spindle_abnormalities CyclinB_CDK1 Cyclin B/CDK1 Cdc25C->CyclinB_CDK1 G2M_arrest G2/M Arrest CyclinB_CDK1->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis

Caption: Signaling pathway of this compound.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_intercalation DNA Intercalation Doxorubicin->DNA_intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_generation ROS Generation Doxorubicin->ROS_generation DNA_damage DNA Damage DNA_intercalation->DNA_damage Topoisomerase_II->DNA_damage ROS_generation->DNA_damage p53_activation p53 Activation DNA_damage->p53_activation Apoptosis Apoptosis p53_activation->Apoptosis Cell_cycle_arrest Cell Cycle Arrest p53_activation->Cell_cycle_arrest

Caption: Signaling pathway of Doxorubicin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the comparison of this compound and Doxorubicin.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to determine cell density, based on the measurement of cellular protein content.

SRB_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells drug_treatment Treat with this compound or Doxorubicin seed_cells->drug_treatment fixation Fix Cells with Trichloroacetic Acid (TCA) drug_treatment->fixation staining Stain with Sulforhodamine B (SRB) fixation->staining wash Wash with 1% Acetic Acid staining->wash solubilization Solubilize Bound Dye with 10 mM Tris Base wash->solubilization read_absorbance Read Absorbance at 510 nm solubilization->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for the SRB assay.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of this compound or Doxorubicin and incubate for 48-72 hours.

  • Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is employed to analyze the distribution of cells in different phases of the cell cycle.

Cell_Cycle_Analysis_Workflow start Start cell_culture Culture and Treat Cells start->cell_culture harvest_cells Harvest and Wash Cells cell_culture->harvest_cells fixation Fix Cells in Cold 70% Ethanol harvest_cells->fixation staining Stain with Propidium Iodide and RNase A fixation->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Analyze DNA Content Histograms flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for cell cycle analysis.

Protocol:

  • Cell Preparation: Culture cells to 70-80% confluency and treat with the test compound for the desired time.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A) and incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]

Apoptosis Detection (Western Blot for PARP Cleavage)

Western blotting is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Western_Blot_Workflow start Start cell_lysis Lyse Treated Cells and Quantify Protein start->cell_lysis sds_page Separate Proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibody (anti-PARP) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detect with Chemiluminescent Substrate secondary_ab->detection end End detection->end

Caption: Experimental workflow for Western Blot.

Protocol:

  • Protein Extraction: Treat cells with the compound of interest, harvest, and lyse in RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against PARP overnight at 4°C. Following washes with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.[7][8][9][10][11]

Conclusion

Both this compound and Doxorubicin demonstrate significant anti-cancer potential. Doxorubicin is a potent, broad-spectrum agent, but its clinical use is often limited by cardiotoxicity.[12] this compound presents a promising alternative with a distinct mechanism of action targeting Plk1, a kinase often overexpressed in cancer cells.[4][5] The data suggests that this compound is effective against a range of cancer cell lines, including a drug-resistant line. Further direct comparative studies are warranted to fully elucidate the relative therapeutic indices of these two compounds. The exploration of combination therapies involving both agents could also be a fruitful avenue for future research, potentially leading to synergistic effects and reduced toxicity.[13][14][15][16]

References

Assessing the Specificity of Aristolactam A IIIa in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Aristolactam A IIIa with other relevant compounds, supported by experimental data. The focus is on assessing the specificity of this compound in various biological assays, offering a valuable resource for researchers in oncology, pharmacology, and drug discovery.

Executive Summary

This compound, a naturally occurring aristolactam alkaloid, has demonstrated a range of biological activities. While initially recognized for its cytotoxic effects against various cancer cell lines, recent studies have unveiled a more nuanced profile, highlighting its potent and specific inhibition of key cellular kinases. This guide synthesizes available data to compare the performance of this compound against other aristolactam derivatives and standard cytotoxic agents. The data indicates that this compound exhibits a notable degree of specificity towards certain protein kinases, suggesting its potential as a targeted therapeutic agent rather than a general cytotoxic compound.

Data Presentation

The following table summarizes the quantitative data on the biological activities of this compound and its comparators.

CompoundAssay TypeTarget/Cell LineIC50/GI50 (µM)Reference
This compound Kinase InhibitionCDK1/Cyclin B0.2[1]
Kinase InhibitionDYRK1A0.08[1]
Kinase InhibitionPolo-like kinase 1 (Plk1)Not specified (potent inhibitor)[2]
Cytotoxicity (SRB)HeLa7-30
Cytotoxicity (SRB)A5497-30[3]
Cytotoxicity (SRB)HGC7-30[3]
Cytotoxicity (SRB)HCT-8/V (Navelbine-resistant)3.55[3]
Aristolactam BIICytotoxicityHuman Cancer Cell LinesModerate Activity
Aristolactam BIIIKinase InhibitionDYRK1A0.00967[4]
CytotoxicityHuman Cancer Cell LinesModerate Activity[5]
Aristolactam FI (Piperolactam A)CytotoxicityHuman Cancer Cell LinesModerate Activity[5]
N-methyl piperolactam ACytotoxicityHuman Cancer Cell LinesModerate Activity[5]
SauristolactamCytotoxicityHuman Cancer Cell LinesModerate Activity[5]
VelutinamKinase InhibitionCDK1/Cyclin B1.5[1]
Kinase InhibitionDYRK1A0.6[1]
(-)-MedioresinolKinase InhibitionCDK1/Cyclin B1.3[1]
Kinase InhibitionDYRK1A0.1[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assay (MTT/SRB Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are colorimetric methods used to assess cell viability and cytotoxicity.

Protocol (MTT Assay): [6][7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol (General): [1][4]

  • Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate peptide, and ATP.

  • Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations.

  • Kinase Reaction: Initiate the kinase reaction by adding a phosphate donor (e.g., radiolabeled ATP or a universal phosphate donor). Incubate at a controlled temperature for a specific time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric detection of incorporated phosphate or using a phosphorylation-specific antibody in an ELISA format.

  • Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

G Figure 1. Proposed Mechanism of Action of this compound cluster_0 This compound cluster_1 Kinase Inhibition cluster_2 Cellular Effects AIIIa This compound Plk1 Plk1 AIIIa->Plk1 CDK1 CDK1/Cyclin B AIIIa->CDK1 DYRK1A DYRK1A AIIIa->DYRK1A MitoticArrest Mitotic Arrest (G2/M Phase) Plk1->MitoticArrest inhibition leads to SpindleAbnormalities Spindle Abnormalities Plk1->SpindleAbnormalities inhibition causes CDK1->MitoticArrest inhibition leads to Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Proposed Mechanism of Action of this compound.

Experimental Workflow Diagram

G Figure 2. General Workflow for Assessing Cytotoxicity using MTT Assay start Start: Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat cells with this compound (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 value read->analyze end End analyze->end

Caption: General Workflow for Assessing Cytotoxicity using MTT Assay.

Discussion of Specificity

The compiled data reveals that this compound is not merely a non-specific cytotoxic agent. Its potent, sub-micromolar inhibition of specific kinases like CDK1/Cyclin B and DYRK1A suggests a targeted mechanism of action.[1] The IC50 values for kinase inhibition are significantly lower than those observed for general cytotoxicity in cancer cell lines, indicating that its anti-proliferative effects are likely mediated, at least in part, through the inhibition of these kinases.

The identification of Polo-like kinase 1 (Plk1) as a direct target of this compound further strengthens the case for its specificity.[2] Plk1 is a critical regulator of mitosis, and its inhibition is a well-established strategy in cancer therapy. The ability of this compound to induce mitotic arrest at the G2/M phase and promote apoptosis is consistent with the known consequences of Plk1 inhibition.[2][3]

In comparison to other aristolactams, which often exhibit broad and moderate cytotoxicity, this compound's potent and specific kinase inhibition profile sets it apart. While direct off-target screening against a broad panel of receptors and enzymes would provide a more complete picture of its specificity, the current evidence strongly suggests that this compound's biological activity is driven by its interaction with a select group of protein kinases. This makes it a promising lead compound for the development of targeted anti-cancer therapies. Further investigation into its structure-activity relationship and its effects on a wider range of kinases and other potential off-targets is warranted to fully elucidate its specificity and therapeutic potential.

References

Safety Operating Guide

Safe Disposal of Aristolactam A IIIa: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Aristolactam A IIIa, a naturally occurring organic compound used in medical and scientific research. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

This compound, like other aristolactam compounds, is under scrutiny for potential health risks, including liver damage and cancer development, necessitating strict adherence to laboratory safety practices.[1] This guide outlines the necessary steps for handling, storage, and ultimate disposal of this chemical.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This is a critical step in mitigating exposure risks.

Table 1: Personal Protective Equipment and Handling Guidelines for this compound

Protective MeasureSpecificationRationaleSource
Hand Protection Chemical impermeable gloves (inspected prior to use).To prevent skin contact.[2]
Eye/Face Protection Safety glasses or face shield.To protect against splashes and dust.[1]
Skin and Body Wear suitable protective clothing, including a lab coat. Fire/flame resistant and impervious clothing may be necessary.To prevent skin contact and protect from fire hazards.[2]
Respiratory Protection Use a respirator if dust formation is likely or ventilation is inadequate.To prevent inhalation of harmful dust or vapors.[3]
Ventilation Handle in a well-ventilated place, preferably under a chemical fume hood.To minimize inhalation exposure.[2]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent ingestion.[3]

II. Spill Management and Emergency Procedures

In the event of an accidental release, immediate and appropriate action is crucial to contain the spill and prevent exposure.

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill/leak.[2]

  • Ventilate: Ensure adequate ventilation.[2]

  • Eliminate Ignition Sources: Remove all sources of ignition as a precautionary measure.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2][3]

  • Clean-up:

    • Avoid dust formation.[2][3]

    • Use spark-proof tools and explosion-proof equipment.[2]

    • Collect the spilled material using a method that does not create dust (e.g., wet sweep or HEPA vacuum) and place it in a suitable, closed container for disposal.[2][3]

First Aid Procedures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

III. Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and comply with regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, suitable, and closed container.[2][3]

    • The container must be clearly labeled as hazardous waste, indicating the contents "this compound".

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area.[2]

    • Keep it away from incompatible materials and foodstuff containers.[2]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • The disposal of this compound must be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[4][5]

  • Contaminated Packaging:

    • Empty containers should be triple-rinsed (or equivalent). The rinsate should be collected and disposed of as hazardous waste.[2][4]

    • After thorough rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling, in accordance with local regulations.[2]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

cluster_start cluster_collection cluster_storage cluster_disposal_path cluster_spill start Start: this compound Waste Generation spill_q Accidental Spill? start->spill_q collect 1. Collect Waste in a Designated, Labeled Container store 2. Store Securely in a Cool, Dry, Ventilated Area collect->store contact_ehs 3. Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs disposal 4. Licensed Professional Disposal (Incineration or Chemical Destruction) contact_ehs->disposal spill_q->collect No spill_proc Follow Spill Management Procedures spill_q->spill_proc Yes spill_proc->collect

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Aristolactam A IIIa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Aristolactam A IIIa. Adherence to these guidelines is critical to ensure personnel safety and mitigate risks associated with this compound.

Hazard Identification and Immediate Precautions

This compound is a compound that requires careful handling due to its potential health risks. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[1] Immediate precautions include working in a designated area, using appropriate personal protective equipment (PPE), and ensuring proper ventilation.

Hazard Summary:

Hazard StatementClassification
Acute Toxicity (Oral, Dermal, Inhalation)Toxic
CarcinogenicitySuspected of causing cancer[1]

Quantitative Toxicity Data:

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or ingestion.

Required PPE:

Protection TypeSpecification
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and changed immediately if contaminated.[2]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for operations with a higher risk of splashing.[1]
Skin and Body Protection A fully fastened laboratory coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of exposure, fire/flame resistant and impervious clothing should be worn.[2]
Respiratory Protection All handling of powdered this compound must be conducted in a certified chemical fume hood. If a fume hood is not available or if aerosol generation is significant, a full-face respirator with an appropriate cartridge should be used.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure risk. The following protocols outline the procedures for weighing, dissolving, and general handling of this compound.

3.1. Designated Work Area:

  • All work with this compound must be conducted in a designated and clearly labeled area, such as a chemical fume hood, to contain any potential contamination.

  • The work surface should be covered with disposable absorbent bench paper to facilitate easy cleanup in case of a spill.

3.2. Weighing Procedure for Powdered this compound:

  • Preparation: Before starting, ensure all necessary equipment (spatula, weigh paper/boat, tared and labeled receiving container with a lid) is inside the chemical fume hood.

  • Taring the Container: Place the lidded receiving container on the analytical balance and tare to zero.

  • Transfer: Carefully transfer the desired amount of this compound powder from the stock bottle to the tared container using a dedicated spatula. Avoid creating dust.

  • Sealing: Immediately and securely close the lid of the receiving container.

  • Decontamination: Wipe the spatula clean with a solvent-moistened wipe. Dispose of the wipe and any used weigh paper as hazardous waste.

  • Final Weighing: Re-weigh the sealed container to obtain the exact mass of the transferred compound.

3.3. Dissolving Procedure:

  • Solvent Addition: Inside the chemical fume hood, add the desired solvent to the sealed container containing the weighed this compound.

  • Dissolution: If necessary, gently agitate the container to facilitate dissolution. Sonication in a sealed container within the fume hood may also be used.

  • Transfer: Use a calibrated pipette to transfer the solution as needed.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Labeling:

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weigh paper, pipette tips, and disposable lab coats, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should indicate "Carcinogenic Waste" and list the chemical name.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.

  • Sharps: Contaminated sharps, such as needles and razor blades, must be disposed of in a designated, puncture-resistant sharps container labeled for carcinogenic waste.

Disposal Method:

  • All waste containing this compound must be disposed of through an approved hazardous waste management service. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response:

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response:

  • Evacuate: Immediately evacuate the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, carefully cover the spill with an absorbent material suitable for the solvent used (if in solution) or with a damp cloth (if a powder, to avoid creating dust).

  • Clean-up: Wearing appropriate PPE, collect the absorbed material or the damp cloth and place it in a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water.

  • Report: Report the spill to the laboratory supervisor and the institutional safety office.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and SOPs PPE Don Appropriate PPE Prep->PPE DesignateArea Prepare Designated Work Area PPE->DesignateArea Weigh Weighing (in Fume Hood) DesignateArea->Weigh Dissolve Dissolving (in Fume Hood) Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate SegregateWaste Segregate & Label Waste Decontaminate->SegregateWaste Dispose Dispose via Hazardous Waste Service SegregateWaste->Dispose Spill Spill Response Exposure Exposure Response

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.